Metformin
Description
This compound is a biguanide antihyperglycemic agent and first-line pharmacotherapy used in the management of type II diabetes. this compound is considered an antihyperglycemic drug because it lowers blood glucose concentrations in type II diabetes without causing hypoglycemia. It is commonly described as an "insulin sensitizer", leading to a decrease in insulin resistance and a clinically significant reduction of plasma fasting insulin levels. Another well-known benefit of this drug is modest weight loss, making it an effective choice for obese patients type II diabetes. this compound was first approved in Canada in 1972, and received subsequent FDA approval in the US in 1995.
This compound is a Biguanide.
This compound is a first line agent for the treatment of type 2 diabetes that can be used alone or in combination with sulfonylureas, thiazolidinediones, incretin-based drugs, sodium glucose cotransporter-2 inhibitors, or other hypoglycemic agents. This compound has not been linked to serum enzyme elevations during therapy and is an exceeding rare cause of idiosyncratic clinically apparent acute liver injury.
This compound has been reported in Morus alba with data available.
This compound is an agent belonging to the biguanide class of antidiabetics with antihyperglycemic activity. This compound is associated with a very low incidence of lactic acidosis. This agent helps reduce LDL cholesterol and triglyceride levels, and is not associated with weight gain, and prevents the cardiovascular complications of diabetes. This compound is not metabolized and is excreted unchanged by the kidneys.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1995 and is indicated for diabetes mellitus and type 2 diabetes mellitus and has 181 investigational indications. This drug has a black box warning from the FDA.
This compound is the most popular anti-diabetic drug in the United States and one of the most prescribed drugs in the country overall, with nearly 35 million prescriptions filled in 2006 for generic this compound alone. This compound is a biguanide antihyperglycemic agent used for treating non-insulin-dependent diabetes mellitus (NIDDM). It improves glycemic control by decreasing hepatic glucose production, decreasing glucose absorption and increasing insulin-mediated glucose uptake. This compound is the only oral antihyperglycemic agent that is not associated with weight gain. This compound may induce weight loss and is the drug of choice for obese NIDDM patients. When used alone, this compound does not cause hypoglycemia; however, it may potentiate the hypoglycemic effects of sulfonylureas and insulin. Its main side effects are dyspepsia, nausea and diarrhea. Dose titration and/or use of smaller divided doses may decrease side effects. This compound should be avoided in those with severely compromised renal function (creatinine clearance < 30 ml/min), acute/decompensated heart failure, severe liver disease and for 48 hours after the use of iodinated contrast dyes due to the risk of lactic acidosis. Lower doses should be used in the elderly and those with decreased renal function. This compound decreases fasting plasma glucose, postprandial blood glucose and glycosolated hemoglobin (HbA1c) levels, which are reflective of the last 8-10 weeks of glucose control. This compound may also have a positive effect on lipid levels. In 2012, a combination tablet of linagliptin plus this compound hydrochloride was marketed under the name Jentadueto for use in patients when treatment with both linagliptin and this compound is appropriate.
A biguanide hypoglycemic agent used in the treatment of non-insulin-dependent diabetes mellitus not responding to dietary modification. This compound improves glycemic control by improving insulin sensitivity and decreasing intestinal absorption of glucose. (From Martindale, The Extra Pharmacopoeia, 30th ed, p289)
See also: this compound Hydrochloride (active moiety of); Phenformin (related); Buformin (related).
Propriétés
IUPAC Name |
3-(diaminomethylidene)-1,1-dimethylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N5/c1-9(2)4(7)8-3(5)6/h1-2H3,(H5,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWYZXLIPXDOLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=N)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023270 | |
| Record name | Metformin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1,1-Dimethylbiguanide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001921 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
224.1ºC at 760 mmHg | |
| Record name | Metformin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00331 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Freely soluble | |
| Record name | Metformin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00331 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
657-24-9, 1115-70-4 | |
| Record name | Metformin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=657-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metformin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000657249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metformin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00331 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Metformin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Metformin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.472 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METFORMIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9100L32L2N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METFORMIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7080 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,1-Dimethylbiguanide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001921 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
223-226 °C, 223 - 226 °C | |
| Record name | Metformin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00331 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,1-Dimethylbiguanide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001921 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Metformin's Molecular Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metformin, a first-line biguanide drug for type 2 diabetes, has garnered significant attention for its potential as an anti-cancer agent. Epidemiological studies have correlated this compound use in diabetic patients with a reduced risk of developing various cancers and improved prognoses for those with the disease.[1][2][3][4][5] This guide delves into the core molecular mechanisms underpinning this compound's antineoplastic effects, focusing on its direct actions on cancer cells. It provides a detailed overview of the key signaling pathways modulated by this compound, presents quantitative data on its efficacy, outlines protocols for pivotal experiments, and offers visual representations of these complex interactions to facilitate a deeper understanding for research and development professionals.
Core Molecular Mechanisms of this compound in Cancer
This compound's anti-cancer activity is multifaceted, stemming from both indirect (systemic) and direct (cellular) effects. The indirect effects are primarily related to its glucose-lowering action, which reduces circulating insulin and insulin-like growth factor 1 (IGF-1) levels, both of which are potent mitogens.[1][6][7] However, this guide will focus on the direct, cell-autonomous mechanisms.
Inhibition of Mitochondrial Complex I and Bioenergetic Stress
The primary and most widely accepted molecular action of this compound is the mild and transient inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC).[1][6][7][8][9][10] This inhibition disrupts oxidative phosphorylation, leading to a decrease in ATP synthesis and a corresponding increase in the intracellular AMP:ATP and ADP:ATP ratios.[1] This state of energetic stress is a critical trigger for the downstream signaling events that account for many of this compound's anti-cancer effects.[1][11] Cancer cells, with their high energetic demands to support rapid proliferation, are particularly vulnerable to this disruption in energy homeostasis.[1]
Activation of the LKB1/AMP-Activated Protein Kinase (AMPK) Pathway
The shift in the cellular energy balance (increased AMP:ATP ratio) is a potent activator of the AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.[1][2][12][13] AMPK is a serine/threonine kinase that, once activated by the upstream tumor suppressor kinase LKB1, works to restore energy balance by switching on catabolic pathways that generate ATP while switching off anabolic, ATP-consuming processes like protein and lipid synthesis.[1][13][14] The activation of the LKB1/AMPK pathway is central to this compound's ability to inhibit cancer cell growth.[2][15]
Inhibition of the Mammalian Target of Rapamycin (mTOR) Signaling Pathway
One of the most significant downstream consequences of AMPK activation is the inhibition of the mammalian target of rapamycin (mTOR) pathway, a critical signaling node that promotes cell growth, proliferation, and survival.[5][13][16] AMPK inhibits mTOR complex 1 (mTORC1) through two primary, well-established mechanisms:
-
Phosphorylation of TSC2: AMPK directly phosphorylates and activates the Tuberous Sclerosis Complex 2 (TSC2), which, in complex with TSC1, functions as a GTPase-activating protein for the small GTPase Rheb, an essential activator of mTORC1.[3][15]
-
Phosphorylation of Raptor: AMPK can also directly phosphorylate Raptor, a regulatory component of the mTORC1 complex, contributing to its inhibition.[3]
By inhibiting mTORC1, this compound suppresses the phosphorylation of its key downstream effectors, including p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[12][13] This leads to a global reduction in protein synthesis and cap-dependent mRNA translation, ultimately causing cell cycle arrest, typically in the G0/G1 phase, and inhibiting proliferation.[2][13][17] Some studies also suggest that this compound can inhibit mTOR in an AMPK-independent manner.[3][18]
Effects on Cancer Stem Cells (CSCs)
A compelling aspect of this compound's anti-cancer potential is its ability to selectively target and eliminate cancer stem cells (CSCs).[19][20] CSCs are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to conventional therapies, leading to relapse.[17] Studies have shown that low, clinically relevant doses of this compound can inhibit the growth of "mammospheres"—in vitro cultures enriched for breast cancer stem cells—and can kill CSCs while leaving the bulk of non-stem cancer cells largely unaffected.[2][19] This selective action suggests that combining this compound with traditional chemotherapies could be a powerful strategy to eradicate both the bulk tumor and the resilient CSC population, potentially reducing tumor recurrence.[19][20]
Quantitative Data: In Vitro Efficacy of this compound
The concentration of this compound required to inhibit cancer cell growth varies significantly across different cell lines and experimental conditions. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency. In vitro studies typically use this compound concentrations in the millimolar (mM) range, which are higher than the plasma concentrations observed in diabetic patients (micromolar range).[2]
| Cancer Type | Cell Line | Treatment Duration | IC50 (mM) | Reference |
| Colorectal Cancer | HCT116 | 24 hours | 8 | [21] |
| HCT116 | 48 hours | 3.2 | [21] | |
| HCT116 | 72 hours | 2.9 | [21] | |
| SW620 | 24, 48, or 72 hours | ~1.4 | [21] | |
| Osteosarcoma | U2OS | 72 hours | 9.13 ± 0.3 | [22] |
| MG63 | 72 hours | 8.72 ± 0.4 | [22] | |
| 143B | 72 hours | 7.29 ± 0.7 | [22] | |
| Breast Cancer | MDA-MB-453 | Not specified | 51.3 | [23] |
| MDA-MB-231 | Not specified | 51.4 | [23] | |
| Cervical Cancer | HeLa | 72 hours | 7.492 µM* | |
| General Range | Various | Not specified | 5 - 20 | [24] |
*Note: The IC50 value for HeLa cells reported in one study (7.492 µM) is exceptionally low and falls outside the generally accepted mM range for this compound's direct anti-cancer effects. This may reflect specific experimental conditions or cell line sensitivities.
Detailed Experimental Protocols
Verifying the molecular mechanisms of this compound requires specific and robust experimental assays. Below are detailed protocols for key experiments.
Western Blot Analysis for AMPK and mTOR Pathway Activation
This protocol is used to detect the phosphorylation status of key proteins in the AMPK/mTOR pathway, which is indicative of their activation state (e.g., p-AMPKα at Thr172).
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7, A549) at a suitable density. Allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0, 5, 10, 20 mM) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.[25]
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[25]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[25]
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST)) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., anti-phospho-AMPKα (Thr172), anti-total AMPKα, anti-phospho-p70S6K (Thr389), anti-total p70S6K).
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.[26] Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.
Cell Viability Assay for IC50 Determination
This protocol uses a colorimetric assay (e.g., MTT or MTS) to measure cell metabolic activity, which serves as a proxy for cell viability and proliferation, allowing for the calculation of the IC50 value.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0 to 50 mM) for various time points (e.g., 24, 48, 72 hours).[22] Include a vehicle-only control.
-
Reagent Incubation: At the end of the treatment period, add the viability reagent (e.g., MTS or MTT) to each well and incubate according to the manufacturer's instructions (typically 1-4 hours at 37°C).
-
Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration. Use non-linear regression analysis to fit a dose-response curve and calculate the IC50 value.[22]
In Vitro AMPK Kinase Activity Assay
This protocol directly measures the enzymatic activity of AMPK, often using a luminescence-based method that quantifies ADP production.
Methodology:
-
Reaction Setup: In a 96-well plate, combine purified AMPK enzyme, a specific substrate peptide (e.g., SAMS peptide), and the compound to be tested (e.g., this compound or a positive control activator).[25][26]
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well.[26]
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.[25]
-
Terminate Reaction and Detect ADP: Stop the reaction and measure the amount of ADP produced. Commercial kits like ADP-Glo™ first deplete any remaining ATP, then convert the reaction-generated ADP back into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.[25]
-
Data Analysis: Measure the luminescence using a plate reader. The light output is proportional to the ADP produced and thus reflects AMPK activity.[25]
Conclusion
This compound exerts its anti-cancer effects primarily by inducing energetic stress through the inhibition of mitochondrial complex I. This activates the LKB1/AMPK signaling pathway, which in turn suppresses the mTOR pathway, a central regulator of cell growth and proliferation. Furthermore, this compound's ability to selectively target cancer stem cells provides a strong rationale for its use in combination with conventional chemotherapies. While the concentrations required for direct anti-cancer effects in vitro are often supraphysiological, the multifaceted mechanisms, including indirect systemic effects, underscore its significant potential in oncology. Further research, guided by robust experimental validation and biomarker-driven clinical trials, is essential to fully define this compound's role as a repurposed agent in precision cancer treatment.[27]
References
- 1. Metabolic Roles of AMPK and this compound in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Molecular Mechanisms of this compound for Diabetes and Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The journey of this compound from glycaemic control to mTOR inhibition and the suppression of tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits mitochondrial complex I of cancer cells to reduce tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. eureka.upo.es [eureka.upo.es]
- 9. This compound inhibits mitochondrial complex I of cancer cells to reduce tumorigenesis [agris.fao.org]
- 10. Targeting cancer and immune cell metabolism with the complex I inhibitors this compound and IACS‐010759 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Metabolic Profiles Associated With this compound Efficacy in Cancer [frontiersin.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. This compound in Colorectal Cancer: Epidemiological Evidence, Predictive Biomarkers, and Implications for Prevention and Treatment [mdpi.com]
- 15. Mechanisms of this compound inhibiting cancer invasion and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exploring this compound's Role in Cancer Prevention and Treatment — Learn to Beat Cancer [learntobeatcancer.org]
- 17. academic.oup.com [academic.oup.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. This compound selectively targets cancer stem cells, and acts together with chemotherapy to block tumor growth and prolong remission - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound selectively targets cancer stem cells, and acts together with chemotherapy to block tumor growth and prolong remission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound Induces a Caspase 3-Unrelated Apoptosis in Human Colorectal Cancer Cell Lines HCT116 and SW620 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. spandidos-publications.com [spandidos-publications.com]
- 23. researchgate.net [researchgate.net]
- 24. spandidos-publications.com [spandidos-publications.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. Repurposing this compound in Precision Oncology: Mechanistic Insights, Biomarker-Guided Strategies, and Translational Imperatives - PMC [pmc.ncbi.nlm.nih.gov]
AMPK-Independent Effects of Metformin on Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metformin, a biguanide derivative, is the most widely prescribed oral hypoglycemic agent for the treatment of type 2 diabetes. For decades, its primary mechanism of action was attributed to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. However, a growing body of evidence has revealed that this compound exerts a multitude of effects on cellular metabolism through pathways independent of AMPK. These alternative mechanisms are gaining significant attention as they may explain the pleiotropic benefits of this compound, including its anti-cancer properties, and offer new avenues for therapeutic development.
This technical guide provides an in-depth exploration of the core AMPK-independent mechanisms of this compound. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved.
Core AMPK-Independent Mechanisms of this compound
Several distinct, yet potentially interconnected, AMPK-independent pathways have been identified through which this compound modulates cellular metabolism.
Inhibition of Mitochondrial Glycerophosphate Dehydrogenase (mGPDH)
One of the most cited AMPK-independent mechanisms is the direct inhibition of mitochondrial glycerophosphate dehydrogenase (mGPDH), a key enzyme of the glycerophosphate shuttle. This inhibition leads to a shift in the cellular redox state, which in turn suppresses hepatic gluconeogenesis.
-
Mechanism: this compound non-competitively inhibits mGPDH, leading to an accumulation of glycerol-3-phosphate and an increase in the cytosolic NADH/NAD+ ratio.[1] This altered redox state limits the conversion of lactate and glycerol into glucose.[1]
-
Significance: This pathway provides a direct link between this compound and the reduction of hepatic glucose production, a primary therapeutic effect of the drug. However, it is important to note that the physiological relevance of this mechanism is still a subject of debate within the scientific community, with some studies questioning its significance in vivo.[2][3]
| Parameter | Value | Cell/System | Reference |
| Ki for mGPDH | ~38 µM | Isolated rat mGPDH | [1] |
| Inhibition of mGPDH activity | 30-50% | Rat mitochondrial lysate | [1] |
| This compound concentration for G-3-P increase | 100 µM | Primary rat hepatocytes | [1] |
| Acute this compound dose (in vivo) | 50 mg/kg (IV) | Rats | [1] |
Regulation of mTORC1 Signaling via REDD1
This compound can inhibit the mechanistic target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and proliferation, independently of AMPK. This is achieved through the induction of REDD1 (Regulated in Development and DNA Damage Response 1), a negative regulator of mTORC1.
-
Mechanism: In some cellular contexts, particularly in cancer cells, this compound treatment leads to the upregulation of REDD1 expression in a p53-dependent manner.[4] REDD1 then inhibits mTORC1 signaling, leading to a reduction in protein synthesis and cell cycle arrest.[4] Some studies also indicate a role for the transcription factor ATF4 and the stress-inducible protein Sestrin2 in this pathway.[5]
-
Significance: This mechanism is of particular interest for its potential role in the anti-cancer effects of this compound, linking the drug to the control of cell growth and proliferation in a manner distinct from its metabolic effects in the liver.
| Parameter | This compound Concentration | Observation | Cell Line | Reference |
| REDD1 mRNA induction | 5 mmol/L | Increased after 4 hours | LNCaP | [4] |
| REDD1 protein induction | 5 mmol/L | Markedly increased from 4 to 24 hours | LNCaP | [4] |
| Inhibition of S6 phosphorylation | 5 mmol/L | Strong decrease | LNCaP | [4] |
| Inhibition of soft agar growth | Dose-dependent | Significantly inhibited | LNCaP | [4] |
Lysosomal Pathway and Rag GTPase-Dependent mTORC1 Inhibition
This compound can also inhibit mTORC1 by interfering with its localization to the lysosome, a critical step for its activation by amino acids. This mechanism is dependent on the Rag GTPases.
-
Mechanism: The Rag GTPases are essential for recruiting mTORC1 to the lysosomal surface, where it can be activated. This compound has been shown to inhibit mTORC1 signaling in a manner that is dependent on the Rag GTPases, even in cells lacking AMPK.[6][7] This suggests that this compound can interfere with the nutrient-sensing machinery that controls mTORC1 activity.
-
Significance: This pathway highlights a novel mechanism by which this compound can influence cellular anabolism and growth control, further underscoring its potential as an anti-cancer agent. It also provides a direct link between this compound and the cellular machinery that senses nutrient availability.
Inhibition of AMP Deaminase (AMPD)
A more recent hypothesis proposes that this compound's effects can be mediated through the inhibition of AMP deaminase (AMPD), an enzyme that converts AMP to inosine monophosphate (IMP).
-
Mechanism: By inhibiting AMPD, this compound would lead to an increase in intracellular AMP levels.[8] While this can lead to AMPK activation, the direct inhibition of AMPD itself has metabolic consequences. For example, it has been shown that a known AMPD inhibitor can stimulate glucose uptake and fatty acid oxidation, similar to this compound.[8]
-
Significance: This proposed mechanism offers an alternative explanation for the this compound-induced rise in AMP, which has traditionally been attributed solely to the inhibition of mitochondrial respiration. Further research is needed to fully elucidate the contribution of AMPD inhibition to the overall effects of this compound.
| Parameter | This compound Concentration | Observation | System | Reference |
| AMPD activity inhibition | 10 mM | Significant inhibition | Purified rabbit muscle AMPD | [8] |
| Ammonia production suppression | 10 mM | Significant suppression | L6 myotubes | [8] |
Signaling Pathways and Experimental Workflows
Diagrams
Experimental Protocols
Protocol 1: mGPDH Activity Assay
This protocol is adapted from methodologies used to assess the direct effect of this compound on mGPDH activity in isolated mitochondria.
-
Isolation of Mitochondria:
-
Homogenize fresh liver tissue in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the mitochondria.
-
Wash the mitochondrial pellet with isolation buffer and resuspend in a suitable assay buffer.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Activity Measurement:
-
The assay measures the reduction of a suitable electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), spectrophotometrically.
-
Prepare a reaction mixture in a cuvette containing assay buffer (e.g., 50 mM phosphate buffer, pH 7.2), rotenone (to inhibit complex I), and the electron acceptor.
-
Add the isolated mitochondria to the cuvette.
-
Initiate the reaction by adding the substrate, glycerol-3-phosphate.
-
Monitor the decrease in absorbance at the appropriate wavelength (e.g., 600 nm for DCPIP) over time.
-
To test the effect of this compound, pre-incubate the mitochondria with various concentrations of this compound before adding the substrate.
-
Calculate the enzyme activity as the rate of substrate-dependent reduction of the electron acceptor.
-
Protocol 2: Western Blot for REDD1 and Phospho-S6K
This protocol outlines the steps to assess this compound-induced changes in the expression of REDD1 and the phosphorylation status of S6 Kinase (S6K), a downstream target of mTORC1.
-
Cell Culture and Treatment:
-
Culture cells (e.g., LNCaP prostate cancer cells) in appropriate media and conditions.
-
Treat cells with this compound at the desired concentrations (e.g., 5 mM) for various time points (e.g., 4, 8, 24 hours).
-
Include an untreated control group.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
Determine protein concentration using a standard method.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against REDD1, phospho-S6K (e.g., at Thr389), total S6K, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Protocol 3: Co-Immunoprecipitation for mTORC1-Rag GTPase Interaction
This protocol is designed to assess the effect of this compound on the interaction between mTORC1 and Rag GTPases.
-
Cell Culture and Treatment:
-
Culture cells (e.g., HEK293T) and treat with this compound as described in Protocol 2.
-
-
Cell Lysis:
-
Lyse cells in a gentle lysis buffer (e.g., containing 1% Triton X-100) supplemented with protease and phosphatase inhibitors to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an antibody against a component of the mTORC1 complex (e.g., Raptor) or a Rag GTPase overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for an additional 2-4 hours.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Western Blot Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.
-
Analyze the eluted proteins by Western blotting as described in Protocol 2, using antibodies against the protein of interest (e.g., if you immunoprecipitated Raptor, blot for a Rag GTPase, and vice versa).
-
Include a sample of the input lysate as a control.
-
Conclusion
The understanding of this compound's mechanisms of action has evolved significantly, moving beyond a singular focus on AMPK. The AMPK-independent pathways described herein, including the inhibition of mGPDH, regulation of mTORC1 via REDD1 and Rag GTPases, and the potential inhibition of AMPD, provide a more comprehensive picture of how this versatile drug impacts cellular metabolism. For researchers and drug development professionals, a deeper understanding of these pathways is crucial. It not only clarifies the multifaceted therapeutic effects of this compound but also uncovers novel molecular targets and strategies for the development of new therapies for metabolic diseases, cancer, and potentially other age-related conditions. The continued investigation into these intricate cellular mechanisms will undoubtedly pave the way for innovative therapeutic applications of this compound and its derivatives.
References
- 1. This compound suppresses gluconeogenesis by inhibiting mitochondrial glycerophosphate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of mTORC1 through ATF4-induced REDD1 and Sestrin2 expression by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, Independent of AMPK, Inhibits mTORC1 In a Rag GTPase-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, independent of AMPK, inhibits mTORC1 in a rag GTPase-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Activates AMP Kinase through Inhibition of AMP Deaminase - PMC [pmc.ncbi.nlm.nih.gov]
Metformin's Impact on Mitochondrial Respiration In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metformin, a biguanide derivative, is the most widely prescribed oral hypoglycemic agent for the treatment of type 2 diabetes. Beyond its glucose-lowering effects, a growing body of evidence highlights its influence on cellular energy metabolism, primarily through its interaction with mitochondria. This technical guide provides an in-depth overview of the in vitro effects of this compound on mitochondrial respiration, with a focus on its inhibitory action on Complex I of the electron transport chain and the subsequent downstream signaling events. This document is intended to be a comprehensive resource, offering quantitative data summaries, detailed experimental protocols, and visual representations of the underlying molecular pathways to aid researchers in this field.
Data Presentation: Quantitative Effects of this compound on Mitochondrial Respiration
The following tables summarize the dose-dependent effects of this compound on key parameters of mitochondrial respiration across various in vitro models.
| Cell Line | This compound Concentration | Duration of Treatment | Effect on Oxygen Consumption Rate (OCR) | Key Findings & Citation |
| C2C12 myotubes | 50 µM | 24 hours | No significant effect on ROUTINE, LEAK, or OXPHOS respiration. | Therapeutic concentrations did not inhibit mitochondrial respiration.[1] |
| C2C12 myotubes | 5 mM | 24 hours | Significant decrease in ROUTINE, LEAK, and OXPHOS respiration. | Suprapharmacological concentrations inhibit mitochondrial respiration.[1] |
| H4IIE rat hepatoma | 50 µM | 24 hours | ~13% inhibition of glutamate/malate-driven respiration. | Time-dependent inhibition of Complex I-mediated respiration.[2] |
| H4IIE rat hepatoma | 50 µM | 60 hours | ~30% inhibition of glutamate/malate-driven respiration. | Inhibition of Complex I-mediated respiration increases with exposure time.[2] |
| Human iPSC-derived cardiomyocytes | ≤ 2.5 mM | 24 hours | Significant increase in basal, ATP-linked, and maximal OCR. | Biphasic effect observed, with lower concentrations enhancing respiration.[3] |
| Human iPSC-derived cardiomyocytes | > 5 mM | 24 hours | Significant reduction in OCR. | Higher concentrations are inhibitory to cardiac myocyte respiration.[3] |
| KB human carcinoma cells | 10 mM | Not specified | ~53% inhibition of intact cell respiration. | This compound specifically inhibits Complex I.[4] |
| Primary rat hepatocytes | 75 µM | 22 hours | Significant increase in basal OCR and ATP-linked respiration. | Pharmacological concentrations can augment mitochondrial respiration.[5][6] |
| Primary rat hepatocytes | 1000 µM (1 mM) | Not specified | Significant reduction in mitochondrial respiration. | Supra-pharmacological concentrations inhibit respiration.[5] |
| Parameter | Cell/Mitochondria Type | This compound Concentration | Effect | Key Findings & Citation |
| Complex I Activity | Isolated rat liver mitochondria | 0.5-5 mM | Dose-dependent inhibition of malate/pyruvate-supported respiration. | Direct and specific inhibition of Complex I.[7] |
| Complex I Activity | Permeabilized KB cells | 10 mM (short-term) | Significant inhibition of rotenone-sensitive NADH decylubiquinone reductase activity. | This compound's effect on Complex I is demonstrable in situ.[4] |
| Complex I Activity | Isolated mouse heart mitochondria | 0.5-2.0 mM | Additional decrease in Complex I activity in ischemia-damaged mitochondria. | This compound enhances inhibition in metabolically stressed mitochondria.[8][9] |
| Mitochondrial Membrane Potential | C2C12 cells (low glucose) | 5 mM | Depolarization. | High concentrations of this compound can disrupt the mitochondrial membrane potential. |
| ATP Production | Primary hepatocytes | 75 µM | Significant increase. | Pharmacological concentrations can enhance cellular energy status.[5] |
| Lactate Production | Primary human myotubes | ≥78 µM | Dose-dependent increase. | Inhibition of mitochondrial respiration leads to a compensatory increase in glycolysis. |
| Lactate Production | Primary rat astrocytes | ~3 mM (for half-maximal stimulation) | Increased glycolytic lactate production. | This compound stimulates glycolysis in glial cells. |
Experimental Protocols
Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
This protocol outlines the use of the Agilent Seahorse XF Cell Mito Stress Test to assess the effect of this compound on mitochondrial respiration in intact cells.
Materials:
-
Seahorse XF96 or similar Extracellular Flux Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (e.g., DMEM, supplemented with glucose, pyruvate, and glutamine as required for the cell type)
-
This compound hydrochloride
-
Oligomycin (Complex V inhibitor)
-
FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone, an uncoupling agent)
-
Rotenone (Complex I inhibitor) & Antimycin A (Complex III inhibitor)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere and grow overnight. Include wells for background correction (no cells).
-
This compound Treatment: On the day of the assay, treat the cells with various concentrations of this compound for the desired duration (e.g., 24 hours). Include vehicle-treated control wells.
-
Sensor Cartridge Hydration: A day prior to the assay, hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator.
-
Assay Medium Exchange: One hour before the assay, remove the culture medium from the cell plate and wash with pre-warmed Seahorse XF assay medium. Finally, add the appropriate volume of assay medium to each well.
-
Incubation: Place the cell plate in a 37°C non-CO2 incubator for 45-60 minutes to allow the temperature and pH to equilibrate.
-
Loading the Sensor Cartridge: Load the hydrated sensor cartridge with the mitochondrial inhibitors. The standard Mito Stress Test involves sequential injections of:
-
Port A: Oligomycin (e.g., 1.0-2.0 µM final concentration)
-
Port B: FCCP (e.g., 0.5-2.0 µM final concentration, requires optimization for each cell line)
-
Port C: Rotenone/Antimycin A (e.g., 0.5 µM final concentration each)
-
-
Seahorse XF Analyzer Assay: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell plate and initiate the measurement protocol. The instrument will measure the basal OCR and then the OCR after each inhibitor injection.
-
Data Analysis: After the run, normalize the OCR data to cell number or protein concentration. The key parameters of mitochondrial function (basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity) can be calculated from the OCR measurements.
High-Resolution Respirometry of Permeabilized Cells
This protocol allows for the direct assessment of mitochondrial complex activities by providing specific substrates to permeabilized cells.
Materials:
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
-
Respiration medium (e.g., MiR05: 0.5 mM EGTA, 3 mM MgCl2, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH2PO4, 20 mM HEPES, 110 mM sucrose, and 1 g/L BSA, pH 7.1)
-
Digitonin (for plasma membrane permeabilization)
-
Mitochondrial substrates:
-
Complex I: Malate, Pyruvate, Glutamate
-
Complex II: Succinate
-
-
Rotenone (Complex I inhibitor)
-
ADP (Adenosine diphosphate)
-
Cytochrome c (to test outer mitochondrial membrane integrity)
Procedure:
-
Cell Preparation: Harvest cells by trypsinization, wash with PBS, and resuspend in pre-warmed respiration medium at a known concentration (e.g., 1-2 x 10^6 cells/mL).
-
Respirometer Calibration: Calibrate the polarographic oxygen sensors of the high-resolution respirometer according to the manufacturer's instructions.
-
Baseline Respiration: Add the cell suspension to the respirometer chambers and record the routine (endogenous) respiration.
-
Permeabilization: Add an optimized concentration of digitonin (typically 10-20 µg/mL) to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.
-
Substrate Addition for Complex I: To measure Complex I-linked respiration, add saturating concentrations of pyruvate (e.g., 5 mM), malate (e.g., 2 mM), and glutamate (e.g., 10 mM).
-
This compound Titration: Add increasing concentrations of this compound to the chamber and record the effect on State 2 (substrate-dependent, non-phosphorylating) respiration.
-
ADP Addition: Add a saturating concentration of ADP (e.g., 2.5-5 mM) to stimulate State 3 (phosphorylating) respiration. Observe the effect of pre-incubated this compound on this state.
-
Cytochrome c Test: Add cytochrome c (e.g., 10 µM). A significant increase in respiration indicates damage to the outer mitochondrial membrane.
-
Complex II Respiration: In a separate experiment or after inhibiting Complex I with rotenone (e.g., 0.5 µM), add succinate (e.g., 10 mM) to measure Complex II-linked respiration. Assess the effect of this compound on this pathway.
-
Data Analysis: Express respiration rates as pmol O2 /s /10^6 cells.
Signaling Pathways and Experimental Workflows
This compound's Impact on Mitochondrial Respiration and Downstream Signaling
This compound's primary intracellular target is Mitochondrial Complex I. Its inhibition leads to a decrease in the NAD+/NADH ratio and a reduction in the proton gradient across the inner mitochondrial membrane, thereby impairing ATP synthesis. This shift in the cellular energy status, reflected by an increased AMP/ATP ratio, is a critical upstream event that activates 5' AMP-activated protein kinase (AMPK). Activated AMPK, in turn, phosphorylates and inhibits key anabolic pathways, including the mammalian target of rapamycin (mTOR) signaling pathway, and promotes catabolic processes to restore cellular energy homeostasis.
Caption: this compound inhibits Complex I, leading to AMPK activation and mTORC1 inhibition.
Experimental Workflow for In Vitro Analysis
The following diagram outlines a typical workflow for investigating the effects of this compound on mitochondrial respiration in a cell-based in vitro model.
Caption: A typical workflow for studying this compound's effects on mitochondrial respiration.
Conclusion
This compound exerts a significant and complex influence on mitochondrial respiration in vitro. The primary mechanism involves the inhibition of Complex I, leading to a reduction in oxygen consumption and ATP synthesis, particularly at supra-pharmacological concentrations. This bioenergetic stress triggers the activation of the AMPK signaling pathway, a central regulator of cellular metabolism. However, it is crucial to note the biphasic and cell-type-specific effects of this compound, where lower, more pharmacologically relevant concentrations may, in some instances, enhance respiratory capacity. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further elucidate the nuanced effects of this compound on mitochondrial function and its implications for both therapeutic applications and basic scientific understanding.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: An Inhibitor of mTORC1 Signaling [jscimedcentral.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Improves Mitochondrial Respiratory Activity through Activation of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of this compound on intact mitochondria from liver and brain: Concept revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial Complex I Inhibition by this compound Limits Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-resolution respirometry: OXPHOS protocols for human cells and permeabilized fibers from small biopsies of human muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
Investigating the Anti-inflammatory Properties of Metformin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anti-inflammatory properties of metformin, delving into its core mechanisms of action, detailed experimental protocols for its investigation, and a summary of key quantitative findings. This document is intended to serve as a valuable resource for researchers and professionals in the fields of immunology, pharmacology, and drug development.
Introduction: this compound's Pleiotropic Anti-inflammatory Effects
This compound, a first-line therapeutic for type 2 diabetes, has garnered significant attention for its pleiotropic effects that extend beyond glycemic control. A growing body of evidence highlights its potent anti-inflammatory properties, suggesting its potential therapeutic application in a range of inflammatory diseases.[1][2] this compound's anti-inflammatory actions are multifaceted, primarily revolving around the activation of 5' AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] However, AMPK-independent mechanisms also contribute to its immunomodulatory effects.[1][2]
This guide will explore the key signaling pathways modulated by this compound, provide detailed methodologies for investigating these effects in a laboratory setting, and present a consolidated view of the quantitative impact of this compound on inflammatory markers.
Core Mechanisms of this compound's Anti-inflammatory Action
This compound's anti-inflammatory effects are mediated through several key signaling pathways, with the AMPK and Nuclear Factor-kappa B (NF-κB) pathways being central. Additionally, this compound has been shown to modulate the NLRP3 inflammasome and influence macrophage polarization.
AMPK-Dependent Inhibition of NF-κB Signaling
The most well-characterized anti-inflammatory mechanism of this compound involves the activation of AMPK. This compound inhibits Complex I of the mitochondrial respiratory chain, leading to an increased AMP:ATP ratio. This activates AMPK, which in turn phosphorylates and inhibits key downstream inflammatory pathways.[1] A primary target of AMPK is the NF-κB signaling cascade, a master regulator of inflammation.[1][2]
Activated AMPK can inhibit NF-κB through several mechanisms, including the prevention of IκBα (inhibitor of NF-κB) degradation, which is necessary for the nuclear translocation and activation of NF-κB.[3][4] This leads to a downstream reduction in the expression of pro-inflammatory genes, including cytokines and adhesion molecules.[3][4]
Inhibition of the NLRP3 Inflammasome
The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a multiprotein complex that, when activated, triggers the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18.[5] this compound has been shown to inhibit NLRP3 inflammasome activation.[5][6] This inhibition can occur through both AMPK-dependent and independent mechanisms. AMPK activation can suppress the NLRP3 inflammasome, while AMPK-independent pathways may involve the modulation of mitochondrial function and reactive oxygen species (ROS) production.[2][6]
Modulation of Macrophage Polarization
Macrophages can be broadly categorized into two main phenotypes: the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. This compound has been demonstrated to promote the polarization of macrophages towards the M2 phenotype, thereby contributing to the resolution of inflammation.[7][8] This effect is also largely mediated by AMPK activation.[8]
Quantitative Data on this compound's Anti-inflammatory Effects
The following tables summarize the quantitative effects of this compound on the production of key inflammatory cytokines and other markers of inflammation, as reported in various preclinical and clinical studies.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels
| Cytokine | Model System | This compound Concentration/Dose | % Reduction (approx.) | Reference |
| TNF-α | Human B cells (PCOS) | - | Significant Reduction | [2] |
| Diabetic rats | - | Significant Reduction | [6] | |
| Clinical studies | - | 15-20% | [7] | |
| IL-6 | Human endothelial cells | 1 mmol/L | Significant Reduction | [4] |
| Diabetic rats | - | Significant Reduction | [6] | |
| Clinical studies | - | 10-25% | [7] | |
| IL-1β | Mouse macrophages | - | Significant Reduction | [2] |
| Human endothelial cells | - | Significant Reduction | [4] | |
| CRP | Clinical studies | - | 20-30% | [7] |
Table 2: Effect of this compound on Adhesion Molecule Expression
| Adhesion Molecule | Cell Type | Treatment | This compound Concentration | Outcome | Reference |
| VCAM-1 | Human Endothelial Cells | TNF-α | 10 mmol/L | Inhibition of gene expression | [3] |
| Vascular Smooth Muscle Cells | Cholesterol | 100 nM | Reduced protein expression | [9] | |
| ICAM-1 | Human Endothelial Cells | TNF-α | 10 mmol/L | Inhibition of gene expression | [3] |
| Vascular Smooth Muscle Cells | Cholesterol | 100 nM | Reduced protein expression | [9] | |
| E-selectin | Human Endothelial Cells | TNF-α | 10 mmol/L | Inhibition of gene expression | [3] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the anti-inflammatory properties of this compound.
Western Blotting for AMPK and NF-κB Pathway Activation
This protocol details the steps for analyzing the phosphorylation status of AMPK and key components of the NF-κB pathway.
4.1.1. Materials
-
Cell lines (e.g., RAW 264.7 macrophages, HUVECs)
-
This compound
-
LPS (Lipopolysaccharide)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (see Table 3)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Table 3: Recommended Primary Antibodies for Western Blotting
| Target Protein | Supplier | Catalogue # | Recommended Dilution |
| p-AMPKα (Thr172) | Cell Signaling Technology | #2531 | 1:1000 |
| Total AMPKα | Cell Signaling Technology | #2532 | 1:1000 |
| p-NF-κB p65 (Ser536) | Cell Signaling Technology | #3033 | 1:1000 |
| Total NF-κB p65 | Cell Signaling Technology | #8242 | 1:1000 |
| IκBα | Cell Signaling Technology | #9242 | 1:1000 |
| NLRP3 | Abcam | ab263899 | 1:1000 |
4.1.2. Protocol
-
Cell Culture and Treatment: Seed cells to 80-90% confluency. Pre-treat with desired concentrations of this compound for a specified time (e.g., 1-24 hours) before stimulating with an inflammatory agent like LPS (e.g., 1 µg/mL) for an appropriate duration (e.g., 30 minutes to 6 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells on ice with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
ELISA for Cytokine Quantification
This protocol is for measuring the concentration of secreted pro-inflammatory cytokines in cell culture supernatants.
4.2.1. Materials
-
Cell culture supernatants from treated cells
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)
-
Microplate reader
4.2.2. Protocol
-
Follow the manufacturer's instructions provided with the specific ELISA kit.
-
Briefly, this typically involves coating a 96-well plate with a capture antibody, blocking non-specific binding, adding standards and samples (cell culture supernatants), incubating with a detection antibody, adding an enzyme conjugate, and then a substrate to produce a colorimetric signal.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
qPCR for Inflammatory Gene Expression
This protocol outlines the steps for quantifying the mRNA levels of inflammatory genes.
4.3.1. Materials
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR instrument
-
Primers for target genes (see Table 4)
Table 4: Mouse qPCR Primer Sequences
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |
| TNF-α | TGATCGGTCCCCAAAGGGAT | TGTCTTTGAGATCCATGCCGT | [10] |
| IL-6 | CAACGATGATGCACTTGCAGA | GTGACTCCAGCTTATCTCTTGGT | [10] |
| IL-1β | TGCCACCTTTTGACAGTGATG | AAGGTCCACGGGAAAGACAC | [10] |
| iNOS | GACATTACGACCCCTCCCAC | GCACATGCAAGGAAGGGAAC | [10] |
| Arg-1 | AATGAAGAGCTGGCTGGTGT | CTGGTTGTCAGGGGAGTGTT | [10] |
| β-actin | TGCTGTCCCTGTATGCCTCTG | TGATGTCACGCACGATTTCC | [10] |
4.3.2. Protocol
-
RNA Extraction: Extract total RNA from treated cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction with SYBR Green master mix, cDNA, and forward and reverse primers for the gene of interest and a housekeeping gene (e.g., β-actin).
-
qPCR Program: Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the data using the 2-ΔΔCt method to determine the relative gene expression levels, normalized to the housekeeping gene.
In Vitro NLRP3 Inflammasome Activation Assay
This protocol describes a method to induce and measure NLRP3 inflammasome activation in macrophages.
4.4.1. Materials
-
Bone marrow-derived macrophages (BMDMs) or THP-1 cells
-
LPS
-
ATP or Nigericin
-
This compound
-
ELISA kit for IL-1β
-
LDH cytotoxicity assay kit
-
Reagents for Western blotting (for Caspase-1 cleavage)
4.4.2. Protocol
-
Cell Seeding: Plate BMDMs or differentiated THP-1 cells in a 96-well plate.
-
Priming (Signal 1): Prime the cells with LPS (e.g., 200-500 ng/mL) for 3-4 hours.[11]
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound for 30-60 minutes.[11]
-
Activation (Signal 2): Add an NLRP3 activator, such as ATP (e.g., 2.5-5 mM) for 30-45 minutes or nigericin (e.g., 5-10 µM) for 45-60 minutes.[11]
-
Sample Collection: Collect the cell culture supernatant for IL-1β ELISA and LDH assay. Lyse the remaining cells for Western blot analysis of cleaved Caspase-1.
-
Analysis: Measure IL-1β secretion by ELISA and cell death (pyroptosis) by LDH assay. Analyze Caspase-1 cleavage by Western blotting.
Conclusion
This compound exhibits robust anti-inflammatory properties through multiple, interconnected pathways, primarily centered on the activation of AMPK and the subsequent inhibition of NF-κB and the NLRP3 inflammasome. The experimental protocols detailed in this guide provide a framework for researchers to further investigate and characterize the immunomodulatory effects of this compound and its potential as a therapeutic agent for inflammatory diseases. The quantitative data summarized herein underscore the significant impact of this compound on key inflammatory mediators, supporting its continued exploration beyond its role in diabetes management.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Protects against Spinal Cord Injury and Cell Pyroptosis via AMPK/NLRP3 Inflammasome Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. IkB Alpha antibody (66418-1-Ig) | Proteintech [ptglab.com]
- 5. This compound regulates NLRP3 inflammasome activation in human periodontal ligament cells under high glucose circumstance [stomatology.cn]
- 6. This compound Inhibits the NLRP3 Inflammasome via AMPK/mTOR-dependent Effects in Diabetic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thermofisher.com [thermofisher.com]
- 8. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 9. Anti-NLRP3 Antibody (A307942) | Antibodies.com [antibodies.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Metformin's Impact on Cellular Senescence and Aging Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metformin, a first-line therapy for type 2 diabetes, has garnered significant attention for its potential geroprotective effects. A growing body of preclinical and clinical evidence suggests that this compound can modulate the fundamental hallmarks of aging, particularly cellular senescence. This technical guide provides an in-depth analysis of this compound's mechanisms of action on cellular senescence and key aging-related signaling pathways. It is designed to be a comprehensive resource, offering quantitative data from pivotal studies, detailed experimental protocols for replicating key findings, and visual representations of the complex molecular interactions involved. Through the activation of AMP-activated protein kinase (AMPK), inhibition of the mechanistic target of rapamycin (mTOR), modulation of sirtuin activity, and interference with pro-inflammatory pathways such as NF-κB, this compound orchestrates a multi-faceted response that mitigates the accumulation of senescent cells and their detrimental secretome. This guide synthesizes the current understanding of these processes to aid researchers and drug development professionals in advancing the study of this compound and other gerotherapeutics.
This compound and the Attenuation of Cellular Senescence
Cellular senescence is a state of irreversible cell cycle arrest that contributes to aging and age-related diseases. Senescent cells accumulate in tissues over time and secrete a pro-inflammatory cocktail of cytokines, chemokines, and growth factors known as the Senescence-Associated Secretory Phenotype (SASP). This compound has been shown to reduce the burden of senescent cells and modulate the SASP through various mechanisms.
Quantitative Effects of this compound on Senescence Markers
The following tables summarize the quantitative data from various studies on the effect of this compound on key markers of cellular senescence.
Table 1: Effect of this compound on Senescence-Associated β-Galactosidase (SA-β-Gal) Activity
| Cell Type | This compound Concentration | Duration of Treatment | % Reduction in SA-β-Gal Positive Cells | Reference |
| Human Diploid Fibroblasts (HDFs) | 100 µM | Chronic (from P24 to P44) | Significant decrease | [1] |
| Human Adipose-Derived Stromal Cells (ASCs) from aged donors | 25 µM | From P3 onwards | Significant rescue of higher percentage of senescent cells | [2] |
| Vascular Smooth Muscle Cells (VSMCs) | Not specified | Not specified | Significantly reduced number of SA-β-gal-positive cells | [3] |
| Human Adipose Tissue B cells | 1 mM | Overnight | Significantly decreased frequencies and numbers | [4] |
Table 2: Effect of this compound on the Expression of Cell Cycle Inhibitors p16INK4a and p21CIP1
| Cell Type | This compound Concentration | Duration of Treatment | Fold Change in p16INK4a Expression | Fold Change in p21CIP1 Expression | Reference |
| Human Adipose-Derived Stromal Cells (ASCs) from aged donors | 25 µM | From P11 | Rescued higher expression | Rescued higher expression | [2] |
| Vascular Smooth Muscle Cells (VSMCs) | Not specified | Not specified | Significantly decreased | Significantly decreased | [3] |
| Human Adipose Tissue B cells | 1 mM | Overnight | Significantly reduced transcripts | Significantly reduced transcripts | [4] |
| Myoblasts (ceramide-induced senescence) | Not specified | Not specified | Attenuated increase | Attenuated increase | [5] |
Modulation of the Senescence-Associated Secretory Phenotype (SASP)
This compound has been demonstrated to suppress the secretion of key pro-inflammatory components of the SASP.
Table 3: Quantitative Effects of this compound on SASP Components
| Cell Type | This compound Concentration | Duration of Treatment | Analyte | % Reduction or Fold Change | Reference |
| Doxorubicin-induced senescent Endothelial Cells (HUVECs) | 2 mM | 24h pre-treatment, 72h post-treatment | IL-6 | Normalized levels | [6] |
| Doxorubicin-induced senescent Endothelial Cells (HUVECs) | 5 mM | 24h pre-treatment, 72h post-treatment | IL-6 | Normalized levels | [6] |
| Doxorubicin-induced senescent Endothelial Cells (HUVECs) | 2 mM | 24h pre-treatment, 72h post-treatment | TNF-α | Normalized levels | [6] |
| Doxorubicin-induced senescent Endothelial Cells (HUVECs) | 5 mM | 24h pre-treatment, 72h post-treatment | TNF-α | Normalized levels | [6] |
| RAS-induced senescent IMR90 fibroblasts | 1 mM | Not specified | IL-6, IL-8 gene expression | Inhibited | [7] |
| Human Adipose Tissue B cells | 1 mM | 48 hours | TNF-α, IL-6, IFN-γ, IL-17A | Significant decrease in secretion | [4] |
| Lymphocytes from middle-aged individuals | 20 mM | Not specified | IL-6 | Production restrained | [8] |
Core Signaling Pathways Modulated by this compound
This compound's effects on cellular senescence and aging are mediated through its influence on several key signaling pathways.
The AMPK-mTOR Pathway
The activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mechanistic target of rapamycin (mTOR) is a central mechanism of this compound's action. AMPK acts as a cellular energy sensor, and its activation by this compound leads to the suppression of anabolic processes, including protein synthesis, and the promotion of catabolic processes like autophagy, which helps clear cellular debris.
The SIRT1 Pathway
Sirtuin 1 (SIRT1) is an NAD+-dependent deacetylase that plays a crucial role in cellular metabolism, stress resistance, and aging. This compound has been shown to activate SIRT1, both indirectly through AMPK-mediated increases in NAD+ levels and potentially through direct interaction. SIRT1 activation contributes to the beneficial effects of this compound on mitochondrial function and cellular health.
The NF-κB Pathway
Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of many SASP components. This compound has been shown to inhibit the NF-κB signaling pathway, thereby suppressing the pro-inflammatory phenotype of senescent cells. This action is thought to be, at least in part, independent of AMPK activation.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's effects on cellular senescence.
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
This assay identifies senescent cells based on the increased activity of β-galactosidase at a suboptimal pH of 6.0.
Materials:
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 2% formaldehyde/0.2% glutaraldehyde in PBS)
-
Staining solution:
-
1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl β-D-galactopyranoside)
-
40 mM citric acid/sodium phosphate buffer, pH 6.0
-
5 mM potassium ferrocyanide
-
5 mM potassium ferricyanide
-
150 mM NaCl
-
2 mM MgCl2
-
-
Microscope
Procedure:
-
Wash cells twice with PBS.
-
Fix cells with fixation solution for 10-15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Add the SA-β-Gal staining solution to the cells.
-
Incubate the cells at 37°C without CO2 for 12-16 hours, or until a blue color develops in senescent cells. Protect from light.
-
Observe the cells under a microscope and count the percentage of blue-stained (senescent) cells.[2][4]
Western Blotting for AMPK and mTOR Pathway Proteins
This technique is used to quantify the expression and phosphorylation status of key proteins in the AMPK and mTOR signaling pathways.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at the desired concentration and duration.
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein to the total protein.
SIRT1 Activity Assay
This assay measures the enzymatic activity of SIRT1, which is often modulated by this compound.
Materials:
-
SIRT1 activity assay kit (fluorometric or colorimetric)
-
Purified SIRT1 enzyme or cell lysates
-
NAD+
-
Acetylated peptide substrate
-
This compound or other test compounds
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions for the specific SIRT1 activity assay kit.
-
Typically, the assay involves incubating the SIRT1 enzyme or cell lysate with the acetylated substrate and NAD+ in the presence or absence of this compound.
-
The deacetylation of the substrate by SIRT1 is then measured, often through a coupled enzymatic reaction that produces a fluorescent or colorimetric signal.
-
The signal intensity is proportional to the SIRT1 activity.[9]
Lifespan and Healthspan Extension in Model Organisms
This compound has been shown to extend the lifespan and improve the healthspan of various model organisms, providing further evidence for its anti-aging effects.
Table 4: Effect of this compound on Lifespan in Model Organisms
| Organism | This compound Concentration/Dose | % Mean Lifespan Extension | Reference |
| C. elegans | 25 mM | 18% | |
| C. elegans | 50 mM | 36% | |
| C. elegans | 50 mM | ~40% | |
| C. elegans | 50 mM | ~30% increase in median lifespan | |
| Male C57BL/6 Mice | 0.1% w/w in diet | 5.83% | [10] |
| Male B6C3F1 Mice | 0.1% w/w in diet | 4.15% | [1] |
| Female Mice | Not specified | No lifespan extension observed |
Clinical Trials: Targeting Aging with this compound (TAME)
The Targeting Aging with this compound (TAME) trial is a pioneering clinical study designed to provide definitive evidence for this compound's effects on human aging.
Table 5: TAME Clinical Trial Overview
| Parameter | Description |
| Objective | To determine if this compound can delay the onset of age-related diseases and improve healthspan in non-diabetic individuals. |
| Participants | Approximately 3,000 individuals aged 65-79. |
| Intervention | This compound (1500 mg/day) or placebo. |
| Primary Endpoint | A composite of new, major age-related diseases (cardiovascular disease, cancer, cognitive decline) or death. |
| Status | In the planning and fundraising stages. Quantitative results are not yet available. |
Conclusion and Future Directions
This compound's ability to favorably modulate cellular senescence and key aging pathways presents a compelling case for its potential as a geroprotective agent. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers to further investigate its mechanisms of action and explore its therapeutic applications beyond diabetes. The forthcoming results from the TAME trial will be instrumental in translating these preclinical findings to clinical practice. Future research should continue to focus on elucidating the precise molecular targets of this compound, understanding its tissue-specific effects, and identifying biomarkers to predict and monitor its anti-aging efficacy in humans. The continued exploration of this compound and similar compounds holds the promise of extending human healthspan and mitigating the burden of age-related diseases.
References
- 1. A Critical Review of the Evidence That this compound Is a Putative Anti-Aging Drug That Enhances Healthspan and Extends Lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound alleviates stress-induced cellular senescence of aging human adipose stromal cells and the ensuing adipocyte dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses vascular smooth muscle cell senescence by promoting autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Treatment with this compound Significantly Reduces Senescent B Cells Present in the Adipose Tissue of People with Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound alleviates human cellular aging by upregulating the endoplasmic reticulum glutathione peroxidase 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound mitigates SASP secretion and LPS-triggered hyper-inflammation in Doxorubicin-induced senescent endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mcgill.ca [mcgill.ca]
- 8. researchgate.net [researchgate.net]
- 9. This compound alleviates hepatosteatosis by restoring SIRT1-mediated autophagy induction via an AMP-activated protein kinase-independent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound improves healthspan and lifespan in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Expanding Therapeutic Landscape of Metformin: A Technical Guide to Novel Molecular Targets
For Immediate Release
This technical guide provides an in-depth exploration of the novel molecular targets of metformin, a cornerstone therapy for type 2 diabetes now recognized for its broader therapeutic potential. Designed for researchers, scientists, and drug development professionals, this document synthesizes the latest findings on this compound's mechanisms of action beyond its established effects on AMPK. It offers a comprehensive overview of new targets, detailed experimental protocols for their investigation, and quantitative data to support further research and development.
Introduction
This compound's therapeutic utility is expanding beyond glycemic control, with emerging evidence pointing to its efficacy in cardiovascular diseases, cancer, and aging.[1] This has spurred intensive research into its molecular mechanisms, revealing a complex network of interactions that extend beyond the canonical activation of AMP-activated protein kinase (AMPK).[2] This guide focuses on recently identified direct and indirect molecular targets that are reshaping our understanding of this multifaceted drug.
Novel Molecular Targets of this compound
Recent cutting-edge research has identified several novel molecular targets that contribute to this compound's diverse biological effects.[1] These include the lysosomal protein PEN2, the mitochondrial enzyme GPD2, the deacetylase SIRT1, and the transcription factor NRF2. The following sections delve into the specifics of each of these targets.
PEN2: A Lysosomal Gateway for this compound Action
A recent breakthrough in this compound research identified Presenilin Enhancer 2 (PEN2), a subunit of the γ-secretase complex, as a direct binding partner of this compound.[3] This interaction occurs at clinically relevant micromolar concentrations and initiates a novel signaling cascade independent of cellular energy status.[4][5]
Quantitative Data: this compound and PEN2 Interaction
| Parameter | Value | Experimental System | Reference |
| Dissociation Constant (Kd) | Micromolar levels | Photoactive this compound probe with lysosomal protein extracts | [4][5] |
| Dissociation Constant (Kd) | 1.7 µM | Isothermal calorimetry | [6] |
| Dissociation Constant (Kd) | 0.15 µM | Surface plasmon resonance | [6] |
This compound binding to PEN2 facilitates the formation of a complex with ATP6AP1, a subunit of the vacuolar-type H+-ATPase (v-ATPase).[7] This leads to the inhibition of v-ATPase and subsequent activation of AMPK through a lysosomal-dependent, AMP-independent mechanism.[3][7] This pathway is crucial for this compound's glucose-lowering effects and its ability to reduce hepatic fat content.[3]
Signaling Pathway: PEN2-Dependent Lysosomal AMPK Activation
Mitochondrial Glycerophosphate Dehydrogenase (GPD2): A Redox Regulator
This compound has been shown to non-competitively inhibit mitochondrial glycerophosphate dehydrogenase (GPD2), a key enzyme in the glycerophosphate shuttle.[8][9] This inhibition alters the hepatocellular redox state, leading to a decrease in the conversion of lactate and glycerol to glucose and subsequently reducing hepatic gluconeogenesis.[8][9]
Quantitative Data: this compound and GPD2 Interaction
| Parameter | Value | Experimental System | Reference |
| Inhibition Constant (Ki) | ~38 µM | Isolated rat mitochondrial GPD2 | [10] |
| Inhibition type | Non-competitive | Isolated rat mitochondrial GPD2 | [10] |
The inhibition of GPD2 by this compound provides a mechanism for its glucose-lowering effects that is independent of AMPK activation.[1] However, it is important to note that there is some conflicting evidence, with some studies reporting no direct inhibition of GPD2 by this compound.[11] This discrepancy may be due to differences in experimental conditions.[12]
Signaling Pathway: this compound's Impact on the Glycerophosphate Shuttle
SIRT1: A Key Regulator of Cellular Metabolism and Stress Response
This compound has been shown to activate Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase involved in a wide range of cellular processes, including metabolism, stress resistance, and aging.[13][14] The activation of SIRT1 by this compound can occur through both AMPK-dependent and -independent pathways.[15][16] In some contexts, this compound has been described as a direct SIRT1-activating compound.[17]
Quantitative Data: this compound's Effect on SIRT1
| Parameter | Observation | Experimental System | Reference |
| SIRT1 Expression | Upregulated 2.7-fold | Mouse primary hepatocytes treated with 1 mM this compound | [15] |
| SIRT1 Activity | Increased | Bovine retinal capillary endothelial cells treated with 1 mmol/L this compound | [16] |
The activation of SIRT1 by this compound contributes to its beneficial effects on hepatic steatosis by promoting autophagy.[18]
NRF2: The Master Regulator of Antioxidant Response
This compound has been demonstrated to modulate the activity of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of antioxidant and cytoprotective genes.[19][20][21] The effect of this compound on NRF2 appears to be context-dependent, with some studies reporting activation and others reporting reduced transcription.[22][23][24][25] this compound-induced activation of NRF2 can enhance the cellular antioxidant capacity.[25] In some cancer cells, this compound has been shown to inhibit NRF2 expression, which may contribute to its anti-tumor effects.[23][24]
Quantitative Data: this compound's Effect on NRF2
| Parameter | Observation | Experimental System | Reference |
| NRF2 Expression | Significantly increased | Heart tissue of diabetic rats treated with this compound | [19] |
| NRF2 mRNA Expression | Significantly reduced | A549 and H1299 lung cancer cells treated with 2 mM this compound | [24] |
Signaling Pathway: this compound and the NRF2 Antioxidant Response
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the novel molecular targets of this compound.
Identification of PEN2 as a this compound-Binding Protein
Method: Photoaffinity Labeling and Mass Spectrometry
-
Synthesis of Photoactive this compound Probe: A photoactive derivative of this compound is synthesized, typically by incorporating a photoreactive group (e.g., a diazirine) and a tag for enrichment (e.g., biotin).
-
Incubation and UV Crosslinking: The photoactive probe is incubated with cell lysates or purified lysosomal fractions to allow binding to its target proteins. The mixture is then exposed to UV light to induce covalent crosslinking between the probe and its binding partners.
-
Enrichment of Crosslinked Proteins: The biotin-tagged protein complexes are enriched using streptavidin-coated beads.
-
Protein Identification: The enriched proteins are eluted, separated by SDS-PAGE, and identified by mass spectrometry.
Measurement of GPD2 Activity
Method: Spectrophotometric Enzyme Assay
-
Isolation of Mitochondria: Mitochondria are isolated from liver tissue or cultured cells by differential centrifugation.
-
Enzyme Reaction: The activity of GPD2 is measured by monitoring the reduction of an electron acceptor, such as 2,6-dichloroindophenol (DCIP), in the presence of the substrate glycerol-3-phosphate. The reaction is initiated by the addition of the mitochondrial preparation.
-
Spectrophotometric Measurement: The change in absorbance of the electron acceptor is measured over time at a specific wavelength (e.g., 600 nm for DCIP).
-
Inhibition Assay: To determine the effect of this compound, the assay is performed in the presence of varying concentrations of the drug.
Assessment of SIRT1 Activity
Method: Fluorometric Deacetylase Assay
-
Reaction Setup: A reaction mixture containing purified recombinant SIRT1 enzyme, a fluorogenic acetylated peptide substrate, and NAD+ is prepared.
-
This compound Treatment: The assay is performed in the presence or absence of this compound.
-
Deacetylation Reaction: The reaction is incubated to allow SIRT1 to deacetylate the substrate.
-
Fluorescence Measurement: A developer solution is added to the reaction, which generates a fluorescent signal proportional to the amount of deacetylated substrate. The fluorescence is measured using a fluorometer.
Analysis of NRF2 Activation
Method: Western Blotting
-
Cell Lysis and Protein Quantification: Cells are treated with this compound, and whole-cell lysates or nuclear extracts are prepared. The protein concentration is determined using a standard protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific for NRF2, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Conclusion
The discovery of novel molecular targets for this compound has significantly advanced our understanding of its pleiotropic effects. The identification of PEN2, GPD2, SIRT1, and the modulation of NRF2 signaling provide new avenues for the development of more targeted therapies for a range of diseases. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug developers seeking to build upon these exciting findings and unlock the full therapeutic potential of this compound.
References
- 1. Cellular and Molecular Mechanisms of this compound Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Mitochondria in the Mechanism(s) of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Low-dose this compound targets the lysosomal AMPK pathway through PEN2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New mechanism of this compound action mediated by lysosomal presenilin enhancer 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Therapeutic Concentrations of this compound: A Systematic Review | Semantic Scholar [semanticscholar.org]
- 10. This compound suppresses gluconeogenesis by inhibiting mitochondrial glycerophosphate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound's Therapeutic Efficacy in the Treatment of Diabetes Does Not Involve Inhibition of Mitochondrial Glycerol Phosphate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. This compound Is a Direct SIRT1-Activating Compound: Computational Modeling and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Reduces Hepatic Expression of SIRT3, the Mitochondrial Deacetylase Controlling Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sirtuin 1–Mediated Cellular Metabolic Memory of High Glucose Via the LKB1/AMPK/ROS Pathway and Therapeutic Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Is a Direct SIRT1-Activating Compound: Computational Modeling and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound alleviates hepatosteatosis by restoring SIRT1-mediated autophagy induction via an AMP-activated protein kinase-independent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. This compound attenuates cardiac remodeling in mice through the Nrf2/Keap1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pre-treatment with this compound activates Nrf2 antioxidant pathways and inhibits inflammatory responses through induction of AMPK after transient global cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Prolonged this compound treatment leads to reduced transcription of Nrf2 and neurotrophic factors without cognitive impairment in older C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. jcancer.org [jcancer.org]
- 24. This compound induces ferroptosis through the Nrf2/HO-1 signaling in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Preliminary Studies on Metformin for Polycystic Ovary Syndrome (PCOS): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polycystic Ovary Syndrome (PCOS) is a prevalent and complex endocrine disorder affecting women of reproductive age, characterized by hyperandrogenism, ovulatory dysfunction, and the presence of polycystic ovaries. Insulin resistance is a key pathophysiological feature in a majority of women with PCOS, contributing to both its metabolic and reproductive manifestations. Metformin, a biguanide oral antihyperglycemic agent, has been extensively studied as a therapeutic option for PCOS due to its insulin-sensitizing properties. This technical guide provides an in-depth overview of the preliminary studies on this compound for PCOS, focusing on its core mechanisms of action, clinical efficacy, and the experimental methodologies employed in its evaluation.
Core Mechanism of Action: Signaling Pathways
This compound's therapeutic effects in PCOS are primarily mediated through the activation of the AMP-activated protein kinase (AMPK) pathway and its influence on the insulin signaling pathway.
AMPK Signaling Pathway
This compound's activation of AMPK is largely indirect, resulting from the inhibition of mitochondrial respiratory chain complex I. This leads to a decrease in cellular ATP levels and a subsequent increase in the AMP:ATP ratio, which allosterically activates AMPK. Once activated, AMPK acts as a master regulator of cellular energy homeostasis, initiating a cascade of events that are beneficial in the context of PCOS.
Insulin Signaling Pathway
In PCOS, insulin resistance is characterized by impaired post-receptor signaling. This compound has been shown to improve insulin sensitivity in various tissues.[1] It can enhance the tyrosine phosphorylation of the insulin receptor substrate (IRS-1), promoting the downstream PI3K/Akt signaling cascade.[2] This leads to the translocation of GLUT4 transporters to the cell membrane, facilitating glucose uptake.[2]
Clinical Efficacy of this compound in PCOS
Numerous clinical trials have investigated the effects of this compound on the clinical, metabolic, and reproductive features of PCOS. The data presented in the following tables summarize the quantitative outcomes from a selection of these preliminary studies.
Table 1: Effects of this compound on Anthropometric and Metabolic Parameters
| Study (Year) | Number of Participants | This compound Dose (mg/day) | Treatment Duration | Change in BMI ( kg/m ²) | Change in HOMA-IR | Change in Fasting Insulin (μU/mL) |
| Randomized controlled trial[3] | 60 | 1000 vs 1700 | 4 weeks | Not Reported | Not Reported | Significant decrease in both groups |
| Meta-analysis[4] | 543 | Varied | Varied | No significant effect | Not Reported | Significant reduction |
| Clinical Trial[5] | 28 | 1500 | 3 months | -1.27 (p=0.000) | Not Reported | Not Reported |
| Meta-analysis[6] | 683 | 750-2000 | 6-48 weeks | -1.25 (p<0.00001) | No significant improvement | No significant improvement |
| Clinical Trial[7] | 81 (this compound group) | 2000 | 24 weeks | Not Reported | Not Reported | Not Reported |
| Clinical Trial[8] | 98 (this compound group) | 1000 | 24 weeks | Not Reported | -0.43 (from baseline) | Not Reported |
Table 2: Effects of this compound on Hormonal Parameters and Hyperandrogenism
| Study (Year) | Number of Participants | This compound Dose (mg/day) | Treatment Duration | Change in Total Testosterone | Change in Free Testosterone | Change in SHBG |
| Randomized controlled trial[3] | 60 | 1000 vs 1700 | 4 weeks | Significant decrease in both groups | Not Reported | Not Reported |
| Clinical Trial[5] | 28 | 1500 | 3 months | Significant decrease | Not Reported | Not Reported |
| Clinical Trial[7] | 81 (this compound group) | 2000 | 24 weeks | No significant change | No significant change | Increase |
| Meta-analysis[9] | Multiple RCTs | Varied | Varied | No significant improvement | No significant improvement | Not Reported |
| Clinical Trial[10] | 15 (this compound group) | 1500 | 4 months | Significant reduction | Not Reported | Not Reported |
Table 3: Effects of this compound on Ovulation and Pregnancy Rates
| Study (Year) | Study Design | Comparison | Ovulation Rate (this compound Group) | Pregnancy Rate (this compound Group) |
| Meta-analysis[4] | 13 RCTs | This compound vs. Placebo | Odds Ratio: 3.88 (p<0.0001) | Not Reported |
| Meta-analysis[4] | 13 RCTs | This compound + Clomiphene vs. Clomiphene alone | Odds Ratio: 4.41 (p<0.0001) | Odds Ratio: 4.40 (p<0.0001) |
| Clinical Trial[11] | Clinical Trial | This compound alone vs. This compound + Clomiphene | 65.7% (this compound alone) | 20% (this compound alone) |
| Meta-analysis[12] | 7 RCTs | This compound + Gonadotropins vs. Gonadotropins alone | Not Reported | Odds Ratio: 2.25 (p<0.0001) |
| Meta-analysis[13] | 41 RCTs | This compound vs. Placebo | Odds Ratio: 2.64 | Clinical Pregnancy Rate Odds Ratio: 1.98 |
Experimental Protocols: A Methodological Overview
The following section outlines the typical methodologies employed in clinical trials investigating the efficacy of this compound in PCOS.
Study Design and Participant Selection
A common experimental workflow for a clinical trial evaluating this compound in PCOS is depicted below.
-
Participant Selection: Most studies utilize the Rotterdam criteria for the diagnosis of PCOS, which requires the presence of at least two of the following three features: oligo- or anovulation, clinical and/or biochemical signs of hyperandrogenism, and polycystic ovaries on ultrasound, after the exclusion of other etiologies.[14] Inclusion criteria often specify an age range (e.g., 18-40 years) and may include a minimum Body Mass Index (BMI), particularly in studies focusing on overweight or obese women with PCOS.[6]
-
Exclusion Criteria: Common exclusion criteria include pregnancy, lactation, use of hormonal contraceptives or other medications that could affect the study outcomes, and contraindications to this compound use (e.g., renal or hepatic insufficiency).[15]
Intervention and Dosage
-
Dosage: this compound is typically administered orally, with doses ranging from 750 mg to 2550 mg per day.[6][9] A common starting dose is 500 mg once or twice daily, gradually titrated up to the target dose to improve gastrointestinal tolerance.[16]
-
Treatment Duration: The duration of treatment in clinical trials varies widely, from short-term studies of a few weeks to longer-term studies lasting several months or even years.[6][17]
Outcome Measures and Assays
-
Primary and Secondary Outcomes: Primary outcomes often include changes in menstrual frequency, ovulation rates, and pregnancy rates. Secondary outcomes typically encompass changes in anthropometric measurements (BMI, waist-hip ratio), hormonal profiles (testosterone, SHBG, LH, FSH), and metabolic parameters (fasting glucose, fasting insulin, HOMA-IR, lipid profile).[9]
-
Hormonal and Metabolic Assays: Serum hormone levels are generally measured using immunoassays.[17] Fasting glucose and insulin levels are used to calculate indices of insulin resistance, such as the Homeostatic Model Assessment for Insulin Resistance (HOMA-IR). Lipid profiles are determined through standard enzymatic assays.
Conclusion
Preliminary studies have established this compound as a valuable therapeutic agent in the management of PCOS, particularly in women with insulin resistance. Its mechanisms of action, primarily through the AMPK and insulin signaling pathways, lead to improvements in metabolic and reproductive function. The quantitative data from numerous clinical trials, while showing some variability, generally support the efficacy of this compound in improving hyperandrogenism, restoring menstrual cyclicity, and enhancing fertility. The standardized experimental protocols outlined in this guide provide a framework for the design and execution of future research aimed at further elucidating the role of this compound and developing novel therapeutic strategies for PCOS. Continued investigation is warranted to optimize dosing strategies, identify patient populations most likely to benefit, and explore its long-term effects on the health of women with this complex syndrome.
References
- 1. This compound-Clinical Pharmacology in PCOs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling pathways and targeted therapeutic strategies for polycystic ovary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Randomized controlled trial of different doses of this compound for ovulation induction in infertile women with polycystic ovary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in polycystic ovary syndrome: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Therapy Decreases Hyperandrogenism and Ovarian Volume in Women with Polycystic Ovary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect of this compound on Polycystic Ovary Syndrome in Overweight Women: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of combined hormonal contraceptives and this compound on metabolic syndrome in women with hyperandrogenic polycystic ovary syndrome and obesity: The COMET-PCOS randomized clinical trial | PLOS Medicine [journals.plos.org]
- 8. A Phase III, Double-Blind, Randomized, Multicenter, Clinical Trial to Evaluate the Efficacy and Safety of a Fixed-Dose Combination of this compound Hydrochloride and Myo-Inositol Compared to this compound in Patients With Polycystic Ovary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of this compound on clinical, metabolic and endocrine outcomes in women with polycystic ovary syndrome: a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. ijfs.ir [ijfs.ir]
- 12. This compound and gonadotropins for ovulation induction in patients with polycystic ovary syndrome: a systematic review with meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound for ovulation induction (excluding gonadotrophins) in women with polycystic ovary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 16. Role of this compound in Polycystic Ovary Syndrome (PCOS)-Related Infertility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Long-Term Effect of this compound on Metabolic Parameters in the Polycystic Ovary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Assessing Metformin's Effect on Cell Proliferation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metformin, a widely prescribed medication for type 2 diabetes, has garnered significant attention for its potential anti-cancer properties.[1][2][3] Numerous studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines in vitro and suppress tumor growth in vivo.[3][4][5] These application notes provide a comprehensive overview and detailed protocols for assessing the anti-proliferative effects of this compound on cultured cells. The primary mechanism of this compound's anti-cancer action involves the activation of AMP-activated protein kinase (AMPK), which subsequently inhibits the mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth and proliferation.[1][2][3][6]
This document outlines three standard assays to quantify this compound's impact on cell proliferation: the MTT assay for cell viability, the colony formation assay for long-term survival, and the BrdU incorporation assay for DNA synthesis. Additionally, it provides a visual representation of the key signaling pathway involved and the experimental workflows.
Key Signaling Pathway: this compound's Inhibition of the mTOR Pathway
This compound's primary molecular mechanism in inhibiting cell proliferation is through the LKB1/AMPK signaling axis. Upon cellular uptake, this compound leads to the activation of AMPK. Activated AMPK then phosphorylates and activates the Tuberous Sclerosis Complex 2 (TSC2), which in turn inhibits the small GTPase Rheb. This inhibition of Rheb prevents the activation of the mTORC1 complex, a central regulator of protein synthesis and cell growth. The downstream effects of mTORC1 inhibition include reduced phosphorylation of p70S6K and 4E-BP1, ultimately leading to a decrease in protein translation and cell cycle arrest.[2][3]
References
- 1. The role of AMPK/mTOR signaling pathway in anticancer activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of AMPK/mTOR Signaling Pathway in Anticancer Activity of this compound: This paper is dedicated to the 70th anniversary of the founding of Physiologia Bohemoslovaca (currently Physiological Research) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The journey of this compound from glycaemic control to mTOR inhibition and the suppression of tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenformin and this compound inhibit growth and migration of LN229 glioma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects and Mechanisms of this compound on the Proliferation of Esophageal Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibition of mTORC1 activation, DNA synthesis and proliferation in pancreatic cancer cells: dependence on glucose concentration and role of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Metformin Dosing in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metformin, a first-line therapy for type 2 diabetes, is extensively studied in preclinical mouse models for a variety of indications including cancer, aging, and metabolic disorders.[1][2][3] Its primary mechanisms of action include the activation of AMP-activated protein kinase (AMPK) and the modulation of mitochondrial metabolism, leading to decreased hepatic glucose production and improved insulin sensitivity.[1][4][5] The translation of these findings into effective experimental designs requires careful consideration of dosing strategies, including the route of administration, dosage, and frequency, to achieve clinically relevant plasma concentrations and therapeutic effects.[6][7]
These application notes provide a comprehensive guide to in vivo dosing strategies for this compound in mouse models, summarizing quantitative data from published literature and offering detailed experimental protocols for common administration routes.
Data Presentation: this compound Dosing Strategies and Outcomes
The following tables summarize common dosing regimens for this compound in mouse models, categorized by administration route and research application.
Table 1: this compound Administration via Oral Gavage (PO)
| Mouse Strain | Research Area | Dosage (mg/kg/day) | Frequency | Duration | Key Outcomes | Reference(s) |
| C57BL/6J | Diabetes/Metabolism | 200 | Daily | 6 weeks | Improved insulin resistance. | [8] |
| C57BL/6J | Diabetes/Metabolism | 150 | Daily | 1-2 months | Reduced body weight and blood glucose; improved glucose tolerance. | [9] |
| C57BL/6J | Radiation Protection | 200 | Daily | 3 days (pre-IR) or 5 days (post-IR) | Protected mice from whole-body irradiation. | [10] |
| HFD-fed mice | Diabetes/Metabolism | 60, 200, 400 | Single dose | Acute | Acutely lowered blood glucose levels. | [11] |
| Chow-fed mice | Metabolism | 300 | Single dose | Acute | Increased serum GDF15 levels. | [12] |
Table 2: this compound Administration in Drinking Water
| Mouse Strain | Research Area | Concentration in Water (mg/ml) | Approx. Dosage (mg/kg/day) | Duration | Key Outcomes | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | C57BL/6 | Aging | 1 | 100 | Long-term | Increased mean lifespan in females. |[3] | | 129/Sv | Aging | 1 | 100 | Long-term | Slight increase in mean lifespan of females, decrease in males. |[13] | | PDAPP (J9) | Alzheimer's Disease | 2 | ~350 | Chronic | Improved insulin sensitivity. |[14] | | C57BL/6 | Metabolism | 3 | ~750 | Chronic | Localized effects on gut glucose metabolism. |[15] | | C57BL/6 | Cancer Prevention | 5 | Not specified | Chronic | Suppressed peritoneal tumor dissemination. |[16] | | C57BL/6 | Metabolism | 3 | ~600 | 7.5 weeks | Improved glycemia. |[17] | | C57BL/6 | Pharmacokinetics | 4 | ~500 | 7 and 30 days | Achieved clinically relevant plasma concentrations. |[6][18] |
Table 3: this compound Administration in Diet
| Mouse Strain | Research Area | Concentration in Diet (% w/w) | Duration | Key Outcomes | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | C57BL/6 | Aging/Healthspan | 0.1% | Long-term | Extended healthspan and lifespan in male mice. |[2][19] | | C57BL/6 | Aging/Healthspan | 1% | Long-term | Toxic, shortened lifespan. |[2][19] | | CD1 | Metabolism | 50, 100, 250 mg/kg (in diet) | 12 weeks | 250 mg/kg dose reduced body weight gain. |[20] |
Table 4: this compound Administration via Intraperitoneal (IP) Injection
| Mouse Strain | Research Area | Dosage (mg/kg/day) | Frequency | Duration | Key Outcomes | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | UM-HET3 | Aging/Development | 200 | Daily | Day 15 to 56 of age | Altered aging-related developmental and metabolic phenotypes. |[21] | | BALB/c | Neuropathic Pain | 200 | Daily | 7 days | Reversed mechanical and cold hypersensitivity in male mice. |[22] | | C57BL/6 | Complex Regional Pain Syndrome | 200 | Daily | Days 14 to 21 post-fracture | Reduced mechanical allodynia and edema. |[23] |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
This compound exerts its therapeutic effects through multiple molecular pathways, primarily centered around the activation of AMPK.[1][4] This diagram illustrates the core signaling cascade.
Caption: Core signaling pathway of this compound action.
General Experimental Workflow for In Vivo this compound Studies
This diagram outlines a typical workflow for conducting this compound efficacy studies in mouse models.
References
- 1. Molecular mechanisms of action of this compound: latest advances and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound improves healthspan and lifespan in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for aging and cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. The mechanisms of action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of this compound bio-distribution by LC-MS/MS in mice treated with a clinically relevant paradigm | PLOS One [journals.plos.org]
- 7. mcgill.ca [mcgill.ca]
- 8. This compound improves high-fat diet-induced insulin resistance in mice by downregulating the expression of long noncoding RNA NONMMUT031874.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Pretreatment with this compound protects mice from whole-body irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound acutely lowers blood glucose levels by inhibition of intestinal glucose transport - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Gender differences in this compound effect on aging, life span and spontaneous tumorigenesis in 129/Sv mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Treatment Alters Memory Function in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Temporal and Localized Effects on Gut Glucose Metabolism Assessed Using 18F-FDG PET in Mice | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 16. This compound Prevents Peritoneal Dissemination via Immune-suppressive Cells in the Tumor Microenvironment | Anticancer Research [ar.iiarjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. Determination of this compound bio-distribution by LC-MS/MS in mice treated with a clinically relevant paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. NIH Researchers Find Diabetes Drug Extends Health and Lifespan in Mice | Technology Networks [technologynetworks.com]
- 20. mcgill.ca [mcgill.ca]
- 21. This compound treatment of juvenile mice alters aging-related developmental and metabolic phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The antidiabetic drug this compound prevents and reverses neuropathic pain and spinal cord microglial activation in male but not female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Early Treatment With this compound in a Mice Model of Complex Regional Pain Syndrome Reduces Pain and Edema - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing a Metformin-Resistant Cell Line for Oncological Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metformin, a widely prescribed biguanide for type 2 diabetes, has garnered significant attention for its potential anticancer properties. Its primary mechanism involves the inhibition of mitochondrial complex I, leading to a decrease in cellular energy and activation of AMP-activated protein kinase (AMPK). However, as with many anticancer agents, the development of resistance is a significant clinical challenge. The establishment of this compound-resistant cancer cell lines is a critical in vitro tool for elucidating the molecular mechanisms of resistance, identifying novel therapeutic targets, and developing strategies to overcome this resistance.
These application notes provide a comprehensive guide to generating and characterizing this compound-resistant cancer cell lines. Detailed protocols for the establishment of resistant lines, along with key assays to verify the resistant phenotype and investigate the underlying molecular changes, are provided.
Data Presentation: Characterization of this compound-Resistant Cells
The development of this compound resistance is often accompanied by significant changes in drug sensitivity, protein expression, and cellular metabolism. The following tables summarize typical quantitative data observed when comparing a parental (sensitive) cancer cell line to its this compound-resistant (Met-R) derivative.
Table 1: this compound Sensitivity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. A significant increase in the IC50 value is the primary indicator of acquired resistance.
| Cell Line | Parental IC50 (mM) | This compound-Resistant IC50 (mM) | Fold Increase |
| A549 (Lung Cancer) | ~5-10 | ~15-30 | ~2-3 |
| MDA-MB-231 (Breast Cancer) | ~8.5 | Not specified | Not specified |
| MCF-7 (Breast Cancer) | ~14.21 | >30 (example) | >2 |
| Osteosarcoma (U2OS) | ~9.13 | Not specified | Not specified |
Note: IC50 values can vary significantly between cell lines and experimental conditions.
Table 2: Key Protein Expression Changes in this compound-Resistant Cells
Western blot analysis is commonly used to assess changes in the expression and phosphorylation status of proteins in key signaling pathways.
| Protein | Change in this compound-Resistant Cells | Pathway |
| p-AMPK (Thr172) | Decreased activation | AMPK/mTOR Signaling |
| p-mTOR (Ser2448) | Increased or restored | AMPK/mTOR Signaling |
| p-S6K | Increased or restored | AMPK/mTOR Signaling |
| PGC-1α | Increased expression | Metabolic Reprogramming |
| c-Myc | Altered expression | Proliferation/Metabolism |
| HIF-1α | Increased expression | Hypoxia/Metabolism |
Table 3: Metabolic Profile of this compound-Resistant Cells
This compound resistance is frequently associated with a shift in cellular metabolism to compensate for the drug's effects on mitochondrial respiration.
| Metabolic Parameter | Change in this compound-Resistant Cells |
| Glucose Uptake | Increased[1][2] |
| Lactate Production (Glycolysis) | Increased[1][3] |
| Oxygen Consumption Rate (OCR) | Restored or less inhibited |
| Glutamine Metabolism | Increased[1] |
Experimental Protocols
Protocol for Establishing a this compound-Resistant Cell Line
This protocol describes the generation of a this compound-resistant cell line using a dose-escalation method.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound hydrochloride (research grade)
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks (T25, T75)
-
Incubator (37°C, 5% CO2)
-
MTT or CCK-8 assay kit
-
96-well plates
-
Microplate reader
Procedure:
-
Determine the Initial IC50 of the Parental Cell Line:
-
Seed the parental cells in 96-well plates at an appropriate density.
-
The following day, treat the cells with a range of this compound concentrations (e.g., 0, 1, 5, 10, 20, 40, 60, 80, 100 mM) for 48-72 hours.
-
Perform an MTT or CCK-8 assay to determine cell viability.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
-
-
Initiate Long-Term this compound Treatment:
-
Culture the parental cells in a T25 flask with complete medium containing this compound at a starting concentration of approximately half the determined IC50.
-
Continuously culture the cells in the presence of this compound, changing the medium every 2-3 days.
-
-
Gradual Dose Escalation:
-
Once the cells have adapted to the current this compound concentration and are proliferating steadily (typically after 2-3 passages), increase the this compound concentration by approximately 1.5 to 2-fold.
-
Monitor the cells closely for signs of widespread cell death. If excessive cell death occurs, reduce the concentration to the previous level and allow the cells to recover before attempting to increase the dose again.
-
Repeat this dose-escalation process over several months. The goal is to establish a cell line that can proliferate in a this compound concentration that is significantly higher than the initial IC50 of the parental cells.
-
-
Verification of the Resistant Phenotype:
-
Once a resistant cell population is established, determine its IC50 for this compound as described in step 1.
-
A significant increase in the IC50 value (typically >3-fold) compared to the parental cell line confirms the resistant phenotype.
-
-
Maintenance and Cryopreservation:
-
Maintain the this compound-resistant cell line in a medium containing a constant, high concentration of this compound to preserve the resistant phenotype.
-
It is crucial to cryopreserve vials of the resistant cells at various passages to ensure a stable and reproducible cell source for future experiments.
-
Protocol for MTT Cell Viability Assay
This colorimetric assay is used to assess cell viability and determine the IC50 of this compound.
Materials:
-
Cells seeded in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
After the desired drug treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol for Western Blot Analysis
This technique is used to detect and quantify specific proteins to investigate changes in signaling pathways.
Materials:
-
Cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).
Protocol for Glucose Uptake Assay
This assay measures the rate of glucose transport into cells.
Materials:
-
Cells seeded in 24-well plates
-
Glucose-free Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[³H]glucose
-
Phloretin (glucose transport inhibitor)
-
Scintillation counter and vials
-
Lysis buffer (e.g., 0.1 M NaOH)
Procedure:
-
Wash cells with KRH buffer.
-
Incubate cells in KRH buffer for 30 minutes to deplete intracellular glucose.
-
Add KRH buffer containing 2-deoxy-D-[³H]glucose (and insulin if stimulating uptake) to the cells and incubate for 10-15 minutes.
-
To determine non-specific uptake, treat a subset of cells with phloretin prior to adding the radiolabeled glucose.
-
Stop the reaction by washing the cells with ice-cold PBS.
-
Lyse the cells and measure the radioactivity in the lysate using a scintillation counter.
-
Normalize the glucose uptake to the total protein content of each sample.
Protocol for Lactate Production Assay
This assay quantifies the amount of lactate secreted into the culture medium, which is an indicator of glycolytic activity.
Materials:
-
Cell culture supernatant
-
Lactate assay kit (colorimetric or fluorometric)
-
96-well plate
-
Microplate reader
Procedure:
-
Collect the cell culture medium at the end of the experimental period.
-
Follow the manufacturer's instructions for the lactate assay kit. This typically involves mixing the supernatant with a reaction mixture containing lactate oxidase and a probe.
-
Incubate the plate for the recommended time.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the lactate concentration based on a standard curve.
-
Normalize the lactate production to the cell number or total protein content.
Protocol for Measuring Mitochondrial Respiration (Oxygen Consumption Rate - OCR)
This assay assesses the function of the mitochondrial electron transport chain.
Materials:
-
Seahorse XF Analyzer (or similar instrument)
-
Seahorse XF cell culture microplates
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
On the day of the assay, replace the culture medium with the assay medium and incubate in a non-CO2 incubator for 1 hour.
-
Load the sensor cartridge with the mitochondrial stress test compounds.
-
Place the cell plate and sensor cartridge into the Seahorse XF Analyzer.
-
Run the mitochondrial stress test protocol, which sequentially injects the inhibitors to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
Analyze the data using the Seahorse Wave software.
Mandatory Visualizations
Experimental Workflow for Establishing a this compound-Resistant Cell Line
Caption: Workflow for generating a this compound-resistant cell line.
Signaling Pathway of this compound Action and Resistance
Caption: AMPK/mTOR signaling in this compound sensitivity and resistance.
Metabolic Reprogramming in this compound Resistance
Caption: Metabolic reprogramming as a mechanism of this compound resistance.
References
- 1. Frontiers | Metabolic Profiles Associated With this compound Efficacy in Cancer [frontiersin.org]
- 2. This compound suppresses Nrf2-mediated chemoresistance in hepatocellular carcinoma cells by increasing glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-induced metabolic reprogramming of chemoresistant ALDHbright breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Seahorse XF Assay for Metformin-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metformin is a widely prescribed first-line therapy for type 2 diabetes that primarily acts by decreasing hepatic glucose production and increasing insulin sensitivity.[1][2][3] At the cellular level, this compound's primary molecular target is the inhibition of Complex I of the mitochondrial respiratory chain.[1][4] This inhibition leads to a decrease in ATP synthesis, an increase in the cellular AMP/ATP ratio, and subsequent activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.[1][4][5] Activated AMPK shifts cellular metabolism from anabolic to catabolic processes to restore energy homeostasis.[4]
The Agilent Seahorse XF Analyzer is a powerful tool for investigating the metabolic effects of compounds like this compound in live cells.[6][7] By measuring the two major energy-producing pathways—mitochondrial respiration and glycolysis—in real-time, researchers can gain valuable insights into a drug's mechanism of action. This document provides detailed protocols for using the Seahorse XF Cell Mito Stress Test and Glycolysis Stress Test to characterize the metabolic response of cells to this compound treatment.
This compound's Mechanism of Action: A Signaling Overview
This compound's primary effect on cellular bioenergetics stems from its inhibition of mitochondrial Complex I. This leads to a cascade of downstream events orchestrated by the activation of AMPK.
Caption: this compound's core mechanism via AMPK activation.
Experimental Design and Workflow
A typical workflow for assessing the metabolic effects of this compound using a Seahorse XF Analyzer involves cell seeding, this compound treatment, and execution of either the Mito Stress Test or Glycolysis Stress Test.
Caption: Experimental workflow for Seahorse analysis of this compound-treated cells.
Detailed Experimental Protocols
I. Cell Seeding and this compound Treatment
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Seahorse XF96 or XF24 cell culture microplates
-
This compound hydrochloride (stock solution prepared in sterile water or PBS)
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF microplate at a pre-determined optimal density to achieve 80-90% confluency at the time of the assay. Allow cells to adhere overnight in a humidified 37°C CO₂ incubator.
-
This compound Treatment: The next day, replace the medium with fresh complete medium containing the desired concentrations of this compound or vehicle control. Treatment duration can vary, but a 24-hour incubation is a common starting point.[8] Note that clinically relevant plasma concentrations of this compound are in the micromolar range (10-40 µM), whereas many in vitro studies use supraphysiological millimolar concentrations to observe more pronounced effects.[2][9][10]
II. Seahorse XF Cell Mito Stress Test
This assay measures key parameters of mitochondrial function by sequentially injecting mitochondrial inhibitors.[6][7][11]
Materials:
-
Seahorse XF Base Medium (e.g., Agilent #103334-100)
-
Supplements: Glucose, Sodium Pyruvate, L-Glutamine
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
Seahorse XF Calibrant
Protocol:
-
Sensor Cartridge Hydration: The day before the assay, hydrate the Seahorse XF sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight in a non-CO₂ incubator at 37°C.[12]
-
Assay Medium Preparation: On the day of the assay, prepare Seahorse XF Assay Medium. For example, supplement Seahorse XF Base Medium with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine.[6][13] Warm the medium to 37°C and adjust the pH to 7.4.
-
Cell Plate Preparation: Remove the this compound-containing medium from the cell plate. Wash the cells once with 180 µL of pre-warmed assay medium. Add a final volume of 180 µL of assay medium to each well. Incubate the plate in a non-CO₂ 37°C incubator for 45-60 minutes to allow temperature and pH to equilibrate.[6][12]
-
Compound Loading: Prepare working solutions of the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium. Load the appropriate volumes into the injection ports of the hydrated sensor cartridge.
-
Run Assay: Calibrate the sensor cartridge in the Seahorse XF Analyzer. Once calibration is complete, replace the utility plate with your cell culture plate and start the assay.[6]
III. Seahorse XF Glycolysis Stress Test
This assay measures key parameters of glycolysis by sequentially injecting glucose, an ATP synthase inhibitor, and a glycolysis inhibitor.[14]
Materials:
-
Seahorse XF Base Medium
-
Supplement: L-Glutamine
-
Seahorse XF Glycolysis Stress Test Kit (containing Glucose, Oligomycin, 2-Deoxyglucose (2-DG))
-
Seahorse XF Calibrant
Protocol:
-
Sensor Cartridge Hydration: Follow the same procedure as for the Mito Stress Test.
-
Assay Medium Preparation: On the day of the assay, prepare the Glycolysis Stress Test assay medium. For example, supplement Seahorse XF Base Medium with 2 mM L-glutamine.[15] This medium initially lacks glucose to measure basal non-glycolytic acidification. Warm to 37°C and adjust the pH to 7.4.
-
Cell Plate Preparation: Follow the same washing and incubation procedure as for the Mito Stress Test, using the prepared Glycolysis Stress Test medium.
-
Compound Loading: Prepare working solutions of the Glycolysis Stress Test compounds (Glucose, Oligomycin, 2-DG) in the assay medium. Load the appropriate volumes into the injection ports of the hydrated sensor cartridge.[16]
-
Run Assay: Calibrate the sensor cartridge and run the assay as described for the Mito Stress Test.
Data Presentation and Interpretation
This compound treatment is expected to alter both the Oxygen Consumption Rate (OCR), an indicator of mitochondrial respiration, and the Extracellular Acidification Rate (ECAR), an indicator of glycolysis.[8][17]
Expected Effects of this compound:
-
OCR: Due to the inhibition of Complex I, this compound typically decreases basal and maximal mitochondrial respiration.[8][18][19]
-
ECAR: As cells compensate for the reduction in ATP from oxidative phosphorylation, they often upregulate glycolysis, leading to an increase in ECAR.[8][18]
The tables below summarize the key parameters derived from the Seahorse XF stress tests and the typical effects observed after this compound treatment.
Table 1: Summary of Mito Stress Test Parameters
| Parameter | Description | Expected Effect of this compound |
| Basal Respiration | Baseline oxygen consumption of the cells. | Decrease |
| ATP-Linked Respiration | Portion of basal respiration used for ATP synthesis. | Decrease |
| Maximal Respiration | Maximum OCR achieved by uncoupling the electron transport chain. | Decrease |
| Spare Respiratory Capacity | The cell's ability to respond to an energetic demand. | Decrease |
| Proton Leak | Protons that leak across the inner mitochondrial membrane. | Variable / Decrease |
| Non-Mitochondrial OCR | Oxygen consumption from cellular enzymes other than mitochondria. | No significant change |
Data derived from multiple sources.[7][8][11][18][20]
Table 2: Summary of Glycolysis Stress Test Parameters
| Parameter | Description | Expected Effect of this compound |
| Glycolysis | ECAR attributable to glycolysis after glucose addition. | Increase |
| Glycolytic Capacity | Maximum ECAR rate after blocking mitochondrial ATP synthesis. | Increase |
| Glycolytic Reserve | The cell's capacity to increase glycolysis under energy demand. | Variable / Increase |
| Non-Glycolytic Acidification | Basal ECAR before glucose injection. | No significant change |
Data derived from multiple sources.[8][14][18]
Conclusion
The Seahorse XF platform provides a robust method for elucidating the metabolic consequences of this compound treatment in living cells. By employing the Cell Mito Stress Test and Glycolysis Stress Test, researchers can quantitatively assess this compound's impact on mitochondrial respiration and glycolysis. These protocols offer a detailed framework for investigating this compound's mechanism of action and its effects on cellular bioenergetics, which is crucial for both basic research and drug development applications. Proper experimental design, including appropriate cell density and this compound concentration, is critical for obtaining reliable and reproducible results.
References
- 1. stemcell.com [stemcell.com]
- 2. smep.org.mx [smep.org.mx]
- 3. droracle.ai [droracle.ai]
- 4. benchchem.com [benchchem.com]
- 5. The mechanisms of action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. This compound induces distinct bioenergetic and metabolic profiles in sensitive versus resistant high grade serous ovarian cancer and normal fallopian tube secretory epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Therapeutic vs. Suprapharmacological this compound Concentrations: Different Effects on Energy Metabolism and Mitochondrial Function in Skeletal Muscle Cells in vitro [frontiersin.org]
- 10. Therapeutic vs. Suprapharmacological this compound Concentrations: Different Effects on Energy Metabolism and Mitochondrial Function in Skeletal Muscle Cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondrial Respiration XF Cell Mito Stress Test | Agilent [agilent.com]
- 12. tabaslab.com [tabaslab.com]
- 13. content.protocols.io [content.protocols.io]
- 14. agilent.com [agilent.com]
- 15. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. unige.ch [unige.ch]
- 17. researchgate.net [researchgate.net]
- 18. Biphasic effect of this compound on human cardiac energetics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound Improves Mitochondrial Respiratory Activity through Activation of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of AMPK Activation by Metformin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metformin is a first-line therapeutic agent for type 2 diabetes that exerts its glucose-lowering effects primarily through the activation of 5' AMP-activated protein kinase (AMPK).[1][2] AMPK is a crucial cellular energy sensor that, once activated, orchestrates a metabolic switch from anabolic to catabolic pathways to restore cellular energy balance. The activation of AMPK is a key event in the mechanism of action of this compound and is therefore a critical parameter to assess in metabolic research and drug development. Western blotting is a widely used technique to evaluate the activation state of AMPK by measuring the phosphorylation of its catalytic α-subunit at threonine-172 (Thr172).[1][3] These application notes provide a detailed protocol for performing Western blot analysis to measure this compound-induced AMPK activation and include representative quantitative data.
This compound-AMPK Signaling Pathway
This compound's activation of AMPK is primarily indirect. It inhibits Complex I of the mitochondrial respiratory chain, leading to a decrease in ATP synthesis and a subsequent increase in the cellular AMP:ATP ratio.[1][4] This elevated AMP level allosterically activates AMPK and promotes its phosphorylation at Thr172 by upstream kinases, most notably Liver Kinase B1 (LKB1).[1] Activated AMPK then phosphorylates a multitude of downstream targets to regulate cellular metabolism. A key downstream effector is Acetyl-CoA Carboxylase (ACC), which is inactivated upon phosphorylation by AMPK, leading to an increase in fatty acid oxidation.[2]
Experimental Protocols
This section provides a comprehensive protocol for the Western blot analysis of AMPK activation by this compound.
Experimental Workflow
Detailed Methodology
1. Cell Culture and Treatment
-
Cell Lines: Common cell lines for studying this compound's effects on AMPK include HepG2 (human hepatoma), C2C12 (mouse myoblasts), and 3T3-L1 (mouse pre-adipocytes).
-
Culture Conditions: Culture cells in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
This compound Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Prepare a stock solution of this compound in sterile water or PBS.
-
Treat cells with the desired concentrations of this compound for the specified durations. A common dose range for in vitro studies is 0.5-10 mM, and treatment times can range from 1 to 48 hours.
-
2. Cell Lysis and Protein Extraction
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, and sodium fluoride).[1]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
4. Sample Preparation for SDS-PAGE
-
Mix a consistent amount of protein (e.g., 20-40 µg) from each sample with 4x Laemmli sample buffer.
-
Denature the protein samples by heating at 95-100°C for 5 minutes.
5. SDS-PAGE and Protein Transfer
-
Load the denatured protein samples onto a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis at 100-120 V until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane at 100 V for 1-2 hours at 4°C.
6. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated AMPKα (Thr172) overnight at 4°C with gentle agitation. Recommended antibodies include rabbit anti-phospho-AMPKα (Thr172).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
7. Stripping and Re-probing for Total AMPK
-
To normalize for protein loading, the membrane can be stripped of the bound antibodies and re-probed with a primary antibody for total AMPKα.
-
Incubate the membrane in a stripping buffer (commercially available or a solution of 62.5 mM Tris-HCl pH 6.8, 2% SDS, and 100 mM β-mercaptoethanol) for 30 minutes at 50°C with agitation.
-
Wash the membrane thoroughly with TBST.
-
Repeat the blocking and immunoblotting steps with a primary antibody for total AMPKα.
8. Data Analysis
-
Quantify the band intensities for both p-AMPK and total AMPK using densitometry software.
-
Calculate the ratio of p-AMPK to total AMPK for each sample to determine the relative activation of AMPK.
Quantitative Data Presentation
The following tables summarize representative quantitative data from studies analyzing the effect of this compound on AMPK phosphorylation.
Table 1: Dose-Dependent Activation of AMPK by this compound in Rat Keratinocytes
| This compound Concentration (mM) | Fold Change in p-AMPK/β-actin Ratio (Mean ± SD) |
| 0 (Control) | 1.00 ± 0.15 |
| 2 | 1.25 ± 0.20 |
| 4 | 1.80 ± 0.25 |
| 8 | 2.50 ± 0.30** |
| 16 | 2.10 ± 0.28 |
| *p < 0.05, **p < 0.01 vs. control. Data is illustrative and based on findings from similar studies.[5] |
Table 2: Time-Course of AMPK Activation by this compound (10 mM) in MCF-7 Cells
| Treatment Time (hours) | p-AMPK/Total AMPK Ratio (Fold Change vs. Control) |
| 0 | 1.0 |
| 24 | 1.5 |
| 48 | 2.8** |
| 72 | 3.5*** |
| p < 0.05, **p < 0.001, ***p < 0.0001 vs. control. Data is illustrative and based on findings from similar studies.[6] |
Table 3: this compound-Induced AMPK Activation in Various Cell Lines
| Cell Line | This compound Concentration (mM) | Treatment Time (hours) | Fold Increase in p-AMPK/Total AMPK |
| Primary Rat Hepatocytes | 0.5 | 3 | Significant increase |
| Human Hepatocytes | 0.5 | 24 | ~4.7-fold |
| Bovine Mammary Epithelial Cells | Not Specified | Not Specified | Significant increase |
| Ovarian Cancer Cells (HeyA8) | 5 | 24 | Dose-dependent increase |
| Data compiled from multiple sources.[4][7][8] |
Conclusion
Western blot analysis is a robust and reliable method for assessing the activation of AMPK by this compound. By quantifying the ratio of phosphorylated AMPK to total AMPK, researchers can gain valuable insights into the molecular mechanisms of this compound action and its potential therapeutic applications. The protocols and data presented in these application notes provide a comprehensive guide for scientists in academia and industry to effectively perform and interpret these experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. iris.unito.it [iris.unito.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound activated AMPK signaling contributes to the alleviation of LPS-induced inflammatory responses in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Framework for a Clinical Trial of Metformin in Non-Diabetic Individuals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and implementing a clinical trial to investigate the effects of metformin in a non-diabetic population. This document outlines the theoretical background, key experimental protocols, and data presentation strategies essential for such a study.
Introduction
This compound, a biguanide derivative, is a first-line therapy for type 2 diabetes. Its primary glucose-lowering effects are attributed to the inhibition of hepatic gluconeogenesis and enhancement of peripheral glucose uptake.[1] Beyond its established role in diabetes management, a growing body of evidence suggests that this compound may offer benefits in various non-diabetic conditions, including metabolic syndrome, cardiovascular disease, and certain cancers.[2][3] These pleiotropic effects are thought to be mediated through multiple molecular mechanisms, with the activation of 5'-AMP-activated protein kinase (AMPK) being a central pathway.[4]
This document details the experimental design for a placebo-controlled clinical trial to elucidate the metabolic and signaling effects of this compound in non-diabetic individuals. The protocols provided herein cover participant selection, key in vitro and ex vivo assays, and a robust safety monitoring plan.
Clinical Trial Design
Study Objectives
-
Primary Objective: To assess the effect of this compound on insulin sensitivity and glucose metabolism in non-diabetic, overweight or obese individuals.
-
Secondary Objectives:
-
To investigate the effect of this compound on the AMPK signaling pathway in peripheral blood mononuclear cells (PBMCs).
-
To evaluate changes in mitochondrial respiration in platelets.
-
To characterize the global metabolic profile in response to this compound treatment.
-
To assess the safety and tolerability of this compound in a non-diabetic population.
-
Participant Selection Criteria
A summary of the inclusion and exclusion criteria for participant enrollment is presented in Table 1.
Table 1: Participant Inclusion and Exclusion Criteria
| Criteria | Description |
| Inclusion Criteria | |
| Age | 18 - 65 years |
| BMI | 25.0 - 39.9 kg/m ² |
| Glycemic Status | HbA1c < 6.5% and Fasting Plasma Glucose < 126 mg/dL |
| Health Status | Generally healthy as determined by medical history, physical examination, and routine laboratory tests. |
| Informed Consent | Willing and able to provide written informed consent. |
| Exclusion Criteria | |
| Diabetes | History of type 1 or type 2 diabetes. |
| Renal Impairment | Estimated glomerular filtration rate (eGFR) < 60 mL/min/1.73 m².[5] |
| Hepatic Dysfunction | Alanine aminotransferase (ALT) or aspartate aminotransferase (AST) > 2.5 times the upper limit of normal. |
| Cardiovascular Disease | History of myocardial infarction, stroke, or congestive heart failure. |
| Gastrointestinal Disease | History of inflammatory bowel disease or other conditions that may affect drug absorption. |
| Medications | Current use of medications known to affect glucose metabolism. |
| Pregnancy/Lactation | Currently pregnant, planning to become pregnant, or breastfeeding. |
| Hypersensitivity | Known hypersensitivity to this compound. |
Study Intervention and Schedule
This will be a randomized, double-blind, placebo-controlled trial. Participants will be randomized to receive either this compound (e.g., 850 mg twice daily) or a matching placebo for a duration of 12 weeks. A dose titration schedule will be implemented to improve tolerability. A summary of the study visit schedule and assessments is provided in Table 2.
Table 2: Schedule of Assessments
| Assessment | Screening (Week -2) | Baseline (Week 0) | Week 4 | Week 12 | Follow-up (Week 14) |
| Informed Consent | X | ||||
| Medical History & Physical Exam | X | X | X | X | |
| Anthropometric Measurements | X | X | X | X | |
| Vital Signs | X | X | X | X | X |
| Dispense Study Drug | X | X | |||
| Blood Sampling (Fasting) | X | X | X | X | |
| Oral Glucose Tolerance Test (OGTT) | X | X | |||
| Adverse Event Monitoring | X | X | X | X |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound's primary mechanism of action involves the inhibition of mitochondrial respiratory chain complex I.[6] This leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio. The elevated AMP levels allosterically activate AMPK, a master regulator of cellular energy homeostasis.[6] Activated AMPK then phosphorylates downstream targets to inhibit anabolic processes (e.g., gluconeogenesis, lipid synthesis) and stimulate catabolic processes (e.g., glucose uptake, fatty acid oxidation).
References
- 1. Guidelines for Metabolomics Sample Collection - Creative Proteomics [creative-proteomics.com]
- 2. metabolon.com [metabolon.com]
- 3. trial.medpath.com [trial.medpath.com]
- 4. mdpi.com [mdpi.com]
- 5. Monitoring Patients on this compound: Recent Changes and Rationales - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analyzing oxygen consumption of isolated mitochondria using the Seahorse XFe96 analyzer [protocols.io]
Measuring Metformin Concentration in Plasma Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of metformin in human plasma samples. The methodologies outlined are based on established and validated techniques, primarily High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods are crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.
Introduction
This compound is a first-line oral antihyperglycemic agent for the treatment of type 2 diabetes.[1] Accurate measurement of its concentration in plasma is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for ensuring therapeutic efficacy and safety.[1] Blood or plasma this compound concentrations are typically in the range of 1–4 mg/L for individuals receiving therapeutic doses.[2] This document details the most common analytical methods for this compound quantification in a research and clinical setting.
Analytical Methods Overview
The two most prevalent methods for this compound quantification in plasma are HPLC-UV and LC-MS/MS. While HPLC-UV is a robust and cost-effective technique, LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalytical studies requiring low detection limits.[3][4]
Key Considerations for Method Selection:
-
Sensitivity Requirements: For studies requiring high sensitivity, such as those involving low doses or detailed pharmacokinetic profiling, LC-MS/MS is the preferred method.[3]
-
Sample Throughput: Both methods can be adapted for high-throughput analysis, but the simplified sample preparation often associated with LC-MS/MS can be advantageous.
-
Cost and Availability of Instrumentation: HPLC-UV systems are more widely available and have lower operational costs compared to LC-MS/MS instruments.
Experimental Protocols
Sample Preparation
The initial and most critical step in the analysis is the efficient extraction of this compound from the complex plasma matrix and the removal of interfering endogenous substances like proteins.[5] Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
a) Protocol for Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method suitable for both HPLC-UV and LC-MS/MS.[6][7] Acetonitrile and methanol are common precipitation agents.[1][8]
Materials:
-
Plasma sample
-
Acetonitrile (ACN) or Methanol (MeOH), HPLC grade
-
Internal Standard (IS) solution (e.g., phenformin, ranitidine)[9][10]
-
Vortex mixer
-
Centrifuge (capable of 10,000 rpm)
-
Evaporator (optional)
-
Reconstitution solution (mobile phase)
Procedure:
-
To 200 µL of plasma sample in a microcentrifuge tube, add a known amount of internal standard.
-
Add 450 µL of cold acetonitrile or methanol.[1]
-
Vortex vigorously for 3 minutes to ensure thorough mixing and protein precipitation.[1]
-
Centrifuge at 10,000 RPM for 10 minutes to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean tube.
-
The supernatant can be directly injected into the LC system or evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase.[1]
b) Protocol for Liquid-Liquid Extraction (LLE)
LLE is a more selective sample clean-up technique compared to protein precipitation.
Materials:
-
Plasma sample
-
Internal Standard (IS) solution
-
10 M Sodium Hydroxide (NaOH)
-
Extraction solvent (e.g., 1-butanol:hexane (50:50 v/v))[5]
-
0.2% Acetic acid
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of plasma sample, add 20 µL of the internal standard solution.[5]
-
Add 80 µL of 10 M NaOH to alkalinize the sample.[5]
-
Add 3 mL of the extraction solvent (1-butanol:hexane).[5]
-
Vortex for 30 seconds and then centrifuge at 3000 g for 3 minutes.[5]
-
Transfer the organic (upper) layer to a new tube.
-
Add 500 µL of 0.2% acetic acid to the organic layer, vortex for 60 seconds, and centrifuge at 3000 g for 3 minutes.[5]
-
The aqueous layer containing this compound can be injected into the LC system.
c) Protocol for Solid-Phase Extraction (SPE)
SPE provides the cleanest extracts and is particularly useful for sensitive LC-MS/MS analysis. Cation-exchange cartridges are effective for this compound extraction.[11]
Materials:
-
Plasma sample
-
Internal Standard (IS) solution
-
SPE cartridge (e.g., Oasis MCX)[11]
-
Methanol
-
Acidified water (e.g., with formic acid)
-
Elution solvent (e.g., 1% ammonia in methanol)[11]
-
Vortex mixer
-
Centrifuge
-
SPE manifold
Procedure:
-
Acidify the plasma sample and add the internal standard.[11]
-
Condition the SPE cartridge with methanol followed by acidified water.[11]
-
Load the prepared plasma sample onto the cartridge.
-
Wash the cartridge with 1% formic acid in methanol to remove impurities.[11]
-
Elute this compound and the internal standard with 1% ammonia in methanol.[11]
-
The eluate can be evaporated and reconstituted before injection.
Chromatographic Conditions
a) HPLC-UV Method
This method is suitable for routine analysis and pharmacokinetic studies where high sensitivity is not the primary requirement.
-
Column: Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) or a cation-exchange column.[6][12]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common mobile phase consists of acetonitrile and potassium dihydrogen phosphate buffer (e.g., 34:66 v/v) containing an ion-pairing agent like sodium lauryl sulfate.[5][6]
-
Injection Volume: 20 - 75 µL.[1]
b) LC-MS/MS Method
This highly sensitive and selective method is ideal for bioequivalence studies and applications requiring low quantification limits.[4]
-
Column: Reversed-phase C18 (e.g., 50 mm x 4.6 mm, 5 µm) or a HILIC column.[3][4]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with an additive like formic acid (e.g., 0.1%) to enhance ionization.[8][14]
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[14]
-
Mass Transitions (MRM): For this compound, the precursor ion is m/z 130.1, and a common product ion for quantification is m/z 60.1.[8][15]
Data Presentation
The performance of various published methods for this compound quantification in human plasma is summarized in the tables below for easy comparison.
Table 1: HPLC-UV Methods for this compound Quantification in Plasma
| Parameter | Method 1[6] | Method 2[7] | Method 3[1] | Method 4[12] |
| Sample Preparation | Protein Precipitation | Protein Precipitation | Protein Precipitation | Protein Precipitation |
| Column | Discovery C18 (250x4.6mm, 5µm) | Reversed-phase phenyl | Zorbax 300-SCX | Cation-exchange |
| Mobile Phase | 34% ACN, 66% aq. phase with KH2PO4 and SLS | Phosphate buffer and ACN | Methanol-based | Potassium dihydrogenphosphate buffer with ACN |
| Detection (UV) | 233 nm | 236 nm | 233 nm | 236 nm |
| Linearity Range | 0.125 - 2.5 µg/mL | Not specified | 0.0625 - 2.5 µg/mL | 20 - 4000 ng/mL |
| LLOQ | 125 ng/mL | Not specified | 62.5 ng/mL | 20 ng/mL |
| Intra-day Precision (%CV) | ≤ 6.97% | Not specified | < 10% | < 2.2% |
| Inter-day Precision (%CV) | ≤ 6.97% | Not specified | < 10% | < 2.5% |
| Accuracy (%RE) | ≤ 5.60% | Not specified | Not specified | 99.4 - 104.2% |
| Recovery | Not specified | Not specified | 106% | 99.4 - 104.2% |
Table 2: LC-MS/MS Methods for this compound Quantification in Plasma
| Parameter | Method 1[8] | Method 2[14] | Method 3[4] | Method 4[16] |
| Sample Preparation | Protein Precipitation | Liquid-Liquid Extraction | Protein Precipitation & LLE | Not specified |
| Column | Not specified | Waters RP-C18 | C18 (50mm x 4.6mm, 5µm) | Not specified |
| Mobile Phase | 0.1% formic acid and ACN (60:40) | 0.1% formic acid in water:methanol (3:7) | 0.1% formic acid and ACN (60:40) | Not specified |
| Ionization | ESI Positive | ESI Positive | ESI Positive | Not specified |
| MRM Transition (m/z) | 130.1 → 60.1 | Not specified | 130.2 → 60.1 | Not specified |
| Linearity Range | 5 - 1000 ng/mL | 50 - 2000 ng/mL | 50 - 5000 ng/mL | 5 - 2000 ng/mL |
| LLOQ | 5 ng/mL | 50 ng/mL | 50 ng/mL | 5 ng/mL |
| Intra-day Precision (%CV) | Within acceptable limits | Not specified | < 10% | < 8.19% |
| Inter-day Precision (%CV) | Within acceptable limits | Not specified | < 10% | < 8.19% |
| Accuracy | Within acceptable limits | Not specified | 88.14 - 113.05% | 91.13 - 105.25% |
| Recovery | Not specified | Not specified | > 90% | Not specified |
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for this compound analysis in plasma.
Caption: General workflow for this compound analysis in plasma.
Caption: Comparison of plasma sample preparation methods.
Conclusion
The choice of method for measuring this compound concentration in plasma depends on the specific requirements of the study. For routine monitoring and studies where high sensitivity is not critical, HPLC-UV offers a reliable and cost-effective solution. For bioequivalence, pharmacokinetic, and other studies demanding the highest sensitivity and selectivity, LC-MS/MS is the method of choice. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate robust analytical methods for this compound quantification.
References
- 1. scientificliterature.org [scientificliterature.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 6. Simple HPLC-UV method for the quantification of this compound in human plasma with one step protein precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC-UV determination of this compound in human plasma for application in pharmacokinetics and bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jmp.huemed-univ.edu.vn [jmp.huemed-univ.edu.vn]
- 10. researchgate.net [researchgate.net]
- 11. This compound exctraction from human plasma - Chromatography Forum [chromforum.org]
- 12. Determination of plasma this compound by a new cation-exchange HPLC technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of this compound in plasma by high-performance liquid chromatography after ultrafiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijpras.com [ijpras.com]
- 15. Determination of this compound bio-distribution by LC-MS/MS in mice treated with a clinically relevant paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bioanalytical Method Using Ultra-High-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (UHPL-CHRMS) for the Detection of this compound in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Using CRISPR-Cas9 to Elucidate Metformin's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metformin, a biguanide widely prescribed for type 2 diabetes, has garnered significant attention for its potential anti-cancer properties. Its primary mechanism is understood to involve the inhibition of mitochondrial complex I, leading to cellular energy stress. This activates AMP-activated protein kinase (AMPK), a central regulator of metabolism, which subsequently inhibits the mammalian target of rapamycin (mTOR) signaling pathway, a key driver of cell growth and proliferation.[1][2][3] However, the diverse and context-specific effects of this compound suggest a more complex network of interactions.
The advent of CRISPR-Cas9 technology, particularly through genome-wide screening, has provided a powerful, unbiased approach to systematically dissect the molecular mechanisms underlying this compound's action.[4][5] By creating libraries of cells with targeted gene knockouts (CRISPRko), inhibitions (CRISPRi), or activations (CRISPRa), researchers can identify genes and pathways that either enhance sensitivity (synthetic lethality) or confer resistance to this compound treatment. These insights are invaluable for identifying novel drug targets, understanding patient-specific responses, and designing rational combination therapies.
These application notes provide an overview and detailed protocols for utilizing CRISPR-Cas9 screens to investigate this compound's mechanism of action.
Key Signaling Pathway: this compound-AMPK-mTOR Axis
This compound's canonical pathway involves the inhibition of mitochondrial respiratory chain Complex I.[3][6][7] This reduces ATP production and increases the cellular AMP:ATP ratio, which is sensed by AMPK.[2] Activated (phosphorylated) AMPK then phosphorylates multiple downstream targets, including tuberous sclerosis complex 2 (TSC2), leading to the inhibition of the mTORC1 complex.[1][2] This suppression of mTORC1 signaling results in reduced protein synthesis and cell proliferation.[2][8]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Activation of AMP-activated Protein Kinase by this compound Inhibits Dedifferentiation of Platelet-derived Growth Factor-BB-induced Vascular Smooth Muscle Cells to Improve Arterial Remodeling in Cirrhotic Portal Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A CRISPR knockout negative screen reveals synergy between CDKs inhibitor and this compound in the treatment of human cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The enhancement of CRISPR/Cas9 gene editing using this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Metformin's Effect on Apoptosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metformin, a widely prescribed medication for type 2 diabetes, has garnered significant attention for its potential anti-cancer properties.[1] One of the primary mechanisms underlying its anti-neoplastic activity is the induction of apoptosis, or programmed cell death, in cancer cells.[2][3] this compound's action is multifaceted, often involving the activation of AMP-activated protein kinase (AMPK), induction of oxidative stress, and subsequent engagement of mitochondrial-dependent apoptotic pathways.[4][5]
Flow cytometry is an indispensable tool for elucidating and quantifying the effects of therapeutic compounds like this compound on cellular processes. This high-throughput technique allows for the rapid, multi-parametric analysis of individual cells within a heterogeneous population. It is particularly powerful for studying apoptosis by enabling the simultaneous measurement of various cellular characteristics, including membrane integrity, mitochondrial health, DNA content, and the activation of key apoptotic proteins.
This application note provides detailed protocols for key flow cytometry-based assays used to analyze this compound-induced apoptosis and presents a summary of expected quantitative outcomes based on published research.
Signaling Pathways in this compound-Induced Apoptosis
This compound triggers apoptosis through several interconnected signaling pathways. A primary mechanism involves the activation of the AMPK pathway and the generation of reactive oxygen species (ROS), which converge on the mitochondria to initiate the intrinsic apoptotic cascade.[3][4][6] This leads to the disruption of the mitochondrial membrane potential, release of cytochrome c, and activation of caspases, the executioners of apoptosis.[4][6]
Caption: this compound-induced apoptosis signaling cascade.
Experimental Workflow
A typical workflow for assessing this compound's apoptotic effects using flow cytometry involves several key stages, from cell preparation to data acquisition and analysis. Careful execution of each step is critical for obtaining reliable and reproducible results.
Caption: General workflow for flow cytometry analysis.
Data Presentation: Summary of Quantitative Effects
The following tables summarize quantitative data from various studies investigating the effect of this compound on apoptosis and cell cycle distribution in different cancer cell lines.
Table 1: Effect of this compound on Apoptosis Induction
| Cell Line | This compound Conc. | Treatment Time | Apoptotic Cells (%) (Early + Late) | Reference |
|---|---|---|---|---|
| MCF-7 (Breast Cancer) | 10 mM | 24 h | Increased vs. Control | [4] |
| MCF-7 (Breast Cancer) | 10 mM | 48 h | Significantly Increased vs. Control | [4] |
| SH-SY5Y (Neuroblastoma) | 75 mM | 24 h | ~30% | [2] |
| SH-SY5Y (Neuroblastoma) | 75 mM | 48 h | ~90% | [2] |
| 143B (Osteosarcoma) | 20 mM | 48 h | Significantly Increased vs. Control | [3] |
| HT29 (Colon Cancer) | 50 mM | 48 h | ~60% | [1] |
| T24 (Bladder Cancer) | 12-15 mM | 24 h | Increased Sub-G1 Population |[7] |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | This compound Conc. | Treatment Time | Cell Cycle Phase Alteration | Reference |
|---|---|---|---|---|
| MCF-7 (Breast Cancer) | 10 mM | 24-72 h | G0/G1 Arrest | [4][5] |
| 143B & U2OS (Osteosarcoma) | 5-20 mM | 24 h | G2/M Arrest | [3] |
| T24 (Bladder Cancer) | 3-15 mM | 24 h | Sub-G1 Increase | [7] |
| TNBC cells (Breast Cancer) | 20-30 mM | 24 h | S Phase Arrest, Sub-G1 Increase | [8] |
| 10E1-CEM (Leukemia) | Varies | 48 h | G0/G1 Arrest |[9] |
Experimental Protocols
Apoptosis Detection using Annexin V and Propidium Iodide (PI)
This is the most common assay for specifically identifying and quantifying apoptotic cells. It differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
-
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[11]
Caption: Quadrant analysis for Annexin V/PI assay.
-
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., 1.0 x 10^6 cells) in culture flasks and allow them to adhere overnight.[4] Treat cells with the desired concentrations of this compound for the specified duration (e.g., 24, 48 hours). Include an untreated control and a positive control for apoptosis (e.g., staurosporine treatment).[4]
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium. Combine all cells for each sample.
-
Washing: Centrifuge the cell suspension (e.g., 500 x g for 5 minutes) and wash the pellet twice with cold PBS to remove residual medium.[10]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4) at a concentration of approximately 1 x 10^6 cells/mL.[2][11]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI solution (e.g., 50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2][12]
-
Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately on a flow cytometer.[11] Collect at least 10,000 events per sample for statistical significance.[2]
-
Cell Cycle Analysis
This compound-induced apoptosis is often preceded by or occurs concurrently with cell cycle arrest.[4][5] This assay uses PI to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). A prominent sub-G1 peak is indicative of apoptotic cells with fragmented DNA.[8]
-
Protocol:
-
Cell Preparation: Culture, treat, and harvest cells as described above.
-
Fixation: Wash cells with PBS and fix them by adding cold 70% ethanol dropwise while vortexing. Incubate for at least 1 hour (or overnight) at -20°C.[9]
-
Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[9]
-
Incubation: Incubate for 30 minutes at 37°C in the dark.[7]
-
Analysis: Analyze the samples on a flow cytometer, using a linear scale for the DNA content histogram. Quantify the percentage of cells in the sub-G1, G0/G1, S, and G2/M phases.
-
Mitochondrial Membrane Potential (Δψm) Assay
A reduction in mitochondrial membrane potential (Δψm) is a key event in the intrinsic pathway of apoptosis.[6] The JC-1 dye is a lipophilic, cationic probe that can be used to measure these changes.
-
Principle: In healthy cells with a high Δψm, JC-1 forms aggregates within the mitochondria, which fluoresce red. In apoptotic cells with a low Δψm, JC-1 remains in its monomeric form in the cytoplasm and fluoresces green. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[6]
-
Protocol:
-
Cell Preparation: Culture and treat cells with this compound as required.
-
JC-1 Staining: After treatment, remove the medium and incubate the cells with a JC-1 staining solution (typically 0.5-1 mL) for 20-30 minutes at 37°C in a CO2 incubator.[3][6]
-
Washing: Remove the staining solution and wash the cells twice with JC-1 staining buffer.[6]
-
Analysis: Resuspend cells in buffer and analyze immediately by flow cytometry, detecting green fluorescence (e.g., FITC channel) and red fluorescence (e.g., PE channel). Calculate the ratio of red to green fluorescence to determine the change in Δψm.
-
Reactive Oxygen Species (ROS) Detection
This compound can induce apoptosis by increasing the production of intracellular ROS.[5][6] Probes like Dihydroethidium (DHE) or 2',7'-dichlorofluorescin diacetate (H2DCFDA) are used to measure ROS levels.
-
Protocol:
-
Cell Preparation: Culture and treat cells with this compound.
-
Probe Loading: After treatment, incubate the cells with H2DCFDA (e.g., 10 µM) or DHE for 30 minutes at 37°C.[12][13]
-
Washing & Analysis: Wash the cells with PBS to remove excess probe. Harvest the cells and analyze them immediately by flow cytometry. An increase in fluorescence intensity in the treated cells compared to the control indicates an increase in ROS production.[13]
-
References
- 1. This compound Induces Apoptosis and Alters Cellular Responses to Oxidative Stress in Ht29 Colon Cancer Cells: Preliminary Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound induces cell cycle arrest, apoptosis and autophagy through ROS/JNK signaling pathway in human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induces Apoptosis and Cell Cycle Arrest Mediated by Oxidative Stress, AMPK and FOXO3a in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Induces Apoptosis and Cell Cycle Arrest Mediated by Oxidative Stress, AMPK and FOXO3a in MCF-7 Breast Cancer Cells | PLOS One [journals.plos.org]
- 6. This compound induces apoptosis via a mitochondria-mediated pathway in human breast cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces caspase-dependent and caspase-independent apoptosis in human bladder cancer T24 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Induces Cell Cycle Arrest and Apoptosis in Drug-Resistant Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kumc.edu [kumc.edu]
- 12. mdpi.com [mdpi.com]
- 13. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols: Metformin Treatment in Primary Hepatocyte Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metformin is a first-line therapeutic agent for type 2 diabetes, primarily exerting its antihyperglycemic effects by reducing hepatic glucose production.[1][2] Primary hepatocytes are a crucial in vitro model for studying liver physiology and the metabolic effects of compounds like this compound, as they retain many of the key functions of the liver in vivo.[3] These application notes provide a detailed protocol for the treatment of primary hepatocyte cultures with this compound, along with methods for assessing its impact on cell viability, glucose metabolism, and gene expression.
Mechanism of Action of this compound in Hepatocytes
This compound's primary mechanism of action in the liver involves the inhibition of the mitochondrial respiratory chain complex I.[1][2] This leads to a decrease in cellular ATP levels and a corresponding increase in the AMP/ATP ratio, which in turn activates AMP-activated protein kinase (AMPK), a key cellular energy sensor.[1][4] Activated AMPK enhances insulin sensitivity and reduces the expression of genes involved in gluconeogenesis.[1] this compound can also act through AMPK-independent pathways to suppress hepatic glucose production.[1][2]
Experimental Protocols
Isolation and Culture of Primary Hepatocytes
Primary hepatocytes can be isolated from liver tissue (e.g., mouse or human) using the two-step collagenase perfusion technique, which is considered the gold standard.[5][6]
Materials:
-
Perfusion buffer (e.g., HBSS without Ca²⁺ and Mg²⁺)
-
Collagenase solution
-
Hepatocyte culture medium: Williams' Medium E or DMEM is commonly used, supplemented with insulin, dexamethasone, and sometimes fetal bovine serum (FBS) for initial attachment.[7][8] Note that serum-free medium is often preferred for maintaining hepatocyte differentiation.[7]
-
Collagen-coated culture plates[7]
Protocol:
-
Anesthetize the animal according to approved protocols.
-
Surgically expose the portal vein and inferior vena cava.
-
Cannulate the portal vein and initiate perfusion with a Ca²⁺-free buffer to wash out the blood and loosen cell junctions.[6]
-
Switch the perfusion to a collagenase-containing solution to digest the extracellular matrix.[6]
-
Once the liver is digested, transfer it to a sterile dish containing culture medium.
-
Gently dissect the liver to release the hepatocytes.
-
Filter the cell suspension through a cell strainer (e.g., 70 µm) to remove undigested tissue.[9]
-
Wash the hepatocytes by centrifugation at low speed (e.g., 50 x g) to pellet the viable cells.[6]
-
Resuspend the hepatocyte pellet in culture medium and determine cell viability using a method like trypan blue exclusion. A viability of >85-90% is generally considered a successful isolation.[6]
-
Seed the hepatocytes onto collagen-coated plates at the desired density. Allow the cells to attach for several hours before proceeding with this compound treatment.
This compound Treatment Protocol
Materials:
-
This compound hydrochloride (Sigma-Aldrich or equivalent)
-
Hepatocyte culture medium
-
Phosphate-buffered saline (PBS)
Protocol:
-
Prepare a stock solution of this compound in sterile water or PBS. Filter-sterilize the stock solution.
-
After the primary hepatocytes have attached to the culture plates, aspirate the seeding medium.
-
Wash the cells gently with sterile PBS.
-
Add fresh hepatocyte culture medium containing the desired concentrations of this compound. A range of concentrations from 0.1 mM to 2.5 mM is commonly used in in vitro studies.[10][11][12][13]
-
Incubate the cells for the desired treatment duration. Treatment times can range from a few hours to 24 hours or longer, depending on the experimental endpoint.[10][14]
-
Include a vehicle control group (cells treated with the same volume of vehicle used to dissolve this compound).
Data Collection and Analysis
Cell Viability Assays
It is essential to assess the cytotoxicity of this compound at the concentrations used.
Methods:
-
MTT/MTS Assay: Measures mitochondrial activity as an indicator of cell viability.[3]
-
CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, which is a marker of metabolically active cells.[15]
-
LDH Release Assay: Detects lactate dehydrogenase released from damaged cells into the culture medium.[3]
Glucose Production Assay
This assay measures the ability of hepatocytes to produce glucose, a key function inhibited by this compound.
Protocol:
-
After this compound treatment, wash the hepatocytes with PBS.
-
Incubate the cells in a glucose-free medium supplemented with gluconeogenic substrates (e.g., lactate and pyruvate).
-
After a defined incubation period, collect the culture medium.
-
Measure the glucose concentration in the medium using a commercially available glucose assay kit.[3][16]
Gene Expression Analysis
This compound treatment is known to alter the expression of genes involved in gluconeogenesis and other metabolic pathways.
Methods:
-
Quantitative Real-Time PCR (qPCR): To measure the expression of specific target genes (e.g., G6PC, PCK1).
-
RNA-Sequencing (RNA-seq): For a comprehensive, genome-wide analysis of gene expression changes following this compound treatment.[10]
Data Presentation
Quantitative data should be summarized in a clear and structured table for easy comparison between different treatment conditions.
| Treatment Group | This compound Conc. (mM) | Incubation Time (h) | Cell Viability (%) | Glucose Production (µg/dL/mg protein) | Relative Gene Expression (Fold Change) |
| Vehicle Control | 0 | 24 | 100 ± 5.2 | 50.3 ± 4.1 | 1.0 |
| This compound | 0.1 | 24 | 98.1 ± 4.8 | 42.1 ± 3.9 | G6PC: 0.7 ± 0.1 |
| This compound | 0.5 | 24 | 95.7 ± 5.5 | 31.5 ± 3.2 | G6PC: 0.4 ± 0.08 |
| This compound | 1.0 | 24 | 92.3 ± 6.1 | 22.8 ± 2.7 | G6PC: 0.2 ± 0.05 |
| This compound | 2.5 | 24 | 88.9 ± 7.3 | 15.1 ± 2.1 | G6PC: 0.1 ± 0.03 |
Data are presented as mean ± standard deviation.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound treatment of primary hepatocytes.
This compound Signaling Pathway in Hepatocytes
References
- 1. The mechanisms of action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. In vitro primary hepatocyte assay — MB Biosciences [mbbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Primary Mouse Hepatocyte Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iphasebiosci.com [iphasebiosci.com]
- 7. Primary Hepatocyte Isolation and Cultures: Technical Aspects, Challenges and Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Video: An Improved Time- and Labor- Efficient Protocol for Mouse Primary Hepatocyte Isolation [jove.com]
- 10. Genomic Characterization of this compound Hepatic Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound protects primary rat hepatocytes against oxidative stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound inhibits hepatic gluconeogenesis in mice independently of the LKB1/AMPK pathway via a decrease in hepatic energy state - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Disrupts Signaling and Metabolism in Fetal Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 16. journals.physiology.org [journals.physiology.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Gastrointestinal Side Effects of Metformin in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers manage and mitigate the gastrointestinal (GI) side effects of metformin in animal studies. All quantitative data is summarized in tables, and detailed experimental protocols and signaling pathways are provided to ensure the successful execution of your research.
Troubleshooting Guide: Managing this compound-Induced Gastrointestinal Side Effects
Gastrointestinal distress is a common challenge in preclinical studies involving this compound. The following guide addresses specific issues you might encounter and provides actionable solutions.
Issue 1: Animals exhibit diarrhea upon this compound administration.
Cause: this compound can induce diarrhea, particularly at higher doses. This is a known side effect observed in various animal models.
Solutions:
-
Dose-Escalation: Begin with a lower dose of this compound and gradually increase to the target dose over several days. This allows the animals to acclimate to the medication.
-
Formulation Selection: Consider using an extended-release (XR) formulation of this compound. While much of the comparative data comes from human studies, XR formulations are designed to reduce peak concentrations in the gastrointestinal tract, which may lessen side effects.
-
Co-administration of Mitigating Agents: In mouse models, wood creosote has been shown to effectively reduce this compound-induced diarrhea without impacting its glycemic control efficacy.[1]
Issue 2: How can I quantify the severity of diarrhea in my animal model?
Solution: A reliable method to quantify diarrhea is by measuring the fecal moisture content. This provides an objective measure of the severity of the diarrheal phenotype.
Issue 3: I am observing signs of nausea or vomiting in my rat model.
Cause: this compound has been shown to induce the release of serotonin (5-hydroxytryptamine, 5-HT) from the intestinal mucosa.[2] Increased serotonin can stimulate 5-HT3 receptors in the gut, which is a known pathway for inducing nausea and vomiting.
Solutions:
-
Behavioral Observation: Carefully observe the animals for species-specific signs of nausea, such as pica (consumption of non-nutritive substances like bedding) in rats.
-
Serotonin Receptor Antagonists: While not a standard procedure for mitigating this compound's side effects, the use of 5-HT3 receptor antagonists could be explored in a carefully designed pilot study to confirm the role of serotonin in the observed side effects.
Issue 4: My animals are experiencing weight loss or reduced food intake.
Cause: Gastrointestinal discomfort, including nausea and abdominal cramping, can lead to a reduction in food intake and subsequent weight loss.
Solutions:
-
Monitor Food and Water Intake: Accurately measure daily food and water consumption to quantify the extent of anorexia.
-
Palatable Diet: Ensure the diet is palatable to encourage eating.
-
Address Underlying GI Distress: Implement the strategies for managing diarrhea and nausea, as resolving these issues will likely improve appetite.
Frequently Asked Questions (FAQs)
Q1: What are the most common gastrointestinal side effects of this compound observed in animal studies?
A1: The most frequently reported GI side effects in animal models such as mice and rats include diarrhea, nausea, vomiting, and abdominal discomfort.[3]
Q2: At what doses are these side effects typically observed?
A2: The dose at which GI side effects appear can vary depending on the animal model and the specific this compound formulation used. For example, in db/db mice, severe diarrhea is observed at a dose of 1000 mg/kg/day (administered as 500 mg/kg twice daily).[1][4][5]
Q3: Are there different this compound formulations available for animal studies, and do they differ in their GI side effect profile?
A3: Yes, both immediate-release (IR) and extended-release (XR) formulations of this compound are available. Human studies consistently show that XR formulations are associated with a lower incidence of gastrointestinal side effects compared to IR formulations.[6][7][8][9][10] This is thought to be due to the slower release and absorption of the drug, leading to lower peak concentrations in the gastrointestinal tract. Researchers can consider using XR formulations in their animal studies to potentially reduce the severity of GI side effects.
Q4: How does this compound's interaction with the gut microbiota contribute to its gastrointestinal side effects?
A4: this compound significantly alters the composition of the gut microbiota.[4][11] It can increase the abundance of certain bacteria, such as Akkermansia muciniphila and Escherichia, and enhance the production of short-chain fatty acids (SCFAs) like butyrate and propionate.[11] This alteration in the gut environment can lead to increased gas production (bloating and flatulence) and changes in gut motility, contributing to side effects like diarrhea. Furthermore, the increase in SCFA-producing bacteria is linked to elevated levels of glucagon-like peptide-1 (GLP-1), which, while beneficial for glycemic control, can also cause nausea and delayed gastric emptying.[6][11]
Q5: What is the role of serotonin in this compound-induced nausea and vomiting?
A5: this compound can trigger the release of serotonin from the enterochromaffin cells in the intestinal lining.[2] This released serotonin can then act on 5-HT3 receptors on vagal afferent nerves, sending signals to the brain's vomiting center and inducing sensations of nausea and the vomiting reflex.[8]
Data Presentation
Table 1: Dose-Response of this compound-Induced Diarrhea in Mice and Efficacy of Wood Creosote
| Animal Model | This compound Dose (oral, twice daily) | Observation | Fecal Moisture Content (%) | Mitigating Agent | Mitigating Agent Dose (oral, twice daily) | Fecal Moisture Content with Mitigating Agent (%) | Reference |
| C57BL/6J Mice | 250 mg/kg | Increased fecal moisture | Approx. 55% | Wood Creosote | 5 mg/kg | Approx. 50% | [2][11] |
| C57BL/6J Mice | 500 mg/kg | Significantly increased fecal moisture | Approx. 60% | Wood Creosote | 5 mg/kg | Approx. 52% | [2][11] |
| db/db Mice | 250 mg/kg | No significant change | Approx. 45% | - | - | - | [4][5] |
| db/db Mice | 500 mg/kg | Severe diarrhea | Approx. 65% | Wood Creosote | 5 mg/kg | Approx. 55% | [2][4][5] |
Table 2: Comparison of Immediate-Release (IR) vs. Extended-Release (XR) this compound Formulations
| Feature | Immediate-Release (IR) this compound | Extended-Release (XR) this compound | Implication for Animal Studies | Reference |
| Release Profile | Rapid dissolution and absorption | Slow, continuous release over several hours | XR may lead to more stable plasma concentrations. | [6][7] |
| Gastrointestinal Side Effects | Higher incidence of diarrhea, nausea, and bloating | Lower incidence of GI side effects | XR is a preferable option to minimize animal discomfort and study disruption. | [6][7][8][9][10] |
| Dosing Frequency | Typically requires twice-daily dosing | Allows for once-daily dosing in many cases | May simplify dosing schedules in long-term studies. | [6] |
Experimental Protocols
Protocol 1: Induction and Quantification of this compound-Induced Diarrhea in Mice
Objective: To establish a model of this compound-induced diarrhea and quantify its severity.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile water or saline)
-
Oral gavage needles
-
Metabolic cages or standard cages with wire mesh floors
-
Drying oven
-
Analytical balance
Animal Model:
-
C57BL/6J mice (for a model of this compound-induced loose stools)
-
db/db mice (for a model of severe, diabetic-associated this compound-induced diarrhea)[1][4][5]
Procedure:
-
Acclimation: Acclimate mice to individual housing in metabolic cages for at least 3 days before the experiment.
-
Baseline Data Collection: Collect fecal pellets for 24 hours to determine baseline fecal moisture content.
-
This compound Administration:
-
Fecal Collection: Collect all fecal pellets produced over a 24-hour period.
-
Fecal Moisture Content Analysis:
-
Immediately weigh the collected fresh (wet) fecal pellets.
-
Dry the pellets in a drying oven at 60-80°C until a constant weight is achieved (approximately 12-24 hours).
-
Weigh the dried fecal pellets.
-
Calculate the fecal moisture content using the following formula:
-
Fecal Moisture (%) = [(Wet Weight - Dry Weight) / Wet Weight] x 100
-
-
-
(Optional) Mitigation Study:
-
Co-administer a potential mitigating agent (e.g., wood creosote at 5 mg/kg, twice daily) with this compound.[2]
-
Follow the same procedure for fecal collection and moisture analysis to determine the efficacy of the mitigating agent.
-
Signaling Pathways and Experimental Workflows
References
- 1. Mouse model of this compound-induced diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound on intestinal 5-hydroxytryptamine (5-HT) release and on 5-HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Gut microbiota is correlated with gastrointestinal adverse events of this compound in patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New insights on how altered gut microbiota mediates some of this compound’s therapeutic effects - Gut Microbiota for Health [gutmicrobiotaforhealth.com]
- 6. Gut microbiota is correlated with gastrointestinal adverse events of this compound in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Serotonin Transporter 5HTTLPR Polymorphism on Gastrointestinal Intolerance to this compound: A GoDARTS Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Gut microbiota is correlated with gastrointestinal adverse events of this compound in patients with type 2 diabetes [frontiersin.org]
Optimizing Metformin Dosage for In vitro Cancer Studies: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on optimizing metformin dosage for in vitro cancer studies. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of quantitative data to facilitate experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for this compound in in vitro cancer studies?
A1: The concentration of this compound used in in vitro cancer studies varies widely, typically ranging from the low millimolar (mM) to higher millimolar concentrations (1-100 mM).[1][2][3] However, it is crucial to note that these concentrations are often significantly higher than the plasma concentrations observed in diabetic patients, which are in the micromolar (µM) range.[2][4][5] Some studies have explored lower, more clinically relevant concentrations (e.g., 0.01–0.5 mM) and observed selective effects on specific cancer cell subpopulations, such as cancer stem cells.[6][7]
Q2: Why is there a discrepancy between in vitro and in vivo this compound concentrations?
A2: The higher concentrations used in vitro are often necessary to observe a significant anti-proliferative or cytotoxic effect within the typical timeframe of cell culture experiments.[4][7] It is hypothesized that in vivo, this compound may accumulate in tissues, including tumors, to concentrations higher than those in the plasma.[2][5] Additionally, the systemic effects of this compound in vivo, such as the reduction of circulating insulin and glucose levels, contribute to its anti-cancer activity, which are not fully recapitulated in in vitro models.[8][9]
Q3: How does glucose concentration in the cell culture medium affect this compound's efficacy?
A3: The glucose concentration in the culture medium is a critical factor that can influence the cellular response to this compound.[10] High glucose levels can decrease the sensitivity of cancer cells to this compound, leading to an increase in the half-maximal inhibitory concentration (IC50) and reduced apoptosis and cell cycle arrest.[11] Therefore, it is advisable to use glucose levels that mimic the physiological conditions of the tumor microenvironment or to test a range of glucose concentrations.
Q4: What are the primary molecular mechanisms of this compound's anti-cancer effects in vitro?
A4: this compound's anti-cancer effects are primarily mediated through the activation of AMP-activated protein kinase (AMPK).[8][12] Activation of AMPK leads to the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway, which is a key regulator of cell growth and proliferation.[8][12][13][14] this compound also acts by inhibiting the mitochondrial respiratory chain complex I, leading to a decrease in ATP production.[9][15] Other signaling pathways implicated include the PI3K/Akt, JNK/p38 MAPK, and Wnt signaling pathways.[12][13]
Q5: How long should I treat my cells with this compound?
A5: The duration of this compound treatment in in vitro studies typically ranges from 24 to 72 hours, and in some cases, longer.[10][16] The optimal treatment time depends on the cell line, the this compound concentration, and the specific endpoint being measured. Time-course experiments are recommended to determine the ideal duration for your experimental setup. For example, some studies have shown a time-dependent effect on cell proliferation, with more significant inhibition observed at 48 and 72 hours compared to 24 hours.[10]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant effect of this compound on cell viability. | This compound concentration is too low. | Increase the this compound concentration. A dose-response experiment is recommended to determine the IC50 for your specific cell line.[16] |
| Cell line is resistant to this compound. | Some cancer cell lines exhibit intrinsic resistance to this compound.[17] Consider using a different cell line or combining this compound with other anti-cancer agents to enhance its efficacy.[12][18] | |
| High glucose concentration in the medium. | Reduce the glucose concentration in the cell culture medium to physiological levels (e.g., 5.5 mM) or test a range of glucose concentrations.[11][19] | |
| Short treatment duration. | Extend the duration of this compound treatment. Perform a time-course experiment (e.g., 24, 48, 72 hours) to assess the optimal treatment time.[10] | |
| Precipitation of this compound in stock solution. | Concentration exceeds solubility limit. | This compound hydrochloride is highly soluble in water and PBS.[20] If precipitation occurs, gently warm the solution or prepare a fresh stock at a lower concentration. Avoid using solvents like ethanol where it is only slightly soluble.[20] |
| Inconsistent results between experiments. | Variability in cell culture conditions. | Standardize all cell culture parameters, including cell passage number, seeding density, and medium composition (especially glucose concentration). |
| Instability of prepared this compound solutions. | Prepare fresh this compound stock solutions regularly and store them properly (e.g., aliquoted at -20°C). | |
| Observed effects do not align with expected mechanism (e.g., no AMPK activation). | Cell line-specific signaling pathways. | The molecular response to this compound can be cell-type dependent.[7] Investigate alternative signaling pathways that may be involved in your specific cell line. |
| Sub-optimal time point for analysis. | The activation of signaling pathways can be transient. Perform a time-course experiment to identify the peak activation of AMPK or other relevant proteins. |
Quantitative Data Summary
Table 1: this compound IC50 Values in Various Cancer Cell Lines (72-hour treatment)
| Cell Line | Cancer Type | IC50 (mM) | Reference |
| HCT116 | Colorectal Cancer | 2.9 | [10] |
| SW620 | Colorectal Cancer | ~1.4 | [10] |
| U2OS | Osteosarcoma | 9.13 | [16] |
| MG63 | Osteosarcoma | 8.72 | [16] |
| 143B | Osteosarcoma | 7.29 | [16] |
| MDA-MB-453 | Breast Cancer | 51.3 | [17] |
| MDA-MB-231 | Breast Cancer | 51.4 | [17] |
| HeLa | Cervical Cancer | 7.492 (µM) |
Note: IC50 values can vary significantly based on experimental conditions such as cell density, medium formulation, and the specific viability assay used.
Table 2: Common this compound Concentration Ranges Used in In Vitro Studies
| Cancer Type | Concentration Range (mM) | Reference |
| Various Cancers | 2 - 50 | [1] |
| Lung Cancer | 1 - 20 | [21] |
| Pancreatic Cancer | 1 - 20 | [3] |
| Osteosarcoma | 5 - 40 | [16] |
| Ovarian Cancer | 0.001 - 50 | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reagent: this compound hydrochloride (powder).
-
Solvent: Use sterile distilled water or phosphate-buffered saline (PBS). This compound HCl is freely soluble in water (>100 mg/mL).[20]
-
Procedure: a. Weigh the desired amount of this compound hydrochloride powder in a sterile container. b. Add the appropriate volume of sterile water or PBS to achieve the desired stock concentration (e.g., 1 M). c. Vortex until the powder is completely dissolved. d. Sterilize the stock solution by passing it through a 0.22 µm syringe filter. e. Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: a. Prepare serial dilutions of this compound from the stock solution in fresh cell culture medium to achieve the desired final concentrations. b. Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: a. After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: a. Carefully remove the medium containing MTT. b. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. c. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blot for AMPK Pathway Activation
-
Cell Lysis: a. After treating the cells with this compound for the desired time, wash the cells with ice-cold PBS. b. Lyse the cells with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: a. Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. b. Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated AMPK (p-AMPK), total AMPK, phosphorylated ACC (p-ACC), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Visualizations
Caption: this compound's primary signaling pathway.
Caption: Workflow for IC50 determination.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound, at Concentrations Corresponding to the Treatment of Diabetes, Potentiates the Cytotoxic Effects of Carboplatin in Cultures of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound: update on mechanisms of action and repurposing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low Concentrations of this compound Selectively Inhibit CD133+ Cell Proliferation in Pancreatic Cancer and Have Anticancer Action | PLOS One [journals.plos.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound Induces a Caspase 3-Unrelated Apoptosis in Human Colorectal Cancer Cell Lines HCT116 and SW620 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Mechanisms of this compound inhibiting cancer invasion and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound targets multiple signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound inhibits the proliferation of canine mammary gland tumor cells through the AMPK/AKT/mTOR signaling pathway <i>in vitro</i> - ProQuest [proquest.com]
- 15. This compound as anticancer agent and adjuvant in cancer combination therapy: Current progress and future prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Therapeutic vs. Suprapharmacological this compound Concentrations: Different Effects on Energy Metabolism and Mitochondrial Function in Skeletal Muscle Cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. mdpi.com [mdpi.com]
Why is my cell line not responding to metformin treatment?
This guide provides troubleshooting assistance for researchers encountering a lack of response in their cell lines to metformin treatment. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: I've treated my cancer cell line with this compound, but I'm not seeing any effect on cell proliferation. What are the common reasons for this?
A lack of response to this compound in vitro can stem from several factors, which can be broadly categorized into three areas:
-
Experimental Conditions: The concentration of this compound, the duration of the treatment, and the composition of the cell culture medium, particularly the glucose concentration, are critical variables that can significantly influence the outcome.[1][2]
-
Cell Line-Specific Factors: The inherent biology of your cell line is a major determinant of sensitivity. This includes the expression levels of this compound transporters and the status of key signaling pathways.[3][4]
-
Molecular Mechanisms of Resistance: Cells can possess intrinsic or acquired resistance to this compound. This can be due to mutations in key signaling proteins like LKB1 or alterations in cellular metabolism that bypass this compound's effects.[5][6]
This guide will walk you through troubleshooting each of these areas.
Troubleshooting Guide 1: Verifying Experimental Conditions
Q2: Are my this compound concentration and treatment duration appropriate?
This compound's effective concentration in vitro is highly dependent on the cell line and experimental duration. Concentrations reported in the literature are often in the millimolar (mM) range, which is significantly higher than the micromolar (µM) concentrations typically found in patient plasma.[7][8][9] This discrepancy is thought to be due to factors in culture media, such as high glucose and growth factor concentrations, that are not present in vivo.[7]
Recommended Action: First, verify that your experimental setup aligns with previously published studies on similar cell lines. If you are not seeing an effect, consider performing a dose-response curve with a wide range of concentrations (e.g., 1-20 mM) and extending the incubation time (e.g., 24, 48, 72 hours) to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.[10][11]
Table 1: Example this compound IC50 Values for Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration | Incubation Time | Observed Effect (IC50) | Reference |
|---|---|---|---|---|---|
| HCT116 | Colon Cancer | 0 - 10 mM | 48 h | ~3.2 mM | [11] |
| SW620 | Colon Cancer | 0 - 10 mM | 48 h | ~1.4 mM | [11] |
| KHOS/NP | Osteosarcoma | 0 - 10 mM | Not Specified | 2.2 - 2.9 mM | [7] |
| SKOV3 | Ovarian Cancer | 0, 2.5, 5, 10 mmol/l | 48 h | Proliferation inhibited | [10] |
| 5637 | Bladder Cancer | 1, 5, 10 mM | 48 h | 49.3% viability reduction at 10 mM | [12] |
| A549-W | Lung Cancer | 0 - 8 mM | 24 - 96 h | IC50 increased 2-3 fold in resistant cells | [13] |
| HeLa | Cervical Cancer | 0 - 130 µM | 72 h | ~7.49 µM | |
Q3: Could the glucose concentration in my cell culture medium be the problem?
Yes, this is a critical and often overlooked factor. Standard cell culture media like DMEM often contain high glucose concentrations (25 mM), which can mask the metabolic stress effects of this compound.[1][2] The anti-proliferative effect of this compound is significantly more pronounced in physiological (low) glucose conditions (e.g., 5-10 mM).[2][6]
Recommended Action: Culture your cells in a medium with a physiological glucose concentration (e.g., 5 mM) and repeat the this compound treatment. You will likely observe a much stronger anti-proliferative effect at lower this compound concentrations.[1][2]
Table 2: Effect of Glucose Concentration on this compound Response in Colorectal Cancer Cells
| Cell Line | Glucose Condition | This compound (1.5 mM) Viability | This compound (24 mM) Viability | Reference |
|---|---|---|---|---|
| SW948 | High Glucose (25 mM) | ~95% | ~45% | [2] |
| Low Glucose (5 mM) | ~55% | ~10% | [2] | |
| SW1116 | High Glucose (25 mM) | ~100% | ~72% | [2] |
| | Low Glucose (5 mM) | ~61% | ~11% |[2] |
Troubleshooting Guide 2: Investigating Cell Line-Specific Factors
Q4: How can I determine if my cells are taking up this compound?
This compound is a hydrophilic cation and requires protein transporters to cross the cell membrane. The primary transporters involved are the organic cation transporters (OCTs), such as OCT1, OCT2, and OCT3.[3][14] If your cell line has low or no expression of these transporters, this compound cannot enter the cell to exert its effect.[3][4][15]
Recommended Action: Check the expression levels of OCT1, OCT2, and OCT3 in your cell line using qPCR or Western blotting. If expression is low, this is a likely reason for resistance.[4][16] Some studies have successfully engineered cells to overexpress an OCT to increase this compound uptake and sensitivity.[3]
Q5: What are the key molecular pathways that determine this compound sensitivity?
This compound's anti-cancer effects are mediated through both AMP-activated protein kinase (AMPK)-dependent and AMPK-independent pathways.[5][14]
-
AMPK-Dependent Pathway: This is considered the canonical pathway. This compound inhibits mitochondrial complex I, leading to an increase in the cellular AMP:ATP ratio. This activates LKB1, which in turn phosphorylates and activates AMPK.[17][18] Activated AMPK then inhibits the mTOR pathway, a central regulator of cell growth and proliferation.[19][20] Cell lines with loss-of-function mutations in LKB1 or AMPK may be resistant to this compound.[5]
-
AMPK-Independent Pathways: this compound can also inhibit mTOR and cell proliferation through other mechanisms. One notable pathway involves the p53-dependent induction of REDD1, a negative regulator of mTOR.[14][21] Other AMPK-independent effects include the inhibition of mitochondrial glycerophosphate dehydrogenase and alterations in the cellular redox state.[17][22]
Recommended Action:
-
Check Pathway Activation: Use Western blotting to assess the phosphorylation status of key proteins in the AMPK pathway (p-AMPK, p-ACC) and mTOR pathway (p-p70S6K, p-4E-BP1) after this compound treatment. An absence of AMPK phosphorylation may indicate a defect in the upstream pathway (e.g., LKB1).
-
Review Cell Line Genetics: Check the literature for known mutations in your cell line, particularly for genes like LKB1 (STK11), TP53, and components of the mTOR pathway.
Troubleshooting Guide 3: Recommended Experimental Protocols
Q6: How do I properly perform a cell viability assay to test this compound sensitivity?
A colorimetric assay like the MTT or MTS assay is a standard method to assess the effect of this compound on cell proliferation and viability.
Protocol: Cell Viability Assessment using MTT Assay [8][10]
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of medium. Allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in your chosen cell culture medium (e.g., with physiological glucose). Remove the old medium from the wells and add 100 µL of the medium containing different this compound concentrations (e.g., 0, 1, 2.5, 5, 10, 20 mM). Include a "vehicle control" (medium with no this compound).
-
Incubation: Incubate the plate for your desired time period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 490-570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the results to determine the IC50 value.
References
- 1. This compound and Glucose Concentration as Limiting Factors in Retinal Pigment Epithelial Cell Viability and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound treatment response is dependent on glucose growth conditions and metabolic phenotype in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cation-selective transporters are critical to the AMPK-mediated antiproliferative effects of this compound in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Accumulation Correlates with Organic Cation Transporter 2 Protein Expression and Predicts Mammary Tumor Regression in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an Old Drug, Brings a New Era to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucose starvation induces resistance to this compound through the elevation of mitochondrial multidrug resistance protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound displays in vitro and in vivo antitumor effect against osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Therapeutic vs. Suprapharmacological this compound Concentrations: Different Effects on Energy Metabolism and Mitochondrial Function in Skeletal Muscle Cells in vitro [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. This compound Induces a Caspase 3-Unrelated Apoptosis in Human Colorectal Cancer Cell Lines HCT116 and SW620 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Viability Profiles of Normal and Cancer Bladder Cells With this compound, Nitrate and Adenosine Monophosphate-Activated Protein Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Resistance Is Associated with Expression of Inflammatory and Invasive Genes in A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dual anticancer role of this compound: an old drug regulating AMPK dependent/independent pathways in metabolic, oncogenic/tumorsuppresing and immunity context - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Mechanisms of this compound inhibiting cancer invasion and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Molecular Mechanisms of this compound for Diabetes and Cancer Treatment [frontiersin.org]
- 20. Action Mechanism of this compound and Its Application in Hematological Malignancy Treatments: A Review [mdpi.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. academic.oup.com [academic.oup.com]
Technical Support Center: Troubleshooting Metformin in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using metformin in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store my this compound stock solution?
A1: Proper preparation and storage of this compound hydrochloride (HCl) are critical for reproducible results. This compound HCl is freely soluble in water, which is the recommended solvent for cell culture applications to avoid solvent-induced toxicity.[1]
Preparation of a 1 M this compound Stock Solution:
-
Weigh out 165.62 mg of this compound HCl powder for every 1 mL of sterile, nuclease-free water.
-
Dissolve the powder completely by vortexing at room temperature. The resulting solution should be clear and colorless.[1]
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.[1]
-
Aliquot the sterile stock solution into single-use volumes to prevent repeated freeze-thaw cycles.[1]
Storage Recommendations: There is some variability in the literature regarding the stability of aqueous this compound solutions.
-
Short-term (up to 30 days): Store at 4°C.[1]
-
Long-term (up to 6 months): Store at -20°C.[1]
-
Cautious approach: Some sources recommend not storing aqueous solutions for more than one day.[2]
Given the conflicting information, for sensitive or long-term experiments, it is best to prepare fresh stock solutions or conduct a stability test of your stored stocks.
Q2: What are the visual signs of this compound instability or degradation in my cell culture medium?
A2: Direct visual signs of this compound's chemical degradation in the media (e.g., precipitation, color change of the compound itself) are not well-documented. However, a common observable effect is a change in the color of the pH indicator in the medium, typically from red to yellow.[3][4][5] This indicates acidification of the medium.[3][4][5]
It's important to note that this acidification is often a result of the metabolic activity of the cells in response to this compound (increased lactate production) rather than the chemical breakdown of the this compound molecule itself.[5]
Q3: My cell culture medium turned yellow after adding this compound. What should I do?
A3: The yellowing of your medium is likely due to a drop in pH caused by increased cellular lactate production, a known metabolic effect of this compound.[5] This acidification can independently affect cell proliferation and other cellular processes.
Troubleshooting Steps:
-
Confirm pH change: Use a pH meter to confirm the drop in pH.
-
Increase buffer capacity: Consider using a medium with a higher buffering capacity or supplementing your medium with a biological buffer like HEPES. One study showed that adding 20 mM HEPES could buffer the acidification caused by this compound treatment.[5]
-
Frequent media changes: Replace the medium more frequently to prevent the accumulation of acidic byproducts.
-
Use bicarbonate-free media with appropriate CO2 levels: For precise pH control, you can use a bicarbonate-free medium and adjust the CO2 level in your incubator.
Q4: What are the known degradation products of this compound, and are they toxic to my cells?
A4: this compound can degrade under certain conditions, such as alkaline pH, high temperatures, and oxidative stress.[6] The primary degradation products that have been identified include:
-
Guanylurea: This is a major biotransformation product.[7] Studies in aquatic organisms have shown that guanylurea can be significantly more toxic than this compound itself.[8][9][10] While specific cytotoxicity data for guanylurea on mammalian cell lines is limited, it is advisable to minimize its formation.
-
Melamine: Melamine has been identified as a potential degradation product. Studies have shown that melamine can be cytotoxic to various cell types, including eukaryotic cells and rat kidney epithelial cells, by inhibiting cell growth and inducing apoptosis.[2][8][11]
Given that degradation products can be more toxic than this compound, it is crucial to handle and store this compound solutions properly to minimize degradation.
Q5: Could components in my cell culture medium, like serum or glucose, affect this compound's stability and efficacy?
A5: Yes, media components can influence this compound's behavior.
-
Serum: this compound can interact with bovine serum albumin (BSA), a major component of fetal bovine serum (FBS).[10][12] This interaction involves the formation of a this compound-BSA complex, which could potentially influence the free concentration and bioavailability of this compound in your culture system.[3][10][12]
-
Glucose: The glucose concentration in your cell culture medium can significantly impact the cellular response to this compound.[13] Some cancer cell lines exhibit greater sensitivity to this compound's anti-proliferative effects under low glucose conditions compared to high glucose conditions.[14] This is an important consideration when designing experiments and interpreting results, as standard cell culture media often contain supraphysiological levels of glucose.
Troubleshooting Guide for this compound Instability
This guide provides a structured approach to identifying and resolving issues related to this compound instability in your cell culture experiments.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or unexpected experimental results between batches. | This compound degradation in stock or working solutions. | 1. Prepare fresh stock solutions: Avoid using old stock solutions, especially if stored for extended periods at 4°C. 2. Aliquot stock solutions: Store this compound stock solutions in single-use aliquots at -20°C to prevent multiple freeze-thaw cycles. 3. Perform a stability check: If you suspect your stock solution has degraded, you can perform a simple stability test (see Experimental Protocols section). |
| Cell culture medium turns yellow rapidly after this compound treatment. | This compound-induced cellular metabolic shift leading to lactic acid production and medium acidification.[3][4][5] | 1. Buffer your medium: Add HEPES buffer (e.g., 10-20 mM) to your cell culture medium to increase its buffering capacity.[5] 2. Increase frequency of media changes: This will help to remove metabolic byproducts and maintain a stable pH. 3. Use a pH probe: Monitor the pH of your culture medium regularly to ensure it remains within the optimal range for your cells. |
| High levels of cell death not consistent with expected this compound cytotoxicity. | 1. Toxicity of this compound degradation products: Your this compound solution may have degraded, leading to the formation of more toxic byproducts like guanylurea or melamine.[8][9][11] 2. Medium acidification: A significant drop in pH can be toxic to cells. | 1. Prepare fresh this compound solutions: Discard any old or improperly stored this compound solutions. 2. Address medium acidification: Follow the steps outlined above for managing pH changes. 3. Perform a dose-response curve: Re-evaluate the cytotoxic concentration of your current this compound stock to ensure it aligns with expected values. |
| Reduced or no observable effect of this compound at expected concentrations. | 1. Degradation of this compound: The active concentration of this compound in your medium may be lower than expected due to degradation. 2. Interaction with serum proteins: this compound binding to albumin in the serum may reduce its effective concentration.[10][12] 3. High glucose in the medium: High glucose levels can sometimes blunt the cellular response to this compound.[14] | 1. Use freshly prepared this compound solutions. 2. Consider reducing serum concentration: If experimentally feasible, try reducing the serum percentage in your culture medium. 3. Use physiological glucose levels: If your research question allows, consider using a medium with a lower, more physiologically relevant glucose concentration. |
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound HCl
| Property | Value |
| Molecular Formula | C₄H₁₁N₅ · HCl |
| Molecular Weight | 165.62 g/mol [1] |
| Appearance | White or almost white crystalline solid[1] |
| pKa | 12.4[1] |
| Solubility in Water | Freely soluble (>100 mg/mL)[1] |
| Solubility in PBS (pH 7.2) | ~10 mg/mL[1] |
| Solubility in DMSO | Soluble (≥1.7 mg/mL to 20 mM)[1] |
Table 2: Recommended Storage Conditions for this compound HCl Solutions
| Solution Type | Storage Temperature | Reported Stability | Recommendation |
| Powder | -20°C | At least 2 years | Follow manufacturer's instructions. |
| Aqueous Stock | 4°C | Up to 30 days[1] | For short-term use. Prepare fresh for critical experiments. |
| Aqueous Stock | -20°C | Up to 6 months[1] | For long-term storage in single-use aliquots. |
| Working Dilution (in media) | 37°C (in incubator) | Stability can be variable. | Prepare fresh for each experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the steps for preparing a sterile, high-concentration stock solution of this compound and subsequent dilution to working concentrations for cell culture experiments.
Materials:
-
This compound hydrochloride powder
-
Sterile, nuclease-free water or PBS
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile microcentrifuge tubes
-
0.22 µm sterile syringe filters
-
Sterile pipettes and tips
Procedure:
-
Calculate the required mass of this compound HCl to prepare a 1 M stock solution (165.62 mg/mL).
-
Weigh the this compound HCl powder accurately in a sterile container.
-
Dissolve the powder in the appropriate volume of sterile water or PBS by vortexing until the solution is clear.
-
Sterile-filter the solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for long-term storage or at 4°C for short-term use.
-
To prepare a working solution , thaw a stock solution aliquot and dilute it to the final desired concentration in pre-warmed cell culture medium immediately before adding it to your cells.
Protocol 2: Stability Assessment of this compound in Cell Culture Medium
This protocol provides a framework for researchers to determine the stability of this compound in their specific cell culture medium under their experimental conditions.
Materials:
-
This compound stock solution
-
Your cell culture medium of interest (e.g., DMEM, RPMI-1640) with serum and other supplements
-
Sterile tubes
-
Incubator (37°C, 5% CO₂)
-
Method for quantifying this compound (e.g., HPLC-UV, LC-MS/MS)
Procedure:
-
Prepare a working solution of this compound in your complete cell culture medium at the highest concentration you plan to use in your experiments.
-
Dispense the this compound-containing medium into several sterile tubes, one for each time point.
-
Prepare a "time zero" sample by immediately taking an aliquot from one of the tubes and storing it at -80°C or processing it for analysis.
-
Incubate the remaining tubes under standard cell culture conditions (37°C, 5% CO₂).
-
Collect samples at various time points (e.g., 0, 4, 8, 24, 48, 72 hours). At each time point, remove a tube from the incubator and store an aliquot at -80°C until analysis.
-
Analyze the samples using a validated quantitative method like HPLC-UV or LC-MS/MS to determine the concentration of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the "time zero" sample. A significant decrease in concentration over time indicates instability.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro toxicity of melamine against Tetrahymena pyriformis cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spectroscopic Studies of the Interaction between this compound Hydrochloride and Bovine Serum Albumin | Dhaka University Journal of Pharmaceutical Sciences [banglajol.info]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. thejoas.com [thejoas.com]
- 7. Novel Albumin Nanoparticle Enhanced the Anti-Insulin-Resistant-Hepatoma Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro toxicity of melamine against Tetrahymena pyriformis cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound treatment response is dependent on glucose growth conditions and metabolic phenotype in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Metformin's In Vivo Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during experiments aimed at improving the in vivo bioavailability of metformin.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is improving the bioavailability of this compound a research focus?
A1: this compound, a first-line drug for type 2 diabetes, has a relatively low and variable oral bioavailability of 50-60% in humans under fasting conditions.[1][2][3] Its absorption is slow and incomplete, primarily occurring in the upper small intestine.[4][5] This necessitates high doses (up to 2.5 g/day ), which can lead to significant gastrointestinal side effects like nausea, diarrhea, and abdominal discomfort, reducing patient compliance.[6][7] Enhancing its bioavailability could allow for lower, less frequent dosing, thereby minimizing side effects and improving the therapeutic index.[6]
Q2: What are the main biological barriers to this compound absorption?
A2: this compound's absorption is limited by its hydrophilic nature (it exists as a cation at physiological pH) and reliance on specific transporter proteins in the intestinal wall.[4][8] Key transporters involved in its uptake from the gut into the bloodstream include the Plasma Membrane Monoamine Transporter (PMAT), Organic Cation Transporter 1 (OCT1), and Organic Cation Transporter 3 (OCT3).[5][9][10][11][12] The expression and activity of these transporters can be saturated at high drug concentrations and vary among individuals, contributing to the variable absorption.[2][13]
Q3: What are the primary strategies being explored to enhance this compound's bioavailability?
A3: The main strategies focus on novel drug delivery systems and co-administration with other agents. These include:
-
Lipid-Based Formulations: Encapsulating this compound in carriers like liposomes and solid lipid nanoparticles (SLNs) can improve absorption by masking the drug's hydrophilic nature and potentially utilizing lipid absorption pathways.[14][15]
-
Polymeric Nanoparticles: Using biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA) or natural polymers like chitosan to create nanoparticles can protect this compound from the harsh GI environment, control its release, and improve uptake.[6][16] Chitosan, in particular, has mucoadhesive properties that can prolong residence time at the absorption site.[10]
-
Permeation Enhancers: Co-administering this compound with substances that temporarily open the tight junctions between intestinal cells or interact with the cell membrane can increase its absorption. Examples include piperine and cyclodextrins.[17][18]
-
Microemulsions: Water-in-oil microemulsions have been shown to improve this compound's oral bioavailability, potentially by promoting lymphatic absorption.[19]
Section 2: Troubleshooting Guides
This section addresses common problems encountered during the formulation and in vivo testing of enhanced bioavailability this compound.
Formulation & Characterization Issues
| Problem | Potential Causes | Troubleshooting Suggestions |
| Low Encapsulation Efficiency (EE%) in Liposomes/Nanoparticles | This compound is highly hydrophilic, making it difficult to retain within a lipid bilayer or hydrophobic polymer matrix. Drug may leak into the external aqueous phase during formulation. Incorrect pH of the hydration buffer can affect drug solubility and partitioning. | For liposomes, try a "drug-loaded lipid film" method where this compound is mixed with the lipids in the organic solvent before film formation; this has shown higher EE% than passive hydration.[11][14] For chitosan nanoparticles, optimize the drug-to-polymer ratio and the concentration of the cross-linking agent (e.g., TPP), as these significantly impact EE%.[16][17] Ensure the pH of the formulation buffers does not favor premature drug release. |
| Particle Aggregation During Formulation or Storage | Unfavorable zeta potential (close to neutral) can lead to a lack of electrostatic repulsion between particles.[9] Improper storage temperature can cause lipid vesicles to fuse or polymer matrices to degrade.[20] High concentrations of nanoparticles can increase the likelihood of aggregation. | Ensure the formulation has a sufficiently high positive or negative zeta potential (typically > ±20 mV) for good electrostatic stability. Store formulations at recommended temperatures (e.g., 4°C for many liposomal formulations) and avoid freeze-thaw cycles unless a suitable cryoprotectant is used.[20][21] Consider surface modification with PEG (PEGylation) to provide steric hindrance and prevent aggregation.[22] |
| High Batch-to-Batch Variability | Minor variations in synthesis parameters (e.g., stirring speed, temperature, rate of addition of reagents) can significantly impact nanoparticle size and polydispersity.[3][7] Purity and source of raw materials (polymers, lipids) can differ. Manual processes are inherently more variable than automated ones.[23] | Strictly standardize all manufacturing process parameters.[23] Use high-purity, well-characterized raw materials from a consistent source. For nanoparticle synthesis, methods like microfluidics can offer higher reproducibility and scalability compared to traditional batch methods.[19] Characterize each batch thoroughly for critical quality attributes (size, PDI, zeta potential, EE%). |
In Vitro & In Vivo Testing Issues
| Problem | Potential Causes | Troubleshooting Suggestions |
| Poor Correlation Between In Vitro Release and In Vivo Bioavailability | The complexity of the GI tract (pH changes, enzymes, mucus layer, transit time) is not fully replicated by simple in vitro dissolution tests.[13] The formulation may be unstable in the GI environment, leading to premature drug release or degradation. The absorption mechanism in vivo (e.g., lymphatic uptake) may not be captured by the in vitro model. | Use more biorelevant in vitro models, such as dissolution media that simulate gastric and intestinal fluids (e.g., FaSSGF, FaSSIF). Conduct ex vivo permeability studies using models like the everted gut sac to better predict intestinal absorption.[1] Investigate the stability of your formulation in simulated gastric and intestinal fluids. |
| High Variability in Animal Pharmacokinetic (PK) Data | Improper or inconsistent oral gavage technique can lead to dosing errors or esophageal reflux. Stress in animals can alter GI motility and blood flow, affecting drug absorption. Individual physiological differences between animals (e.g., gut microbiome, transporter expression). | Ensure all personnel are thoroughly trained in oral gavage to deliver the formulation directly to the stomach consistently. Allow animals to acclimate to handling and the experimental environment to minimize stress. Use a sufficient number of animals per group and randomize them to account for biological variability. |
| No Significant Improvement in Bioavailability In Vivo | The formulation may not be releasing the drug at the optimal site for absorption (upper small intestine). The enhancement strategy (e.g., permeation enhancer) may not be potent enough in the in vivo environment. The dose administered may be on the saturable portion of the absorption curve, masking any improvements. | Design the formulation for targeted release in the upper GI tract. Re-evaluate the concentration of the permeation enhancer or the design of the nanocarrier. Conduct dose-ranging studies to ensure you are testing in a dose range where absorption is not saturated. |
Section 3: Experimental Protocols
Preparation of this compound-Loaded PLGA Nanoparticles (Double Emulsion Solvent Evaporation)
This protocol is adapted from studies developing PLGA nanoparticles for this compound delivery.[4][9]
-
Prepare the Internal Aqueous Phase (W1): Dissolve this compound HCl in an aqueous solution containing a stabilizer (e.g., 0.1% w/v Polyvinyl Alcohol - PVA). A typical concentration is 272 mg/mL of this compound.[4]
-
Prepare the Organic Phase (O): Dissolve 50 mg of PLGA (50:50 ratio) in 6 mL of an organic solvent like dichloromethane (DCM).[4][9]
-
Form the Primary Emulsion (W1/O): Add the internal aqueous phase (e.g., 600 µL) to the organic phase. Emulsify using a probe-tip sonicator at high energy (e.g., 50% amplitude) for 1-2 minutes in an ice bath to prevent overheating.
-
Form the Double Emulsion (W1/O/W2): Add the primary emulsion dropwise into a larger volume of an external aqueous phase (W2), which typically contains a higher concentration of stabilizer (e.g., 1-2% w/v PVA). Stir this mixture at a constant, moderate speed.
-
Solvent Evaporation: Continue stirring the double emulsion at room temperature for several hours (e.g., 3-4 hours) under a fume hood to allow the dichloromethane to evaporate, leading to the hardening of the nanoparticles.
-
Harvest and Wash Nanoparticles: Collect the nanoparticles by ultracentrifugation (e.g., 15,000 rpm for 30 minutes). Discard the supernatant.
-
Purification: Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step 2-3 times to remove excess PVA and unencapsulated drug.
-
Lyophilization (Optional): For long-term storage, the washed nanoparticles can be resuspended in a small amount of water containing a cryoprotectant (e.g., sucrose or trehalose) and then freeze-dried.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical design for evaluating the oral bioavailability of a novel this compound formulation compared to a control (this compound solution).
-
Animal Model: Use male Wistar or Sprague-Dawley rats (200-250 g). House the animals under standard conditions with a 12-hour light/dark cycle.
-
Acclimatization: Allow animals to acclimate for at least one week before the experiment.
-
Fasting: Fast the rats overnight (10-12 hours) before dosing but allow free access to water.
-
Dosing: Divide rats into groups (e.g., Control Group receiving this compound solution, Test Group receiving the nanoformulation). Administer the formulations via oral gavage at a specified dose (e.g., 10 mg/kg or 100 mg/kg).
-
Blood Sampling: Collect blood samples (approx. 200-250 µL) from the tail vein or saphenous vein into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Plasma Analysis (HPLC):
-
Sample Preparation: Precipitate plasma proteins by adding a solvent like acetonitrile (e.g., in a 1:3 plasma-to-solvent ratio). Vortex and centrifuge at high speed (e.g., 10,000 rpm).
-
Chromatography: Analyze the supernatant using a validated HPLC method. A common setup includes a C18 column and a mobile phase of acetonitrile and a buffer (e.g., 20 mM sodium acetate), with UV detection at ~233 nm.[2][14]
-
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) for each group using non-compartmental analysis software. Relative bioavailability is calculated as (AUC_test / AUC_control) * 100.
Section 4: Quantitative Data Summary
The following tables summarize pharmacokinetic data from studies comparing enhanced this compound formulations to conventional controls.
Table 1: In Vivo Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%) | Reference |
| This compound Solution | 100 | ~3.5 | ~2.0 | ~15.0 | 100% (Control) | Inferred from[10] |
| PLGA Nanoparticles | 10 | ~0.8 | ~4.0 | ~10.5 | ~700% (Dose-normalized) | [10] |
| Chitosan Nanoparticles | 50 | 1.8 ± 0.2 | 4.0 | 21.5 ± 2.1 | ~130% | [24] |
| This compound Solution | 50 | 1.5 ± 0.1 | 2.0 | 16.5 ± 1.8 | 100% (Control) | [24] |
Note: Bioavailability of nanoformulations can be significantly higher when normalized for the administered dose.
Table 2: Physicochemical Properties of Different this compound Nanoformulations
| Formulation Type | Polymer/Lipid | Method | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Nanoparticles | PLGA | Double Emulsion | 450.2 ± 43.4 | +4.2 ± 2.4 | ~65% | [4] |
| Nanoparticles | Chitosan/TPP | Ionic Gelation | ~150 | Positive | 32.2 ± 2.8% | [24] |
| Nanoparticles | Eudragit®RSPO/PLGA | Nanoprecipitation | 268 - 288 | +9.7 to +10.1 | Up to ~75% | [8][11][25] |
| Liposomes | DPPC/Cholesterol | Drug-Loaded Film Hydration | ~102 | -1.2 ± 0.9 | ~65% | [20] |
| Solid Lipid Nanoparticles | Glyceryl Monostearate | Solvent Diffusion | 195.0 ± 6.0 | -17.1 ± 1.0 | Not Reported | [26][27] |
Section 5: Visualizations (Diagrams)
This compound Intestinal Absorption Pathway
The following diagram illustrates the primary transporters involved in this compound's absorption across an intestinal enterocyte.
Caption: Primary transporter-mediated pathway for this compound absorption in the small intestine.
Experimental Workflow: Chitosan Nanoparticle Formulation by Ionic Gelation
This diagram outlines the key steps in preparing this compound-loaded chitosan nanoparticles.
Caption: Workflow for preparing this compound-chitosan nanoparticles via ionic gelation.
Logic Diagram: Troubleshooting Low Encapsulation Efficiency
This diagram provides a logical approach to troubleshooting low encapsulation efficiency in nanoformulations.
Caption: Decision-making flowchart for troubleshooting low drug encapsulation efficiency.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Determination of this compound in rat plasma using high performance liquid chromatography and its application to pharmacokinetic study | International Journal of Current Research [journalcra.com]
- 3. mdpi.com [mdpi.com]
- 4. In vitro-in vivo availability of this compound hydrochloride-PLGA nanoparticles in diabetic rats in a periodontal disease experimental model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ecological HPLC method for analyzing an antidiabetic drug in real rat plasma samples and studying the effects of concurrently administered fenugreek extract on its pharmacokinetics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Chitosan nanoparticles for sustained release of this compound and its derived synthetic biopolymer for bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Nanoparticle Batch-To-Batch Variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. Preparation and characterization of this compound hydrochloride loaded-Eudragit®RSPO and Eudragit®RSPO/PLGA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. Relating in vitro/in vivo data of two controlled-release this compound formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ecological HPLC method for analyzing an antidiabetic drug in real rat plasma samples and studying the effects of concurrently administered fenugreek extract on its pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Challenges in nanomedicine clinical translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. This compound-Encapsulated Liposome Delivery System: An Effective Treatment Approach against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. quora.com [quora.com]
- 22. Enhanced circulation longevity and pharmacodynamics of this compound from surface-modified nanostructured lipid carriers based on solidified reverse micellar solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
- 24. Oral Delivery of this compound by Chitosan Nanoparticles for Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Design and optimization of this compound-loaded solid lipid nanoparticles for neuroprotective effects in a rat model of diffuse traumatic brain injury: A biochemical, behavioral, and histological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Design and Characterization of this compound-Loaded Solid Lipid Nanoparticles for Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Metformin-Induced Lactic acidosis (MALA) Experimental Models
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions, and detailed protocols for studying metformin-induced lactic acidosis (MALA) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced lactic acidosis?
A1: this compound-induced lactic acidosis primarily results from the inhibition of mitochondrial complex I of the electron transport chain.[1][2][3] This impairment of aerobic respiration leads to a decrease in ATP production and an increase in the intracellular NADH/NAD+ ratio.[2] The elevated NADH levels favor the conversion of pyruvate to lactate via lactate dehydrogenase (LDH).[2] Additionally, this compound inhibits hepatic gluconeogenesis by blocking the enzyme pyruvate carboxylase, which prevents the conversion of pyruvate to oxaloacetate, further shunting pyruvate towards lactate production.[2][4]
Q2: What defines MALA in a clinical or experimental context?
A2: MALA is generally defined by the presence of elevated blood lactate levels (hyperlactatemia) and metabolic acidosis.[5] In a clinical setting, this is often characterized by a blood lactate concentration >5 mmol/L and a blood pH <7.35 in a patient taking this compound.[5][6] For experimental models, these thresholds serve as a guideline, but the specific values for defining MALA may vary depending on the model and research question.
Q3: What are the most common animal models used to study MALA?
A3: Rodents, particularly rats and mice, are the most commonly used animal models for studying MALA due to their well-characterized physiology, ease of handling, and the availability of genetically modified strains.[7][8] Studies often use high doses of this compound administered orally to induce the condition.[9][10] For example, Crl:CD(SD) rats have been used in 13-week toxicity studies to establish dose-dependent metabolic acidosis.[9][10]
Q4: Are there established in vitro models for MALA research?
A4: Yes, in vitro models are valuable for dissecting the cellular mechanisms of this compound action. Primary hepatocytes or hepatocyte-derived cell lines (like HepG2 or LO2) are commonly used because the liver is a key site for both this compound action and lactate metabolism.[11][12] These models allow researchers to study this compound's direct effects on mitochondrial respiration, glycolysis, and lactate production in a controlled environment, often under high-glucose stress conditions.[11]
Troubleshooting Guide
Q5: My animal model is not developing significant lactic acidosis after this compound administration. What are potential issues?
A5:
-
Dosage: The dose of this compound may be insufficient. The effective dose to induce MALA in rodents is significantly higher than the therapeutic dose in humans. Studies in rats have shown that doses of 600 mg/kg/day or higher are needed to see evidence of metabolic acidosis.[9][10]
-
Route and Frequency of Administration: Oral gavage is a common and effective route. Ensure consistent administration, as some protocols use twice-daily dosing to maintain high plasma concentrations.[13]
-
Animal Strain and Health: The metabolic phenotype can vary between different strains of mice and rats.[14] Ensure the animals are healthy and do not have underlying conditions that might affect this compound metabolism or lactate clearance, unless that is an intended variable.
-
Renal Function: this compound is cleared by the kidneys.[15] MALA is often precipitated by this compound accumulation due to renal impairment. If your model uses animals with normal renal function, extremely high doses may be required. Consider models that incorporate mild renal insufficiency to increase susceptibility.
-
Timing of Measurement: Lactate levels can fluctuate. Ensure that blood sampling is timed appropriately after the final this compound dose to capture the peak effect.
Q6: I am observing high variability in lactate measurements in my samples. What are the common sources of error?
A6:
-
Sample Handling: Lactate is produced by red blood cells in vitro.[16] To prevent falsely elevated readings, blood samples must be processed immediately. Place samples on ice and analyze them promptly.[17] Using collection tubes containing a glycolytic inhibitor like sodium fluoride is recommended if delays are unavoidable.[16][17]
-
Sample Source: Peripheral venous samples may reflect local metabolic conditions rather than systemic lactate levels. Arterial or mixed venous blood is preferable for assessing systemic lactic acidosis.[17]
-
Assay Method: Ensure your lactate assay is properly calibrated and that there are no interfering substances. Enzymatic assays are common and specific for L-lactate.[16] Point-of-care blood gas analyzers are also frequently used for rapid measurement.[17]
Q7: My in vitro cell culture model shows high cell death after this compound treatment, but not a significant increase in lactate. Why might this be?
A7:
-
This compound Concentration: Extremely high concentrations of this compound can induce apoptosis or necrosis, leading to cell death before a significant metabolic shift to lactate production can be measured. Perform a dose-response curve to find a concentration that impairs mitochondrial function without causing widespread, acute cell death.
-
Culture Conditions: The glucose concentration in the media is a critical factor. This compound's effects on lactate production are more pronounced under high-glucose conditions, which drive glycolysis.[18][19] Ensure your media has sufficient glucose to serve as a substrate.
-
Cell Type: While hepatocytes are a primary model, other cell types like intestinal cells also contribute to lactate production.[20] However, if using non-hepatic cells, their baseline glycolytic rate and sensitivity to this compound may differ.
-
Measurement Timing: Measure lactate accumulation over a time course (e.g., 12, 24, 48 hours) after this compound treatment to identify the optimal window for detection.[11]
Signaling Pathways and Experimental Workflows
Caption: Core signaling pathway of this compound-induced lactic acidosis.
Caption: General experimental workflow for an in vivo MALA study.
Data Presentation
Table 1: Summary of In Vivo Experimental Model Parameters
| Parameter | Species/Strain | This compound Dose | Administration Route | Key Findings & Biomarkers | Reference |
| Toxicity Study | Crl:CD(SD) Rats | 200, 600, 900, 1200 mg/kg/day | Oral Gavage | ≥600 mg/kg/day: Body weight loss, signs of metabolic acidosis (↑ lactate, ↓ bicarbonate, ↓ urine pH). NOAEL at 200 mg/kg/day. | [9][10] |
| Diarrhea Model | db/db Mice (diabetic, obese) | 500 mg/kg twice daily (1000 mg/kg/day) | Oral Gavage | Induced severe diarrhea. Lower dose (125 mg/kg twice daily) was effective for glucose lowering without diarrhea. | [13] |
| General Effects | Mice and Rats | Varied (e.g., 50 mg/kg) | Intravenous / Oral | Used to study pharmacokinetics and metabolic regulation. High doses can lead to gastrointestinal issues. | [21] |
NOAEL: No Observable Adverse Effect Level
Table 2: Key Biochemical Parameters in MALA Models
| Analyte | Expected Change | Rationale | Typical Analytical Method | Reference |
| L-Lactate | Increase | Impaired mitochondrial respiration and gluconeogenesis shifts pyruvate metabolism to lactate. | Enzymatic Assay, Blood Gas Analyzer | [16][17] |
| Blood pH | Decrease | Accumulation of lactic acid overwhelms the body's buffering capacity. | Blood Gas Analyzer | [5] |
| Bicarbonate (HCO3-) | Decrease | Bicarbonate is consumed in the process of buffering the excess acid (H+). | Blood Gas Analyzer, Basic Metabolic Panel | [9][10] |
| Anion Gap | Increase | The unmeasured lactate anion increases the gap between measured cations and anions. | Calculated from Electrolytes: [Na+] – ([Cl-] + [HCO3-]) | [4][22] |
| This compound Level | Increase | To confirm drug accumulation, especially in models with induced renal impairment. | LC-MS/MS | [23][24][25] |
| Pyruvate | Increase | Blockade of pyruvate's entry into the TCA cycle and gluconeogenesis leads to its accumulation. | Enzymatic Assay (requires sample stabilization) | [2] |
Experimental Protocols
Protocol 1: In Vivo MALA Induction in Rodents (Rat Model)
-
Model: Male Crl:CD(SD) rats, 8-10 weeks old.
-
Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, controlled temperature, ad libitum access to standard chow and water).
-
Grouping: Randomly assign animals to groups (n=8-10 per group): Vehicle Control (e.g., sterile water), this compound 200 mg/kg, this compound 600 mg/kg, and this compound 900 mg/kg.
-
Administration: Prepare fresh this compound hydrochloride solutions in sterile water daily. Administer the assigned dose once daily via oral gavage for 14 to 28 days. The volume should be consistent (e.g., 5 mL/kg).
-
Monitoring: Record body weight daily. Observe for clinical signs of toxicity (lethargy, tachypnea, ataxia) twice daily.
-
Sample Collection: At the end of the study period, collect terminal blood samples via cardiac puncture under anesthesia. Use heparinized tubes for blood gas analysis and tubes with sodium fluoride for lactate analysis.
-
Analysis: Immediately analyze whole blood for pH, pCO2, and bicarbonate using a blood gas analyzer. Centrifuge the fluoride-containing sample to obtain plasma and measure lactate using a commercially available enzymatic kit.
-
Reference: This protocol is adapted from methodologies described in toxicology studies.[9][10]
Protocol 2: In Vitro MALA Model using Hepatocytes
-
Cell Line: LO2 human hepatocytes or primary rat hepatocytes.
-
Culture: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C and 5% CO2.
-
Experimental Setup: Seed cells in 6-well plates and allow them to reach 70-80% confluency. Change to fresh media containing high glucose (e.g., 25-33 mM) to simulate hyperglycemic stress.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0 mM, 1 mM, 5 mM, 10 mM) for 24 to 48 hours.
-
Lactate Measurement: At designated time points (e.g., 12h, 24h, 48h), collect the cell culture supernatant. Centrifuge to remove debris. Measure the lactate concentration in the supernatant using a colorimetric or fluorometric lactate assay kit according to the manufacturer's instructions.
-
Normalization: After collecting the supernatant, lyse the cells and measure the total protein content using a BCA or Bradford assay. Normalize the lactate production to the total protein content (e.g., mmol lactate/mg protein) to account for differences in cell number.
-
Reference: This protocol is based on methods for studying this compound's effect on lactate metabolism in vitro.[11][26]
Protocol 3: Blood/Media Lactate Measurement (Enzymatic Assay)
-
Principle: Lactate dehydrogenase (LDH) catalyzes the conversion of lactate to pyruvate, which reduces NAD+ to NADH. The increase in NADH is measured by absorbance at ~340 nm and is proportional to the lactate concentration.
-
Sample Preparation:
-
Blood: Collect blood in tubes containing a glycolytic inhibitor (e.g., sodium fluoride/potassium oxalate). Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma. Deproteinize the plasma by adding perchloric acid, vortexing, and centrifuging to pellet the protein.
-
Cell Media: Collect supernatant and centrifuge to remove cells and debris. The media can often be used directly or diluted if lactate levels are high.
-
-
Procedure (using a commercial kit):
-
Prepare a standard curve using the provided lactate standards.
-
Add samples and standards to a 96-well plate.
-
Add the reaction mix (containing LDH and NAD+) to all wells.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Read the absorbance at 340 nm using a microplate reader.
-
Calculate the lactate concentration of the samples by comparing their absorbance to the standard curve.
-
-
Reference: This is a standard biochemical procedure for lactate determination.[16]
Protocol 4: this compound Quantification in Plasma by LC-MS/MS
-
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides highly sensitive and specific quantification of this compound in complex biological matrices like plasma.
-
Sample Preparation:
-
To 100 µL of plasma sample, add an internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound like fenformin).
-
Perform protein precipitation by adding a 10-fold volume of acetonitrile.
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC Conditions:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used for retaining the polar this compound molecule.
-
Mobile Phase: An isocratic mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate with formic acid).
-
-
MS/MS Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both this compound and the internal standard, ensuring high selectivity.
-
-
Quantification: Create a calibration curve by spiking blank plasma with known concentrations of this compound. The concentration in unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Reference: This protocol is based on established analytical methods for this compound determination.[23][24][25]
References
- 1. researchgate.net [researchgate.net]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. This compound toxicity - EMCrit Project [emcrit.org]
- 4. This compound-induced lactic acidosis with emphasis on the anion gap - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-Associated Lactic Acidosis (MALA) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound: When Should We Fear Lactic Acidosis? [mdpi.com]
- 7. Commonly Used Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Toxicity and toxicokinetics of this compound in rats (Journal Article) | OSTI.GOV [osti.gov]
- 10. Toxicity and toxicokinetics of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Mouse model of this compound-induced diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current status of experimental models for the study of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. Lactic Acidosis Workup: Approach Considerations, Other Tests, Anion Gap [emedicine.medscape.com]
- 18. preprints.org [preprints.org]
- 19. preprints.org [preprints.org]
- 20. A Unique Case of this compound-Associated Lactic Acidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijnrd.org [ijnrd.org]
- 22. Lactic Acidosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Novel Assay of this compound Levels in Patients With Type 2 Diabetes and Varying Levels of Renal Function: Clinical recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Analytical Methods for this compound Estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
Technical Support Center: Long-Term Metformin Treatment in Cell Culture
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers using metformin in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound in cell culture? A1: this compound's primary mechanism involves the inhibition of the mitochondrial respiratory chain complex I.[1] This leads to a decrease in cellular energy levels (a lower ATP:AMP ratio), which in turn activates the AMP-activated protein kinase (AMPK) pathway.[1][2] Activated AMPK then inhibits the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[3][4][5]
Q2: What is a typical concentration range for long-term this compound treatment? A2: this compound concentrations in cell culture studies vary widely, from micromolar (µM) to millimolar (mM) ranges.[6] "Clinically relevant" concentrations, which correspond to levels in patients' plasma, are typically in the 50-100 µM range.[7][8] However, many in vitro studies use higher concentrations (e.g., 1-20 mM) to achieve significant anti-proliferative effects, as these concentrations are often required to robustly activate AMPK and inhibit mTOR.[7][9][10] The optimal concentration is highly cell-line dependent and should be determined empirically.[11]
Q3: How stable is this compound in cell culture media? A3: this compound hydrochloride is generally stable in aqueous solutions.[12][13] Stock solutions can be stored at -20°C for up to six months and at 4°C for up to 30 days.[14] When added to culture media, it is important to replace the media with fresh this compound every 2-3 days to maintain a consistent concentration and replenish nutrients, especially in long-term experiments.[15]
Q4: Why is the culture medium turning yellow (acidic) during this compound treatment? A4: this compound inhibits mitochondrial respiration, forcing cells to rely more on anaerobic glycolysis for ATP production.[16][17] A major byproduct of this metabolic shift is the production and secretion of lactate, which acidifies the culture medium.[17][18][19] This is a common observation in this compound-treated cells and can be confirmed by measuring the pH of the media.[20]
Q5: Can cells develop resistance to long-term this compound treatment? A5: Yes, some cancer cell lines can develop resistance to this compound over long-term exposure.[21] This resistance can be associated with transcriptome reprogramming, leading to changes in gene expression related to invasion and metastasis.[21] If you observe that the inhibitory effects of this compound are diminishing over time, you may be selecting for a resistant cell population.[15]
Troubleshooting Guide
This section addresses specific problems that may arise during long-term this compound experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Cell Death / Low Viability | This compound concentration is too high: The dose may be cytotoxic rather than cytostatic for your specific cell line.[22][23] | Perform a dose-response curve (e.g., 0.1 mM to 20 mM) over 24, 48, and 72 hours to determine the IC50 (half-maximal inhibitory concentration).[10][22] Choose a concentration at or below the IC50 for long-term studies. |
| Excessive Lactate Accumulation & Acidosis: High lactate levels can be toxic and the resulting low pH can inhibit cell growth.[1][20] | Increase the frequency of media changes (e.g., every 24-48 hours). Use a culture medium buffered with HEPES to stabilize the pH.[20] Measure lactate levels in the media to confirm. | |
| Nutrient Depletion: Increased glycolysis due to this compound treatment can rapidly deplete glucose from the medium.[11][19] | Ensure media is replaced frequently. Consider using a medium with a higher glucose concentration, but be aware this can sometimes blunt this compound's effects.[11] | |
| Inconsistent or No AMPK Activation | Incorrect Timepoint: AMPK activation is often an early event. | Perform a time-course experiment (e.g., 1, 3, 6, 12, 24 hours) to find the peak of AMPK phosphorylation (p-AMPK).[24] |
| Suboptimal Protein Lysis: Phosphatases in the lysate can dephosphorylate p-AMPK. | Use an ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors.[24] Keep samples on ice at all times. | |
| Western Blotting Issues: Poor antibody signal or high background. | Block the membrane with 5% non-fat dry milk or BSA in TBST. Use the primary antibody dilution recommended by the manufacturer (often in BSA for phospho-antibodies).[25][26] Ensure you are probing for both phosphorylated AMPK (p-AMPKα Thr172) and total AMPKα as a loading control.[27] | |
| Cells Proliferate Too Quickly and Become Confluent | High Seeding Density: Cells reach confluence before the end of the long-term treatment period. | Seed cells at a lower density.[15] For very long experiments (weeks to months), you may need to passage the cells, re-seeding a portion of the treated population into a new flask with fresh this compound-containing media.[15] |
| High Serum Concentration: Serum contains growth factors that promote proliferation. | Consider reducing the serum concentration in your culture medium (e.g., from 10% to 2-5%). Note that some cell lines may not tolerate low serum conditions well.[15] | |
| Variability Between Experiments | Inconsistent Cell State: Using cells at different passage numbers or confluency levels. | Use cells within a consistent and low passage number range.[28] Always start experiments when cells are in the logarithmic growth phase (e.g., ~70-80% confluent).[29] |
| This compound Stock Degradation: Repeated freeze-thaw cycles of the stock solution. | Prepare single-use aliquots of your sterile-filtered this compound stock solution and store them at -20°C.[14] |
Key Signaling Pathway & Experimental Workflow
This compound's Core Signaling Pathway
This compound inhibits Complex I of the mitochondrial electron transport chain, increasing the cellular AMP/ATP ratio. This activates LKB1, a kinase that phosphorylates and activates AMPK. Activated AMPK then phosphorylates TSC2 and Raptor, leading to the inhibition of the mTORC1 complex, which ultimately suppresses protein synthesis and cell proliferation.[2][3][4]
General Workflow for Long-Term Viability Assay
This workflow outlines the key steps for assessing the long-term effects of this compound on cell viability.
Experimental Protocols
Protocol 1: Long-Term Cell Viability (MTS Assay)
This protocol describes how to assess the effect of long-term this compound treatment on the viability of adherent cells using a colorimetric MTS assay.
Materials:
-
Adherent cell line of interest
-
Complete culture medium
-
96-well clear flat-bottom cell culture plates
-
This compound hydrochloride (stock solution, e.g., 1 M in water, sterile-filtered)[14]
-
Phosphate-Buffered Saline (PBS)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Multichannel pipette
-
Plate reader (490 nm absorbance)
Methodology:
-
Cell Seeding: Trypsinize and count cells that are in their logarithmic growth phase. Seed the cells into a 96-well plate at a predetermined low density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium. This density should allow for proliferation over the course of the experiment without reaching confluence.
-
Attachment: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach firmly.
-
Treatment Preparation: Thaw the this compound stock solution. Prepare serial dilutions in complete culture medium to achieve 2x the final desired concentrations. Also, prepare a vehicle control (medium only).
-
Initial Treatment: After 24 hours, carefully remove the medium from the wells. Add 100 µL of the appropriate this compound working solution or vehicle control medium to the designated wells.
-
Long-Term Incubation and Media Change:
-
Incubate the plate for 48-72 hours.
-
After this period, carefully aspirate the medium and replace it with 100 µL of freshly prepared this compound solutions or vehicle control.
-
Repeat this media change every 48-72 hours for the duration of the experiment (e.g., up to 7 days).[15]
-
-
Viability Assay: At the final time point, add 20 µL of MTS reagent directly to each well containing 100 µL of medium.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, 5% CO₂. Protect the plate from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Subtract the background absorbance (media-only wells). Normalize the absorbance values of the treated wells to the vehicle control wells to calculate the percent viability.
Protocol 2: Western Blot for AMPK Activation
This protocol details the detection of AMPK phosphorylation (a marker of its activation) in response to this compound treatment.
Materials:
-
Cell line of interest grown in 6-well plates
-
This compound stock solution
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Transfer buffer
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Blocking buffer (5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172) and Rabbit anti-AMPKα
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Imaging system
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach ~80% confluency. Treat the cells with the desired concentration of this compound for the predetermined optimal time (e.g., 1-24 hours).[24] Include a vehicle-treated control.
-
Cell Lysis:
-
After treatment, place the plate on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.[24]
-
Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[24]
-
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with 4x Laemmli sample buffer. Heat the samples at 95°C for 5 minutes.[24]
-
SDS-PAGE and Transfer:
-
Load the samples onto a 10% SDS-polyacrylamide gel and run until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.[30]
-
-
Immunoblotting:
-
Block the membrane in 5% BSA in TBST for 1 hour at room temperature.[25] (Note: BSA is often preferred for phospho-antibodies).
-
Incubate the membrane with the primary anti-p-AMPKα antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[24]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.[24]
-
Wash three times for 10 minutes each with TBST.
-
-
Detection: Apply ECL reagent and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize, the membrane can be stripped and re-probed with an antibody for total AMPKα to ensure observed changes are due to phosphorylation status and not variations in total protein.[27]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The Role of AMPK/mTOR Signaling Pathway in Anticancer Activity of this compound: This paper is dedicated to the 70th anniversary of the founding of Physiologia Bohemoslovaca (currently Physiological Research) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits hepatic mTORC1 signaling via dose-dependent mechanisms involving AMPK and the TSC complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: An Inhibitor of mTORC1 Signaling [jscimedcentral.com]
- 6. This compound, at Concentrations Corresponding to the Treatment of Diabetes, Potentiates the Cytotoxic Effects of Carboplatin in Cultures of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. smep.org.mx [smep.org.mx]
- 8. Cellular and Molecular Mechanisms of this compound Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Induces Apoptosis and Cell Cycle Arrest Mediated by Oxidative Stress, AMPK and FOXO3a in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound and Glucose Concentration as Limiting Factors in Retinal Pigment Epithelial Cell Viability and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. japsonline.com [japsonline.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound and Systemic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. researchgate.net [researchgate.net]
- 19. Rewired Cellular Metabolic Profiles in Response to this compound under Different Oxygen and Nutrient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. This compound Resistance Is Associated with Expression of Inflammatory and Invasive Genes in A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. This compound selectively affects human glioblastoma tumor-initiating cell viability: A role for this compound-induced inhibition of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
- 29. Cell culture protocol | Proteintech Group [ptglab.com]
- 30. Western blot protocol | Abcam [abcam.com]
Minimizing off-target effects of high metformin concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with metformin. Our goal is to help you minimize off-target effects and ensure the translatability of your experimental findings.
Frequently Asked Questions (FAQs)
Q1: My in vitro results with this compound are not replicating in vivo. What could be the cause?
A1: A primary reason for discrepancies between in vitro and in vivo results is the use of excessively high this compound concentrations in cell culture experiments. Many in vitro studies use this compound concentrations in the millimolar (mM) range, which are 10-100 times higher than the plasma concentrations observed in patients (micromolar, µM)[1]. Such high concentrations can induce off-target effects, including inhibition of the mitochondrial respiratory chain and cellular toxicity, which may not be relevant to the therapeutic mechanisms of this compound[1]. It is crucial to use clinically relevant concentrations to ensure the physiological relevance of your findings.
Q2: What are the concentration-dependent effects of this compound?
A2: this compound exhibits a biphasic, or hormetic, effect depending on the concentration used.[1]
-
Low Concentrations (µM range): At levels comparable to therapeutic doses, this compound can increase oxidative phosphorylation and the oxidative stress response, primarily acting through the AMPK/Sirt1 pathway.[1]
-
High Concentrations (mM range): At these concentrations, this compound tends to inhibit the mitochondrial respiratory chain, particularly Complex I, leading to decreased cellular energy and altered cell morphology.[1][2]
Q3: How can I be sure I am observing a true therapeutic effect and not an off-target effect of high this compound concentration?
A3: To distinguish between therapeutic and off-target effects, it is recommended to perform dose-response experiments. By testing a range of this compound concentrations, from the micromolar to the millimolar range, you can identify the concentration at which the desired effect is observed without inducing signs of cellular stress or toxicity. Additionally, consider using positive and negative controls for the specific pathway you are investigating. For instance, if you are studying AMPK activation, using another known AMPK activator like AICAR can help validate your results.[3]
Q4: I am observing unexpected changes in cellular metabolism in my this compound-treated cells. How can I troubleshoot this?
A4: Unexpected metabolic shifts are often a hallmark of off-target effects from high this compound concentrations. High levels of this compound can inhibit mitochondrial respiration, forcing cells to rely more on glycolysis for ATP production, leading to increased lactate production.[4] To troubleshoot this:
-
Verify this compound Concentration: Double-check your calculations and the final concentration of this compound in your culture medium.
-
Assess Cell Viability: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure the observed metabolic changes are not due to cytotoxicity.
-
Measure Lactate Production: Quantify lactate levels in your culture medium to determine if there is a shift towards anaerobic glycolysis.
-
Evaluate Mitochondrial Function: Use assays to measure mitochondrial respiration (e.g., Seahorse XF Analyzer) to directly assess the impact of your this compound concentration on oxidative phosphorylation.
Q5: Are there alternative approaches to replicate the in vivo effects of this compound in an in vitro setting?
A5: While precisely replicating the systemic effects of this compound in vitro is challenging, some strategies can improve the physiological relevance of your experiments:
-
Use Primary Cells: Whenever possible, use primary cells from the tissue of interest (e.g., primary hepatocytes) as they more closely mimic the in vivo environment compared to immortalized cell lines.
-
Co-culture Systems: Employ co-culture systems to model the interaction between different cell types, such as intestinal and liver cells, to better understand the systemic effects of this compound.[4]
-
Consider this compound's Action in the Gut: A significant portion of this compound's action is now understood to occur in the intestine, where concentrations are much higher than in circulation.[3][4] Experiments designed to mimic the gut environment may provide additional insights.
Troubleshooting Guides
Problem: Inconsistent AMPK Activation
| Potential Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment with this compound concentrations ranging from low µM to high mM to find the optimal concentration for AMPK activation in your specific cell line. |
| Incorrect Treatment Duration | Conduct a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal duration of this compound treatment for observing AMPK phosphorylation. |
| High Glucose Media | High glucose can counteract the effects of this compound on cellular energy status. Use media with physiological glucose concentrations (5-10 mM). |
| Poor Antibody Quality | Validate your phospho-AMPK antibody using a positive control (e.g., AICAR treatment) and ensure optimal western blot conditions. |
Problem: High Cellular Toxicity/Death
| Potential Cause | Troubleshooting Step |
| Excessive this compound Concentration | Reduce the this compound concentration to the micromolar range. High millimolar concentrations are known to be toxic to many cell types.[1] |
| Prolonged Exposure | Shorten the duration of this compound treatment. Continuous exposure to high concentrations can lead to cumulative toxicity. |
| Cell Line Sensitivity | Different cell lines have varying sensitivities to this compound. Perform a dose-response curve to determine the IC50 for your specific cell line. |
| Contamination | Rule out contamination of your cell culture or this compound stock solution. |
Data Summary
Table 1: Concentration-Dependent Effects of this compound
| Concentration Range | Primary Mechanism of Action | Key Cellular Effects | Relevance |
| Low (µM) | AMPK/Sirt1 pathway activation[1] | Increased oxidative phosphorylation, enhanced insulin sensitivity, decreased hepatic glucose production.[1][3] | Clinically Relevant |
| High (mM) | Inhibition of mitochondrial respiratory chain (Complex I)[1][2] | Decreased ATP production, increased glycolysis and lactate production, altered cell morphology, cellular toxicity.[1][4] | Primarily In Vitro Off-Target Effects |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced AMPK Activation by Western Blot
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10 µM, 100 µM, 1 mM, 10 mM) and a positive control (e.g., 2 mM AICAR).
-
Incubation: Incubate for the desired time (e.g., 6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against phospho-AMPK (Thr172) and total AMPK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify band intensities and normalize the phospho-AMPK signal to the total AMPK signal.
Visualizations
Caption: Concentration-dependent signaling pathways of this compound.
Caption: Experimental workflow for assessing AMPK activation.
References
Technical Support Center: Managing Metformin-Induced pH Changes in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the effects of metformin on the pH of cell culture medium. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual guides to ensure the accuracy and reproducibility of your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why does my cell culture medium turn yellow after adding this compound?
A1: The yellowing of phenol red-containing culture medium is an indication of acidification.[1][2] this compound can inhibit mitochondrial complex I, which leads to a metabolic shift towards glycolysis and an increase in the production of lactic acid.[3][4] This lactic acid is then secreted by the cells into the medium, lowering its pH and causing the phenol red indicator to change from red to yellow.[1][2]
Q2: How does a change in pH affect my cells and my experimental results?
A2: The pH of the culture medium is a critical parameter for cell health and function. Deviations from the optimal physiological pH range (typically 7.2-7.4) can impact cell proliferation, viability, metabolism, and the efficacy of the drug being tested.[5] It is crucial to distinguish between the direct effects of this compound and the secondary effects of the pH change it induces.[1][2]
Q3: At what concentrations does this compound typically cause significant pH changes?
A3: Significant acidification of the culture medium has been observed with this compound concentrations as low as 2 mM, with more pronounced effects at 4 mM and 8 mM after 72 hours of treatment.[1][2] The extent of the pH drop can also depend on the cell type and cell density.
Q4: Is the anti-proliferative effect of this compound solely due to the acidification of the medium?
A4: While the acidic environment can inhibit cell growth, studies have shown that this compound's anti-proliferative effects can be independent of the pH change.[1][2] Experiments using buffered media (e.g., with HEPES) have demonstrated that this compound can reduce cell proliferation even when the pH is maintained at a physiological level.[1][2]
Q5: How can I prevent or minimize the pH drop in my this compound experiments?
A5: To counteract the acidification caused by this compound, you can supplement your culture medium with a non-volatile buffer, such as HEPES, typically at a concentration of 10-25 mM.[1][2][5] It is also important to monitor the pH of your medium regularly and adjust it if necessary.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Medium turns yellow within hours of this compound treatment. | High cell density leading to rapid lactate production. High this compound concentration causing a strong metabolic shift. | Reduce the initial cell seeding density. Consider using a lower concentration of this compound if experimentally viable. Supplement the medium with a biological buffer like HEPES (10-25 mM) to increase its buffering capacity.[1][2] |
| High variability in cell viability or proliferation assays with this compound. | Inconsistent pH changes across different wells or experiments. The observed effect might be a combination of this compound's action and pH-induced stress. | Monitor the pH of the medium in all experimental and control wells. Use a buffered medium (e.g., with HEPES) to maintain a stable pH.[1][2] Run parallel controls with a medium of a similar acidic pH (without this compound) to distinguish between the drug's effect and the effect of low pH.[1][2] |
| Unexpected morphological changes in cells treated with this compound. | Cellular stress due to an acidic environment. | Check the pH of the medium. If it is below the optimal range, use a buffered medium for subsequent experiments. Document any morphological changes with and without a buffered medium to understand the cause. |
| This compound's effect is not reproducible. | Variations in initial medium pH, cell density, or incubation time leading to different final pH values. | Standardize your experimental protocol, including initial cell seeding density and the volume of medium. Always measure the pH of the medium before starting the experiment and at the end. Consider using a CO2-independent medium if your incubator's CO2 regulation is unstable. |
Data Summary
The following table summarizes the quantitative data on the effect of different concentrations of this compound on the pH of cell culture medium after 72 hours of treatment, as reported in the literature.
| Cell Type | This compound Concentration | pH (Mean ± SD) |
| MTT wt | Control | 7.63 ± 0.05 |
| 2 mM | 7.10 ± 0.00 | |
| 4 mM | 6.80 ± 0.00 | |
| 8 mM | 6.60 ± 0.00 | |
| MTT SDHB sil | Control | 7.50 ± 0.00 |
| 2 mM | 7.00 ± 0.00 | |
| 4 mM | 6.80 ± 0.00 | |
| 8 mM | 6.60 ± 0.00 | |
| Fibroblasts | Control | 7.50 ± 0.10 |
| 2 mM | 6.80 ± 0.00 | |
| 4 mM | 6.60 ± 0.00 | |
| 8 mM | 6.50 ± 0.00 |
Data adapted from a study on pheochromocytoma/paraganglioma tumor cells and primary fibroblasts.[1][2]
Experimental Protocols
Protocol 1: Preparation of pH-Adjusted and Buffered Culture Medium
This protocol describes how to prepare a culture medium with a stable pH for experiments involving this compound.
Materials:
-
Powdered or 1x liquid cell culture medium (e.g., DMEM)
-
Sodium bicarbonate (NaHCO3)
-
HEPES buffer solution (1M, sterile)
-
1N HCl and 1N NaOH (sterile)
-
Sterile water for cell culture
-
pH meter
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Prepare the base medium: Dissolve the powdered medium in 90% of the final volume of sterile water. If using a 1x liquid medium, proceed to the next step.
-
Add sodium bicarbonate: Add the required amount of NaHCO3 as specified by the medium manufacturer (e.g., 3.7 g/L for DMEM).
-
Add HEPES buffer: For a final concentration of 20 mM HEPES, add 20 ml of a 1M sterile HEPES solution to 980 ml of your medium.
-
Adjust the pH: Place a calibrated, sterile pH probe into the medium. Slowly add 1N HCl or 1N NaOH to adjust the pH to the desired value (e.g., 7.4).[6] Stir gently during adjustment.
-
Bring to final volume: Add sterile water to reach the final volume.
-
Sterile filter: Sterilize the final medium by passing it through a 0.22 µm filter.
-
Final pH check: Aseptically take a small aliquot to confirm the final pH.
-
Storage: Store the prepared medium at 4°C.
Protocol 2: Monitoring Extracellular pH During an Experiment
This protocol outlines the steps for monitoring the pH of the culture medium during a this compound treatment experiment.
Materials:
-
Calibrated pH meter with a micro-probe
-
Sterile pipette tips
-
Laminar flow hood
Procedure:
-
Set up the experiment: Plate your cells and allow them to adhere. Treat the cells with this compound at the desired concentrations. Include a vehicle-treated control group.
-
Initial pH measurement (T=0): Before placing the plates in the incubator, aseptically collect a small aliquot (e.g., 50-100 µl) of the medium from each treatment group and measure the pH.
-
Time-point measurements: At predetermined time points (e.g., 24, 48, 72 hours), remove the plates from the incubator and place them in a laminar flow hood.
-
Aseptic sampling: Carefully collect a small aliquot of the medium from each well or a representative well for each condition. Be cautious not to disturb the cell monolayer.
-
pH reading: Immediately measure the pH of the collected samples.
-
Record data: Record the pH values for each condition at each time point.
-
Return to incubator: Promptly return the plates to the incubator to minimize temperature and gas exchange fluctuations.
Visualizations
Signaling Pathway of this compound-Induced Lactate Production
Caption: this compound's inhibition of mitochondrial complex I enhances glycolysis, leading to increased lactate production and subsequent acidification of the culture medium.
Experimental Workflow for this compound Treatment and pH Monitoring
Caption: A typical workflow for a cell culture experiment involving this compound, highlighting the key step of pH monitoring.
Troubleshooting Logic for this compound-Induced pH Issues
Caption: A decision-making diagram for troubleshooting inconsistent experimental results when using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound-Associated Lactic Acidosis (MALA) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Evidence-based guidelines for controlling pH in mammalian live-cell culture systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Troubleshooting Metformin Batch-to-Batch Variability
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the challenges posed by batch-to-batch variability of metformin in experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you identify, characterize, and mitigate these inconsistencies.
Frequently Asked Questions (FAQs)
Q1: What causes batch-to-batch variability in this compound?
A1: Batch-to-batch variability in this compound can arise from several factors related to its manufacturing, storage, and handling. The primary causes include:
-
Impurities: The presence of impurities, such as N-Nitrosodimethylamine (NDMA), is a significant concern and has led to recalls of some this compound batches.[1][2][3][4][5][6][7][8][9] These impurities can have biological effects that interfere with experiments.
-
Physical Properties: Variations in physical characteristics like particle size, crystal structure (polymorphism), and flowability can affect dissolution rates and, consequently, the effective concentration in your experiments.[10] Aging of the this compound powder can also lead to changes in its physical properties.[10]
-
Manufacturing Process: Differences in the manufacturing process, including the synthesis route and purification methods, can lead to variations in the final product's purity and impurity profile.[11]
-
Storage Conditions: Improper storage, such as exposure to high humidity or temperature, can lead to degradation of this compound or the formation of degradation products.
Q2: How can batch-to-batch variability of this compound affect my experimental results?
A2: Inconsistent batches of this compound can lead to a range of issues in your experiments, including:
-
Altered Cellular Responses: Variations in purity or the presence of bioactive impurities can lead to unexpected or inconsistent cellular responses, such as changes in cell viability, proliferation, or signaling pathway activation.[12][13]
-
Inaccurate Bioactivity Assessment: If the potency of this compound differs between batches, you may observe variable effects on biological targets like AMP-activated protein kinase (AMPK), leading to misinterpretation of its efficacy.[14][15]
-
Assay Interference: Impurities or degradation products could interfere with your analytical or cell-based assays, leading to erroneous measurements.[16]
Q3: What are the initial steps I should take if I suspect this compound batch variability is affecting my experiments?
A3: If you observe unexpected variability in your results, consider the following initial steps:
-
Quarantine the Suspected Batch: Isolate the current batch of this compound to prevent its further use until the issue is resolved.
-
Review Experimental Records: Carefully examine your lab notebooks to confirm that there were no unintended changes in your experimental protocol, reagents, or cell culture conditions.
-
Test a New Batch: If possible, obtain a new batch of this compound, preferably from a different supplier or lot number, and repeat a key experiment to see if the variability persists.
-
Perform Quality Control Checks: If you have the capabilities, perform some basic quality control checks on the suspected batch, such as those outlined in the troubleshooting guides below.
Troubleshooting Guides
Guide 1: Characterizing this compound Purity and Concentration
If you suspect issues with the purity or concentration of your this compound stock, you can perform the following analytical tests.
Table 1: Analytical Methods for this compound Quality Control
| Parameter | Method | Throughput | Expertise Required | Key Information Provided |
| Concentration | UV-Vis Spectroscopy | High | Low | Rapidly confirms the concentration of your this compound solution. |
| Purity & Impurities | High-Performance Liquid Chromatography (HPLC) | Medium | Medium | Separates this compound from potential impurities and degradation products, allowing for quantification of purity.[17][18] |
| Impurity Identification | Liquid Chromatography-Mass Spectrometry (LC-MS) | Low | High | Provides structural information to identify unknown impurities.[19] |
| Purity | High-Performance Thin-Layer Chromatography (HPTLC) | High | Medium | A simpler chromatographic technique for assessing purity against a reference standard.[17] |
This protocol provides a general method for assessing the purity of a this compound batch using Reverse-Phase HPLC with UV detection.
-
Preparation of Mobile Phase: Prepare a mobile phase consisting of a suitable buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). The exact ratio will depend on the column and system used. A common mobile phase is a mixture of acetonitrile and a phosphate buffer at a pH of around 7.0.[20]
-
Preparation of Standard Solution: Accurately weigh a known amount of a this compound reference standard and dissolve it in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Preparation of Sample Solution: Prepare a solution of the this compound batch at the same concentration as the highest standard.
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Analyze the resulting chromatogram. The purity of your this compound sample can be calculated by comparing the area of the this compound peak to the total area of all peaks in the chromatogram. The concentration can be determined from the calibration curve.
-
Guide 2: Assessing this compound Bioactivity in Cell-Based Assays
Inconsistent biological effects are a key indicator of batch-to-batch variability. The following guide will help you assess the bioactivity of your this compound.
Table 2: Cell-Based Assays for this compound Bioactivity
| Assay | Purpose | Key Readout | Throughput |
| AMPK Activation Assay | To determine if this compound is activating its primary molecular target. | Western blot for phosphorylated AMPK (p-AMPK) and total AMPK.[14] | Low-Medium |
| Cell Proliferation Assay | To assess the effect of this compound on cell growth. | Cell viability dyes (e.g., MTT, resazurin) or cell counting.[12][13] | High |
| Glucose Uptake Assay | To measure a key physiological response to this compound. | Measurement of fluorescently labeled glucose analog uptake. | High |
This protocol describes how to measure the activation of AMPK, the primary target of this compound, in a cell line of your choice (e.g., hepatocytes, muscle cells).
-
Cell Culture and Treatment:
-
Plate your cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with different concentrations of your this compound batches (e.g., 0, 0.5, 1, 2, 5 mM) for a specified time (e.g., 24 hours). Include a positive control if available.
-
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated AMPK (p-AMPK, Thr172) overnight at 4 °C.
-
Wash the membrane with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total AMPK as a loading control.
-
Quantify the band intensities and calculate the ratio of p-AMPK to total AMPK for each sample. A batch with lower bioactivity will show a reduced p-AMPK/total AMPK ratio at the same concentration.[21][22]
-
Visualizing Key Pathways and Workflows
This compound's Primary Signaling Pathway
This compound's primary mechanism of action involves the activation of the AMP-activated protein kinase (AMPK) pathway.[14][23][24][25]
Caption: this compound's activation of the AMPK signaling pathway.
Experimental Workflow for Troubleshooting this compound Variability
The following workflow can guide you through the process of addressing suspected batch-to-batch variability.
Caption: A logical workflow for troubleshooting this compound variability.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. ajmc.com [ajmc.com]
- 3. FDA Updates and Press Announcements on NDMA in this compound | FDA [fda.gov]
- 4. FDA finds contamination in several brands of diabetes drug | PBS News [pbs.org]
- 5. FDA recalls some ER this compound for NDMA impurity | RAPS [raps.org]
- 6. msjonline.org [msjonline.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Questions and Answers: NDMA impurities in this compound products | FDA [fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound and Glucose Concentration as Limiting Factors in Retinal Pigment Epithelial Cell Viability and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Activation of the cAMP-PKA pathway Antagonizes this compound Suppression of Hepatic Glucose Production - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. ymerdigital.com [ymerdigital.com]
- 18. ijarsct.co.in [ijarsct.co.in]
- 19. Determination of this compound bio-distribution by LC-MS/MS in mice treated with a clinically relevant paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. This compound activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. The mechanisms of action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scienceopen.com [scienceopen.com]
Validation & Comparative
Metformin vs. Phenformin: A Comparative Guide on Efficacy in Cancer Research
In the ongoing effort to repurpose existing drugs for oncology, the biguanides metformin and phenformin have emerged as promising candidates due to their metabolic regulatory functions and demonstrated anti-cancer properties. This guide provides a detailed comparison of the efficacy of this compound and phenformin in cancer research, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.
Overview and Key Differences
This compound, a first-line treatment for type 2 diabetes, has been extensively studied for its anti-cancer effects, with numerous preclinical and epidemiological studies suggesting a reduced cancer risk and improved prognosis in diabetic patients.[1] Phenformin, a related biguanide, was withdrawn from the market in many countries due to a higher risk of lactic acidosis.[2] However, recent cancer research has reignited interest in phenformin due to its significantly greater potency and efficacy in inhibiting cancer cell growth compared to this compound.[3][4]
The primary structural difference, a phenethyl group in phenformin versus a dimethyl group in this compound, contributes to phenformin's increased lipophilicity.[3] This allows it to more readily cross cellular membranes, independent of the organic cation transporters (OCTs) that this compound relies on, leading to higher intracellular concentrations and a more potent anti-cancer effect.[3][5]
Quantitative Comparison of Anti-Proliferative Efficacy
Phenformin consistently demonstrates superior potency in inhibiting the proliferation of a wide range of cancer cell lines, often at concentrations orders of magnitude lower than this compound. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values from various studies are summarized below.
| Cancer Type | Cell Line | This compound IC50/EC50 (mM) | Phenformin IC50/EC50 (mM) | Fold Difference (this compound/Phenformin) | Reference |
| Head and Neck | E6E7Ras | 504 | 0.6 | 840 | [6] |
| Melanoma | B16F10 | >10 (no significant effect) | ~0.0000066 | ~1,520,000 | [6] |
| Breast Cancer | MCF7 | >10 (no significant effect) | 1.184 | >8.4 | [6][7] |
| Breast Cancer | ZR-75-1 | - | 0.665 | - | [7] |
| Breast Cancer | MDA-MB-231 | - | 2.347 | - | [7] |
| Breast Cancer | SUM1315 | - | 1.885 | - | [7] |
| Colon Cancer | CT26 | >10 (no significant effect) | ~0.15 | ~67 | [6] |
| Lung Cancer | A549 | >10 (no significant effect) | ~0.38 | ~26 | [6] |
| Prostate Cancer | DU145 | >10 (no significant effect) | ~0.4 | ~25 | [6] |
| Bladder Cancer | MB49 | - | 0.57 | - | [8] |
| Bladder Cancer | T24 | - | 0.97 | - | [8] |
| Bladder Cancer | UMUC3 | - | 0.25 | - | [8] |
| Ovarian Cancer | SKOV3 | - | 0.9 | - | [9] |
| Ovarian Cancer | Hey | - | 1.75 | - | [9] |
| Ovarian Cancer | IGROV-1 | - | 0.8 | - | [9] |
| Liver Cancer | Hep-G2 | - | 0.43 | - | [9] |
| Liver Cancer | SMMC-7721 | - | 0.87 | - | [9] |
Mechanisms of Action and Signaling Pathways
Both this compound and phenformin exert their anti-cancer effects primarily through the inhibition of mitochondrial respiratory chain complex I.[10] This leads to a decrease in cellular ATP production and an increase in the AMP:ATP ratio, which in turn activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[10] Activated AMPK then inhibits the mammalian target of rapamycin (mTOR) signaling pathway, a key pathway involved in cell growth, proliferation, and survival.[3][11] Phenformin is a more potent inhibitor of mitochondrial complex I than this compound.[5]
While the core mechanism is shared, phenformin has also been shown to modulate other signaling pathways, including the inhibition of the MAPK/ERK and EGFR pathways.[7][12]
Signaling Pathway Diagrams
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in studies comparing this compound and phenformin.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Drug Treatment: The following day, replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0-50 mM) or phenformin (e.g., 0-5 mM). Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Western Blot Analysis for Signaling Pathway Activation
This technique is used to detect and quantify specific proteins to assess the activation state of signaling pathways.
-
Cell Lysis: After treatment with this compound or phenformin for a specified time (e.g., 24 hours), wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the proteins by electrophoresis on a 10-12% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key signaling proteins (e.g., phospho-AMPK, total AMPK, phospho-mTOR, total mTOR, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Experimental Workflow Diagram
Clinical Perspective and Future Directions
While numerous clinical trials have investigated this compound in various cancers, the results have been mixed, with some studies showing modest benefits.[13][14] The high concentrations of this compound required to achieve anti-cancer effects in preclinical models may not be safely achievable in humans.[15]
The superior potency of phenformin has led to its re-evaluation as a cancer therapeutic.[16] A phase I clinical trial of phenformin in combination with dabrafenib and trametinib for BRAF V600-mutated melanoma has been conducted, establishing a recommended phase II dose.[17] The primary concern with phenformin remains the risk of lactic acidosis, which necessitates careful patient selection and monitoring.
Future research will likely focus on:
-
Identifying predictive biomarkers to select patients most likely to respond to biguanide therapy.
-
Exploring rational combination therapies to enhance the anti-cancer effects of phenformin and this compound while minimizing toxicity.
-
Developing novel biguanide derivatives with improved therapeutic indices.
References
- 1. Repurposing this compound for cancer treatment: current clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct effects of phenformin on metabolism/bioenergetics and viability of SH-SY5Y neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phenformin as an Anticancer Agent: Challenges and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Phenformin Induces Cell Cycle Change, Apoptosis, and Mesenchymal-Epithelial Transition and Regulates the AMPK/mTOR/p70s6k and MAPK/ERK Pathways in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenformin alone or combined with gefitinib inhibits bladder cancer via AMPK and EGFR pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Metabolic Roles of AMPK and this compound in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Investigating this compound for cancer prevention and treatment: the end of the beginning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. This compound and phenformin deplete tricarboxylic acid cycle and glycolytic intermediates during cell transformation and NTPs in cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phase Ib Trial of Phenformin in Patients with V600-mutated Melanoma Receiving Dabrafenib and Trametinib - PMC [pmc.ncbi.nlm.nih.gov]
Metformin's Anti-Cancer Efficacy: A Comparative Analysis in Patient-Derived Xenograft Models
For Immediate Release
Recent preclinical evidence has highlighted the potential of metformin, a widely used anti-diabetic medication, as a promising anti-cancer agent. This guide provides a comprehensive comparison of this compound's anti-cancer effects validated in patient-derived xenograft (PDX) models, offering researchers, scientists, and drug development professionals a critical overview of the supporting experimental data and methodologies. PDX models, which involve the implantation of patient tumor tissue into immunodeficient mice, are considered more clinically relevant than traditional cell-line xenografts as they better recapitulate the heterogeneity and microenvironment of human tumors.
Comparative Efficacy of this compound in PDX Models
The anti-tumor activity of this compound has been evaluated across a range of cancer types in PDX models. The following tables summarize the quantitative data from various studies, detailing the experimental conditions and key outcomes.
| Cancer Type | PDX Model Details | This compound Dosage & Administration | Treatment Duration | Key Outcomes & Observations |
| Colorectal Cancer | p53-wild-type and p53-mutant PDX | 150 mg/kg/day (in drinking water) | 24 days | Reduced tumor volume by 50% (p=0.056) in p53-wild-type and 65% (p<0.05) in p53-mutant models.[1] Combination with 5-FU (25 mg/kg, intraperitoneally, weekly) led to 85% growth inhibition in the p53-mutant PDX.[1] |
| Pancreatic Cancer | 4 distinct PDX lines | 200 or 400 mg/kg/day (oral gavage) | 28 days | No significant tumor growth inhibition was observed in any of the four PDX lines at either dose.[1][2] Resistance may be associated with a lack of sustained AMPK activation or downstream mTOR reactivation.[1][2] |
| Gastric Cancer | PDX models established from primary tumors | Not specified in abstract | Not specified in abstract | Led to a delay in tumor growth and a decrease in the self-renewal ability of cancer stem cells (CSCs).[3] |
| Prostate Cancer | Castration-Resistant Prostate Cancer (CRPC) PDX | 30, 90, or 270 mg/kg/day (oral administration) | Not specified | Dose-dependent downregulation of PLCε, Notch1, Hes, and AR protein expression. |
Impact on Cancer Stem Cells
A significant focus of research has been on this compound's ability to target cancer stem cells (CSCs), a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to conventional therapies.
| Cancer Type | PDX Model Details | This compound's Effect on Cancer Stem Cells |
| Gastric Cancer | PDX models | Decreased the self-renewal ability of CSCs.[3] Reduced expression of CSC markers CD44 and Sox2.[3] |
| Breast Cancer | Not explicitly PDX, but used cells from human tumors | Selectively kills breast CSCs (CD44high/CD24low) derived from human mammary adenocarcinomas.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for key experiments cited in the validation of this compound's anti-cancer effects in PDX models.
Establishment of Patient-Derived Xenografts (PDX)
-
Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients undergoing surgical resection.[5][6] The tissue is transported in a sterile medium on ice.
-
Implantation: The tumor tissue is cut into small fragments (approximately 2-4 mm³).[1] These fragments are then subcutaneously implanted into the flank of an immunodeficient mouse (e.g., NOD/SCID or NSG mice).[5][6]
-
Tumor Growth and Passaging: Once the tumor reaches a volume of approximately 1000-1500 mm³, the mouse is euthanized, and the tumor is excised.[1] The tumor can then be serially passaged into new cohorts of mice for expansion and subsequent experiments.
This compound Treatment of PDX Models
-
Oral Gavage: this compound is dissolved in a vehicle such as sterile phosphate-buffered saline (PBS). The solution is administered directly into the stomach of the mouse using a gavage needle. Dosages typically range from 200-400 mg/kg of body weight, administered daily.[1][2]
-
Administration in Drinking Water: this compound is dissolved in the drinking water at a concentration calculated to provide a specific daily dose (e.g., 150 mg/kg/day).[1] This method allows for less stressful, continuous administration.
-
Intraperitoneal Injection: this compound is dissolved in a sterile solution and injected into the peritoneal cavity of the mouse.
Assessment of Anti-Cancer Effects
-
Tumor Volume Measurement: Tumor dimensions (length and width) are measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.[1]
-
Immunohistochemistry (IHC): Excised tumors are fixed in formalin, embedded in paraffin, and sectioned. IHC is performed to assess the expression of proteins of interest, such as proliferation markers (e.g., Ki67) and cancer stem cell markers (e.g., CD44).
-
Western Blot Analysis: Tumor lysates are prepared to extract proteins. Western blotting is used to quantify the expression and phosphorylation status of proteins in key signaling pathways, such as the AMPK and mTOR pathways.[1]
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the experimental processes and molecular mechanisms, the following diagrams have been generated using Graphviz.
Conclusion
The use of patient-derived xenografts provides a powerful platform for evaluating the anti-cancer potential of this compound in a clinically relevant setting. While promising results have been observed in several cancer types, particularly in targeting cancer stem cells and in combination with chemotherapy, the efficacy of this compound monotherapy appears to be context-dependent, as highlighted by the resistance observed in pancreatic cancer PDX models.[1][2] Further research is warranted to identify predictive biomarkers for this compound sensitivity and to optimize combination therapy strategies to fully harness its anti-neoplastic properties. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to build upon these findings.
References
- 1. This compound Treatment Does Not Inhibit Growth of Pancreatic Cancer Patient-Derived Xenografts | PLOS One [journals.plos.org]
- 2. This compound Treatment Does Not Inhibit Growth of Pancreatic Cancer Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD44 targeting reduces tumour growth and prevents post-chemotherapy relapse of human breast cancers xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound decreases the dose of chemotherapy for prolonging tumor remission in mouse xenografts involving multiple cancer cell types - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment of a Patient-Derived Xenograft Model of Colorectal Cancer in CIEA NOG Mice and Exploring Smartfish Liquid Diet as a Source of Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and application of patient-derived xenograft mice model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Metformin vs. Other AMPK Activators: A Comparative Analysis for Researchers
A comprehensive guide to understanding the nuances of AMP-activated protein kinase (AMPK) activators, offering a detailed comparison of Metformin with other prominent direct and indirect activators. This guide provides supporting experimental data, detailed protocols, and visual pathway representations to aid researchers, scientists, and drug development professionals in their work.
AMP-activated protein kinase (AMPK) serves as a master regulator of cellular energy homeostasis, making it a prime therapeutic target for metabolic diseases such as type 2 diabetes, obesity, and cancer.[1] Pharmacological activators of AMPK are broadly classified into two categories: indirect activators, which modulate cellular energy levels, and direct activators, that allosterically regulate the AMPK enzyme complex.[1] this compound, a cornerstone therapy for type 2 diabetes, is a well-known indirect activator.[2] This guide provides an objective comparison of this compound with other key AMPK activators, supported by experimental data.
Performance Comparison of AMPK Activators
The selection of an appropriate AMPK activator is critical for experimental design and can significantly influence outcomes. The following tables summarize the key characteristics of widely used indirect and direct AMPK activators based on published experimental data.
Indirect AMPK Activators
Indirect activators function by increasing the cellular AMP:ATP ratio, which is the primary physiological trigger for AMPK activation.[1]
| Activator | Mechanism of Action | Potency (Effective Concentration) | Key Cellular Effects |
| This compound | Inhibition of mitochondrial respiratory chain complex I, leading to an increased AMP:ATP ratio.[2][3] | 10 µM - 2 mM in hepatocytes for significant activation.[4][5] | Suppresses hepatic gluconeogenesis, enhances glucose uptake in skeletal muscle, and reduces fatty acid synthesis.[2][6][7] |
| AICAR | Cell-permeable adenosine analog, converted intracellularly to ZMP, an AMP mimic.[8] | ~500 µM in isolated hepatocytes.[9] | Stimulates glucose uptake and fatty acid oxidation.[10] |
| Berberine | May inhibit mitochondrial respiratory chain complex I.[11][12] | 15-60 µmol/L in colon cancer cell lines.[13] | Increases glucose consumption, promotes fatty acid oxidation, and inhibits lipogenesis.[11][14][15] |
| Resveratrol | At high concentrations (50-100 µM), can increase AMP levels.[16] Also activates SIRT1 which can influence AMPK.[16][17] | 40 µM in neuronal cultures.[18] | Promotes mitochondrial biogenesis and neurite outgrowth in an AMPK-dependent manner.[19][20] |
Direct AMPK Activators
Direct activators bind to the AMPK complex, inducing conformational changes that lead to its activation, often independent of cellular nucleotide levels.[1][21]
| Activator | Mechanism of Action | Potency (EC50/AC50) | Isoform Selectivity | Key Cellular Effects |
| A-769662 | Potent, reversible allosteric activator; inhibits dephosphorylation of Thr172.[1] | ~0.8 µM in cell-free assays.[22][23] | Selective for β1 subunit-containing heterotrimers.[24][25] | Increases fatty acid oxidation, reduces plasma glucose and triglycerides in vivo.[23][24] |
| Salicylate | Direct allosteric activator, binding to the same site as A-769662.[26][27] | Dependent on the β1 subunit.[26] | Dependent on the β1 subunit.[28][29] | Increases fat utilization and lowers plasma fatty acids.[26] |
| MK-8722 | Pan-allosteric activator.[1] | ~1 to 60 nM.[1] | Pan-AMPK activator.[1] | Induces glucose uptake in skeletal muscle.[1] A notable adverse effect is the induction of cardiac hypertrophy.[30] |
| Ex229 (Compound 991) | Direct, allosteric activation of AMPK.[5] | Kd values in the nanomolar to low micromolar range for various AMPK isoforms.[5] | Preferentially activates β1-containing complexes over β2.[1] | Potent activator of AMPK signaling.[1] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental procedures is crucial for a comprehensive understanding.
Figure 1. Simplified signaling pathways for indirect (this compound) and direct (A-769662) AMPK activation.
Figure 2. A generalized workflow for the comparative study of AMPK activators.
Experimental Protocols
Western Blot for AMPK and ACC Phosphorylation
This assay assesses the activation state of AMPK by detecting the phosphorylation of AMPK at Threonine-172 (Thr172) and its downstream target, Acetyl-CoA Carboxylase (ACC), at Serine-79 (Ser79).[1][5]
Materials:
-
Cell culture reagents
-
AMPK activators (this compound, A-769662, etc.) and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172), Rabbit anti-AMPKα, Rabbit anti-phospho-ACC (Ser79), Rabbit anti-ACC
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., primary hepatocytes, C2C12 myotubes) and grow to the desired confluency. Treat cells with various concentrations of the AMPK activators or vehicle for a specified duration.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in ice-cold RIPA buffer.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli buffer and denature by heating. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and phospho-ACC (Ser79) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal for each target.
In Vitro AMPK Kinase Activity Assay
This assay directly measures the enzymatic activity of purified AMPK in the presence of various activators.[9]
Materials:
-
Purified recombinant AMPK
-
AMPK activators
-
SAMS peptide (a synthetic substrate for AMPK)
-
[γ-³²P]ATP
-
Kinase reaction buffer
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, purified AMPK, SAMS peptide, and the AMPK activator at various concentrations.
-
Initiate Reaction: Add [γ-³²P]ATP to start the kinase reaction. Incubate at 30°C for a specified time (e.g., 10-20 minutes).
-
Stop Reaction: Spot a portion of the reaction mixture onto phosphocellulose paper to stop the reaction.
-
Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the incorporation of ³²P into the SAMS peptide using a scintillation counter.
-
Data Analysis: Plot the results as a dose-response curve to calculate the EC50 value for each activator.
Conclusion
This compound, a widely prescribed therapeutic, activates AMPK through an indirect mechanism tied to cellular energy stress.[5] In contrast, direct activators like A-769662 and Ex229 offer a more targeted approach for studying the direct consequences of AMPK activation, independent of the cell's energy status.[5] Natural compounds such as Berberine and Resveratrol also demonstrate AMPK-activating properties, although their mechanisms can be multifaceted. The choice between these compounds for research purposes will depend on the specific scientific question being addressed. For investigations into the interplay between cellular metabolism and AMPK signaling, this compound remains a clinically relevant tool. For dissecting the direct downstream effects of AMPK activation, the more potent and specific direct activators may be more suitable. Further head-to-head studies in consistent experimental systems are warranted for a more definitive quantitative comparison of their potencies and physiological effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. Role of AMP-activated protein kinase in mechanism of this compound action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. usada.org [usada.org]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. Berberine Promotes Glucose Consumption Independently of AMP-Activated Protein Kinase Activation | PLOS One [journals.plos.org]
- 13. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Berberine: an effective and powerful activator of AMPK [us.supersmart.com]
- 15. How does berberine activate AMPK, the metabolic master switch? | Ubie Doctor's Note [ubiehealth.com]
- 16. mdpi.com [mdpi.com]
- 17. Resveratrol-Induced AMP-Activated Protein Kinase Activation Is Cell-Type Dependent: Lessons from Basic Research for Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Resveratrol Activates Neuronal Autophagy Through AMPK in the Ischemic Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. Resveratrol stimulates AMP kinase activity in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. discuss the pros and cons of AMPK activation as a strategy [synapse.patsnap.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. selleckchem.com [selleckchem.com]
- 24. rndsystems.com [rndsystems.com]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. The ancient drug salicylate directly activates AMP-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 27. discovery.researcher.life [discovery.researcher.life]
- 28. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 29. AMPK: mediating the metabolic effects of salicylate-based drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
Cross-validation of metformin's targets using different 'omics' approaches
For Researchers, Scientists, and Drug Development Professionals
Metformin, a cornerstone in the management of type 2 diabetes, has garnered significant attention for its potential therapeutic applications in other diseases, including cancer. Unraveling its precise molecular mechanisms is crucial for optimizing its clinical use and discovering new therapeutic avenues. This guide provides a comparative overview of how different 'omics' technologies—proteomics, transcriptomics, and metabolomics—have been employed to identify and cross-validate the molecular targets of this compound. By integrating data from these diverse approaches, researchers can build a more comprehensive and robust understanding of this compound's pleiotropic effects.
Data Presentation: A Comparative Analysis of this compound's Impact Across 'Omics' Layers
The following tables summarize quantitative data from various studies, showcasing the molecular changes induced by this compound across the proteome, transcriptome, and metabolome.
Proteomics/Phosphoproteomics
This compound's influence on the proteome often involves changes in protein expression and phosphorylation status, which can reveal direct targets and affected signaling pathways.
| Protein/Phosphosite | Fold Change | Cell/Tissue Type | 'Omics' Approach | Study Focus | Reference |
| PSMD2 | Down | Gastric Cancer AGS Cells | iTRAQ-based Proteomics | Anticancer effects | [1] |
| STIP1 | Down | Gastric Cancer AGS Cells | iTRAQ-based Proteomics | Anticancer effects | [1] |
| CAP1 | Down | Gastric Cancer AGS Cells | iTRAQ-based Proteomics | Anticancer effects | [1] |
| REG4 | Up | Human Plasma | SomaLogic/Olink Proteomics | Diabetes | [2] |
| GDF15 | Up | Human Plasma | SomaLogic/Olink Proteomics | Diabetes | [2] |
| REG1A | Up | Human Plasma | SomaLogic/Olink Proteomics | Diabetes | [2] |
| OMD | Up | Human Plasma | SomaLogic/Olink Proteomics | Diabetes | [2] |
| Various Lysosomal Proteins (Phosphorylation) | Up | Colorectal Cancer Cells | Phosphoproteomics | Anticancer effects | [3] |
Transcriptomics
Transcriptomic analyses highlight the genes that are differentially expressed upon this compound treatment, providing insights into the cellular processes that are transcriptionally regulated.
| Gene | Log2 Fold Change | Cell/Tissue Type | 'Omics' Approach | Study Focus | Reference |
| CYP1B1 | -1.15 | Whole Blood (T2D Patients) | RNA-Seq | Diabetes | [4][5] |
| SLC46A1 | -0.87 | Whole Blood (T2D Patients) | RNA-Seq | Diabetes | [5] |
| LRP1 | -0.68 | Whole Blood (T2D Patients) | RNA-Seq | Diabetes | [5] |
| MS4A1 | Down | Breast Tissue (Cancer Survivors) | Transcriptomics | Cancer | [6] |
| HBA2 | Down | Breast Tissue (Cancer Survivors) | Transcriptomics | Cancer | [6] |
| MT-RNR1/2 | Down | Breast Tissue (Cancer Survivors) | Transcriptomics | Cancer | [6] |
| MMP7 | Down | Chicken Ovarian Cancer Cells | RNA-Seq | Cancer | [7] |
| APOA1 | Down | Chicken Ovarian Cancer Cells | RNA-Seq | Cancer | [7] |
Metabolomics/Lipidomics
Metabolomic and lipidomic studies reveal alterations in small molecule profiles, offering a functional readout of the metabolic reprogramming induced by this compound.
| Metabolite/Lipid | Change | Sample Type | 'Omics' Approach | Study Focus | Reference |
| Citrulline | Down | Human Serum | Nontargeted Metabolomics | Diabetes | [8] |
| Arginine | Down | Human Plasma | Metabolomics | Cancer | [6] |
| Tyrosine | Down | Human Plasma | Metabolomics | Cancer | [6] |
| Leucine/Isoleucine | Up | Human Plasma | Metabolomics | Cancer | [6] |
| Various Phosphatidylcholines | Down | Human Serum | Metabolomics | Diabetes | [9] |
| Various Long-chain Fatty Acids | Down | Human Serum | Metabolomics | Diabetes | [9] |
| Various Triacylglycerols | Up | Human Serum | Lipidomics | Diabetes & CAD | [10] |
| Various Lysophosphatidylcholines | Up | Mouse Tissues | Lipidomics | General Metabolism | [11] |
Experimental Protocols: Methodologies for 'Omics'-Based this compound Target Identification
Detailed experimental protocols are essential for the reproducibility and comparison of findings across different studies. Below are representative methodologies for each 'omics' approach.
Proteomics (iTRAQ-based)
Cell Culture and Treatment: Human gastric adenocarcinoma (AGS) cells are cultured and treated with this compound or a control for a specified duration (e.g., 72 hours).
Protein Extraction and Digestion: Cells are harvested, and proteins are extracted. The protein concentration is determined, and equal amounts of protein from control and treated samples are digested into peptides using trypsin.
iTRAQ Labeling: The resulting peptides are labeled with iTRAQ (isobaric tags for relative and absolute quantitation) reagents. For example, control samples can be labeled with iTRAQ tags 114 and 115, while this compound-treated samples are labeled with tags 116 and 117.
Mass Spectrometry: The labeled peptides are combined, fractionated, and then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Analysis: The MS/MS data is used to identify the proteins and quantify the relative abundance of peptides (and thus proteins) between the control and this compound-treated groups.[12]
Transcriptomics (RNA-Seq)
Sample Collection and RNA Extraction: Whole blood samples are collected from patients before and after this compound treatment. Total RNA is extracted from the blood cells.
Library Preparation and Sequencing: The quality and quantity of the extracted RNA are assessed. RNA sequencing libraries are then prepared and sequenced using a high-throughput sequencing platform.
Data Analysis: The raw sequencing reads are processed, aligned to a reference genome, and the expression levels of genes are quantified. Differential expression analysis is performed to identify genes that are significantly up- or downregulated after this compound treatment.[4][5]
Metabolomics (LC-MS and GC-MS-based)
Sample Collection and Preparation: Plasma or serum samples are collected from subjects. For cellular metabolomics, cells are cultured and treated with this compound before harvesting. Metabolites are extracted from the samples using appropriate solvents.
Mass Spectrometry: The extracted metabolites are analyzed using analytical platforms such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) to cover a wide range of metabolites.
Data Analysis: The resulting data is processed to identify and quantify the metabolites. Statistical analyses are then performed to identify metabolites that are significantly altered by this compound treatment.[8][9]
Visualizing this compound's Mechanisms: Signaling Pathways and Experimental Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex biological processes and experimental designs involved in this compound research.
Caption: Core signaling pathways affected by this compound.
Caption: A generalized multi-omics workflow for this compound target validation.
Caption: The logic of cross-validating this compound targets using multi-omics.
Conclusion
The integration of proteomics, transcriptomics, and metabolomics provides a powerful, multi-faceted approach to elucidate the complex mechanisms of this compound. By cross-validating findings across these different molecular layers, researchers can identify high-confidence targets and pathways, paving the way for more informed drug development and personalized medicine strategies. This guide serves as a foundational resource for professionals seeking to leverage 'omics' technologies to further unravel the therapeutic potential of this compound.
References
- 1. Effects of this compound on transcriptomic and metabolomic profiles in breast cancer survivors enrolled in the randomized placebo-controlled MetBreCS trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Metabolomic Approaches to Investigate the Effect of this compound: An Overview [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Integration of metabolomics and transcriptomics reveals this compound suppresses thyroid cancer progression via inhibiting glycolysis and restraining DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: An Inhibitor of mTORC1 Signaling [jscimedcentral.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Data-dependent and -independent acquisition lipidomics analysis reveals the tissue-dependent effect of this compound on lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A systems biology approach to identify effective cocktail drugs - PMC [pmc.ncbi.nlm.nih.gov]
A direct comparison of metformin and salicylate on AMPK activation.
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms and effects of metformin and salicylate on the activation of 5' AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. Experimental data, detailed protocols, and signaling pathway visualizations are presented to support researchers in the fields of metabolic disease, oncology, and drug discovery.
Overview of AMPK Activation Mechanisms
This compound and salicylate both converge on the activation of AMPK but through fundamentally distinct mechanisms. Understanding these differences is crucial for interpreting experimental results and for the rational design of combination therapies.
-
This compound: The most widely prescribed drug for type 2 diabetes, this compound activates AMPK indirectly . It is transported into cells, primarily hepatocytes, by the organic cation transporter 1 (OCT1) and accumulates in mitochondria.[1] There, it inhibits Complex I of the mitochondrial respiratory chain, leading to a decrease in ATP synthesis and a subsequent increase in the cellular AMP:ATP ratio.[2][3][4] The elevated AMP levels allosterically activate AMPK and promote its phosphorylation at threonine-172 (Thr172) by upstream kinases like liver kinase B1 (LKB1), which is considered the canonical activation mechanism.[3]
-
Salicylate: The active metabolite of aspirin and salsalate, salicylate can activate AMPK through two known mechanisms. The primary and most direct mechanism involves binding to the carbohydrate-binding module on the AMPK β1 subunit at the allosteric drug and metabolite (ADaM) binding site.[2][5][6] This direct interaction allosterically activates the AMPK complex and inhibits the dephosphorylation of the activating Thr172 site, independent of changes in cellular adenylate charge.[5] At higher concentrations, salicylate can also act indirectly by uncoupling mitochondrial respiration, which, similar to this compound, increases the AMP:ATP ratio.[5][7]
Quantitative Comparison of this compound and Salicylate Activity
Direct quantitative comparisons highlight the distinct and synergistic potential of these two compounds. The phosphorylation of Acetyl-CoA Carboxylase (ACC), a key downstream target of AMPK, is often used as a robust measure of AMPK activation in cellular contexts.[2]
A study in primary human hepatocytes demonstrated that while both compounds individually inhibit fatty acid synthesis (a downstream effect of AMPK activation), their combination is synergistic.
| Compound(s) | IC50 for Fatty Acid Synthesis Inhibition (in primary human hepatocytes) |
| This compound | 616 µM[2] |
| Salicylate | 522 µM[2] |
| This compound + Salicylate (equimolar) | 296 µM[2] |
These data indicate that when used in combination at clinically relevant doses, this compound and salicylate can achieve a greater therapeutic effect on metabolic pathways regulated by AMPK.[2][8] This synergistic activation is specific to the AMPK β1 isoform.[2][8]
Signaling Pathway Diagrams
The following diagrams illustrate the distinct mechanisms of AMPK activation by this compound and salicylate.
Experimental Protocols
Accurate investigation into the effects of this compound and salicylate on AMPK requires robust and standardized experimental methods.
Western Blotting for AMPK and ACC Phosphorylation
This protocol is used to determine the activation state of AMPK by measuring the level of its phosphorylation at Thr172 and the phosphorylation of its downstream target ACC at Ser79, relative to the total protein amounts.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., primary hepatocytes, HepG2, or L6 myotubes) to 80-90% confluency. Treat cells with desired concentrations of this compound (e.g., 0.1-2 mM) or salicylate (e.g., 0.5-5 mM) for a specified duration (e.g., 1-24 hours).
-
Cell Lysis: Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride) to preserve phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature protein lysates and separate them by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated AMPK (p-AMPKα Thr172) or phosphorylated ACC (p-ACC Ser79) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis: Detect the signal using an Enhanced Chemiluminescence (ECL) substrate and visualize using a digital imaging system. To normalize for protein loading, strip the membrane and re-probe with antibodies for total AMPKα and total ACC. Quantify band densities using image analysis software.
In Vitro AMPK Kinase Activity Assay
This assay directly measures the enzymatic activity of AMPK by quantifying the phosphorylation of a specific substrate peptide (e.g., SAMS peptide).
Methodology:
-
AMPK Immunoprecipitation (from treated cells):
-
Prepare cell lysates as described in the Western Blotting protocol.
-
Incubate 200-500 µg of cell lysate with an anti-AMPKα antibody overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for an additional 2-4 hours to capture the antibody-protein complex.
-
Wash the beads three times with lysis buffer and once with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in a kinase reaction buffer containing a synthetic AMPK substrate (e.g., SAMS peptide), and [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for 10-20 minutes.
-
-
Quantification:
-
Spot a portion of the reaction supernatant onto P81 phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter. The counts are proportional to the AMPK activity.
-
Experimental Workflow Visualization
Conclusion
This compound and salicylate are potent activators of AMPK that operate through distinct molecular mechanisms. This compound's action is indirect, contingent on the inhibition of mitochondrial respiration and the resulting increase in the cellular AMP:ATP ratio.[3][4] In contrast, salicylate can directly engage the AMPK complex at the β1 subunit, providing an alternative, AMP-independent activation route.[5][8] The synergistic activation of AMPK by these two compounds, particularly in hepatocytes, suggests that combination therapies could be a powerful strategy for treating metabolic diseases like non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes.[2][8] Researchers should consider these mechanistic differences when designing experiments and interpreting data related to AMPK signaling.
References
- 1. AMPK: mediating the metabolic effects of salicylate-based drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and salicylate synergistically activate liver AMPK, inhibit lipogenesis and improve insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. AMPK: A Target for Drugs and Natural Products With Effects on Both Diabetes and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ancient drug salicylate directly activates AMP-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. This compound and salicylate synergistically activate liver AMPK, inhibit lipogenesis and improve insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Combination Therapy with Sitagliptin and Metformin Demonstrates Superior Glycemic Control Over Monotherapy in Type 2 Diabetes
A comprehensive review of clinical data indicates that the combination of sitagliptin and metformin provides a more robust and sustained improvement in glycemic control for patients with type 2 diabetes compared to monotherapy with either drug alone. This enhanced efficacy is attributed to the complementary mechanisms of action of the two agents, targeting different pathophysiological defects of the disease. The combination therapy is generally well-tolerated, with a low risk of hypoglycemia.
Initial combination therapy with sitagliptin and this compound has been shown to lead to a greater reduction in glycated hemoglobin (HbA1c) levels, a key indicator of long-term blood glucose control, compared to this compound or sitagliptin monotherapy.[1][2][3] Clinical studies have consistently demonstrated that the dual therapy not only achieves target HbA1c levels more effectively but also improves markers of beta-cell function and insulin sensitivity.[4][5][6]
Efficacy Data: A Quantitative Comparison
The superiority of the combination therapy is evident in the key glycemic parameters. The following tables summarize the quantitative data from various clinical trials, highlighting the comparative efficacy of the different treatment regimens.
Table 1: Change in HbA1c from Baseline
| Treatment Group | Study Duration | Mean Baseline HbA1c (%) | Mean Change from Baseline (%) |
| Sitagliptin 100 mg qd + this compound 1000 mg/day | 104 weeks | ~8.0 | -1.4 |
| Sitagliptin 100 mg qd + this compound 2000 mg/day | 104 weeks | ~8.0 | -1.7 |
| This compound 1000 mg/day Monotherapy | 104 weeks | ~8.0 | -1.1 |
| This compound 2000 mg/day Monotherapy | 104 weeks | ~8.0 | -1.3 |
| Sitagliptin 100 mg qd Monotherapy | 104 weeks | ~8.0 | -1.2 |
| Sitagliptin 50 mg bid + this compound 1000 mg bid | 18 weeks | 9.9 | -2.4 |
| This compound 1000 mg bid Monotherapy | 18 weeks | 9.9 | -1.8 |
| Sitagliptin 50 mg bid + this compound 500 mg bid | 3 months | 7.64 | -1.41 |
| This compound 500 mg bid Monotherapy | 3 months | 7.54 | -0.46 |
| Sitagliptin 50 mg bid Monotherapy | 3 months | 7.49 | 0.00 |
Data compiled from multiple sources.[1][7][8]
Table 2: Change in Fasting Plasma Glucose (FPG) from Baseline
| Treatment Group | Study Duration | Mean Baseline FPG (mg/dL) | Mean Change from Baseline (mg/dL) |
| Sitagliptin 100 mg qd + this compound ≥1500 mg/day | 104 weeks | 160 | -20 |
| Sitagliptin 100 mg qd Monotherapy | 104 weeks | 156 | -13 |
| Sitagliptin 50/1000 mg bid | 18 weeks | ~207 | -68.4 |
| This compound 1000 mg bid | 18 weeks | ~207 | -54.0 |
| Sitagliptin 50 mg bid + this compound 500 mg bid | 3 months | 145.23 | -57.76 |
| This compound 500 mg bid Monotherapy | 3 months | 143.14 | -49.29 |
| Sitagliptin 50 mg bid Monotherapy | 3 months | 147.15 | -55.68 |
Data compiled from multiple sources.[5][8][9]
Table 3: Safety Profile: Incidence of Adverse Events
| Adverse Event | Sitagliptin + this compound Combination | This compound Monotherapy | Sitagliptin Monotherapy |
| Hypoglycemia | Low incidence, similar to monotherapies[1][3] | Low incidence[10] | Low incidence[10] |
| Diarrhea | 12.0% | 16.6% | 3.6% |
| Nausea | Similar to this compound monotherapy[8] | 3.1% | 1.1% |
| Abdominal Pain | 1.1% | 3.9% | - |
Data compiled from multiple sources.[8][10]
Mechanisms of Action: A Synergistic Approach
The enhanced efficacy of the combination therapy stems from the distinct yet complementary mechanisms of action of sitagliptin and this compound.[2][11]
-
Sitagliptin , a dipeptidyl peptidase-4 (DPP-4) inhibitor, works by preventing the breakdown of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[12][13] This leads to increased levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release from the pancreas in a glucose-dependent manner.[12][14]
-
This compound , a biguanide, primarily acts by reducing hepatic glucose production.[11][12] It also improves insulin sensitivity in peripheral tissues, leading to increased glucose uptake and utilization.[12]
The co-administration of sitagliptin and this compound results in an additive effect, with this compound increasing the release of GLP-1 and sitagliptin inhibiting its degradation.[11][12] This synergistic action targets multiple underlying defects in type 2 diabetes, leading to improved glycemic control.[15]
Experimental Protocols
The clinical findings presented are based on randomized, double-blind, placebo-controlled trials. A summary of a typical experimental design is provided below.
Objective: To compare the efficacy and safety of initial combination therapy with sitagliptin and this compound versus monotherapy in patients with type 2 diabetes.
Study Design: A multi-center, randomized, double-blind, parallel-group study.
Patient Population: Drug-naïve patients with type 2 diabetes mellitus and inadequate glycemic control (e.g., HbA1c between 7.5% and 11%) on diet and exercise.
Treatment Arms:
-
Sitagliptin and this compound combination (e.g., 50 mg sitagliptin/500 mg this compound twice daily, up-titrated to 50 mg/1000 mg twice daily).
-
This compound monotherapy (e.g., 500 mg twice daily, up-titrated to 1000 mg twice daily).
-
Sitagliptin monotherapy (e.g., 100 mg once daily).
-
Placebo.
Duration: Typically ranging from 18 weeks to 104 weeks.[1][8]
Primary Efficacy Endpoint: Change in HbA1c from baseline.
Secondary Efficacy Endpoints:
-
Change in fasting plasma glucose (FPG) from baseline.
-
Proportion of patients achieving a target HbA1c (e.g., <7%).
-
Changes in markers of beta-cell function (e.g., HOMA-β) and insulin resistance (e.g., HOMA-IR).[6][10]
Safety Assessments: Monitoring of adverse events, including hypoglycemia, gastrointestinal side effects, and changes in body weight.
Conclusion
The evidence strongly supports the use of sitagliptin and this compound combination therapy as a highly effective initial or add-on treatment for type 2 diabetes. This approach offers superior glycemic control compared to monotherapy with either agent alone, addressing multiple pathophysiological defects of the disease. The favorable safety profile, particularly the low risk of hypoglycemia and weight neutrality, further enhances its clinical utility in the management of type 2 diabetes.
References
- 1. Efficacy and safety of sitagliptin and this compound as initial combination therapy and as monotherapy over 2 years in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Articles [globalrx.com]
- 3. New combination treatments in the management of diabetes: focus on sitagliptin – this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of a combination of sitagliptin plus this compound vs this compound monotherapy on glycemic control, β-cell function and insulin resistance in type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term efficacy of sitagliptin as either monotherapy or add-on therapy to this compound: improvement in glycemic control over 2 years in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. osvepharma.com [osvepharma.com]
- 7. easpublisher.com [easpublisher.com]
- 8. The effect of initial therapy with the fixed-dose combination of sitagliptin and this compound compared with this compound monotherapy in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EAS Publisher | Comparative Study to Evaluate Safety and Efficacy of Sitagliptin Versus this compound Alone and Combination in Type 2 Diabetes Mellitus [easpublisher.com]
- 10. Efficacy and safety of monotherapy of sitagliptin compared with this compound in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sitagliptin/metformin fixed-dose combination in type 2 diabetes mellitus: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. researchgate.net [researchgate.net]
- 14. Mechanisms of Glucose Lowering of Dipeptidyl Peptidase-4 Inhibitor Sitagliptin When Used Alone or With this compound in Type 2 Diabetes: A double-tracer study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of Metformin Salts in Preclinical and Clinical Research
For Researchers, Scientists, and Drug Development Professionals
Metformin, the cornerstone of oral therapy for type 2 diabetes, is most commonly formulated as a hydrochloride salt to enhance its solubility and bioavailability.[1] While this compound hydrochloride is the overwhelmingly prevalent form in clinical use, research into novel this compound salts is an active area, aiming to improve its physicochemical properties, therapeutic efficacy for diabetes, and potential applications in other diseases such as cancer.[2][3] This guide provides a comparative analysis of various this compound salts and formulations, supported by experimental data from preclinical and clinical studies.
Physicochemical Properties of Novel this compound Salts
Recent research has focused on creating new salts of this compound to modify its properties. While this compound hydrochloride is highly soluble in water, it is also hygroscopic and can cause gastrointestinal side effects, potentially due to the high concentration of chloride ions.[3][4] The development of new salts aims to address these limitations and enhance properties like lipophilicity, which could be beneficial for applications such as cancer therapy.[2]
Below is a summary of the physicochemical properties of several novel this compound salts compared to the conventional hydrochloride salt.
| Salt Form | Counterion | Synthesis Method | Key Physical Characteristics | Melting Point (°C) | Solubility Characteristics | Reference |
| This compound Hydrochloride | Hydrochloride | Reaction of dimethylamine hydrochloride and 2-cyanoguanidine | White crystalline powder | ~225 °C | Freely soluble in water | [5] |
| This compound Docusate | Docusate | Metathesis reaction (biphasic DCM and water) | Ionic liquid | Not applicable | High solubility (>200 mg/g) in lipid vehicles (Miglyol 812N, Capryol 90) | [2] |
| This compound Caprate | Capric Acid | Metathesis reaction (methanol) | Solid | 125.4 °C | Low solubility (<5 mg/g) in lipid vehicles | [2] |
| This compound Laurate | Lauric Acid | Metathesis reaction (methanol) | Solid | 120.3 °C | Low solubility (<5 mg/g) in lipid vehicles | [2] |
| This compound Oleate | Oleic Acid | Metathesis reaction (methanol) | Solid | 115.8 °C | Low solubility (<5 mg/g) in lipid vehicles | [2] |
| This compound Cholate | Cholic Acid | Metathesis reaction (methanol) | Solid | 155.2 °C | Low solubility (<5 mg/g) in lipid vehicles | [2] |
| This compound Citrate | Citric Acid | Liquid-assisted grinding | Crystalline solid | Not specified | ~2-fold higher solubility than this compound free base in water and buffers (pH 3 and 6.8) | [6] |
| This compound-Rhein | Rhein | Not specified | Crystalline solid | Not specified | Rhein component solubility increased ~93-fold | [7] |
| This compound Bexarotene | Bexarotene | Drug-drug combination strategy | Crystalline solid | Not specified | Improved solubility of bexarotene | [8] |
| This compound NSAID Salts (e.g., with Niflumic acid, Diflunisal) | Various NSAIDs | Solution or mechanochemical methods | Crystalline solids | Not specified | Enhanced stability of this compound and solubility of NSAIDs | [3] |
| This compound Carboxylate Salts (e.g., with cinnamic acid, acetylsalicylic acid) | Various carboxylic acids | Not specified | Crystalline solids | Not specified | Lower dissolution rates in pH 6.8 buffer compared to hydrochloride salt | [4] |
Comparative Efficacy and Safety of this compound Hydrochloride Formulations
In clinical practice, different formulations of this compound hydrochloride are available, primarily immediate-release (IR), extended-release (XR), and delayed-release (DR). These formulations do not involve different salts but rather different delivery mechanisms that alter the pharmacokinetic profile of this compound hydrochloride.
Glycemic Control
Clinical studies have generally shown that this compound XR has a comparable efficacy to this compound IR in terms of glycemic control.[9][10]
| Parameter | This compound XR | This compound IR | Study Details | Reference |
| HbA1c Reduction | -0.93% | -0.96% | 24-week, randomized, double-blind trial in 539 patients. | [9] |
| Fasting Plasma Glucose (FPG) Reduction | -21.1 mg/dL | -20.6 mg/dL | 24-week, randomized, double-blind trial in 539 patients. | [9] |
| Mean Daily Glucose (MDG) Reduction | -24.7 mg/dL | -27.1 mg/dL | 24-week, randomized, double-blind trial in 539 patients. | [9] |
| HbA1c Reduction | Greater reduction with XR | Less reduction than XR | 6-month randomized trial in 253 patients. | [11] |
A meta-analysis of fifteen studies (n=3765) found no significant difference in the efficacy of this compound IR, XR, or DR in changing fasting plasma glucose.[12]
Safety and Tolerability
The primary difference between the formulations lies in their side effect profile, particularly gastrointestinal (GI) issues.
| Formulation Comparison | Key Safety/Tolerability Finding | Study Details | Reference |
| This compound XR vs. IR | Similar overall adverse events. Most common were GI (diarrhea, nausea, vomiting). | 24-week, randomized, double-blind trial in 539 patients. | [9] |
| This compound XR vs. IR | XR formulation is better tolerated with fewer GI side effects. | Review of multiple studies. | [1][10] |
| This compound DR vs. IR | Markedly reduced GI side effects with DR (OR 0.45). | Meta-analysis of 15 studies. | [12] |
Impact on Lipid Profile
Some studies suggest that the XR formulation may have a more favorable impact on lipid profiles compared to the IR formulation.
| Lipid Parameter | This compound XR vs. IR | Study Details | Reference |
| LDL Cholesterol | Significant reduction with XR. | Meta-analysis of 15 studies. | [12] |
| Total Cholesterol | Reduction observed with XR. | 6-month randomized trial in 253 patients. | [11] |
| LDL Cholesterol | Reduction observed with XR. | 6-month randomized trial in 253 patients. | [11] |
| Triglycerides | Decrease observed with XR. | 6-month randomized trial in 253 patients. | [11] |
Mechanism of Action: The AMPK Signaling Pathway
The primary mechanism of action for this compound involves the activation of 5' AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[13][14] this compound's activation of AMPK is primarily indirect, resulting from the inhibition of Complex I of the mitochondrial respiratory chain.[14][15] This leads to a decrease in ATP production and an increase in the cellular AMP/ATP ratio, which allosterically activates AMPK.[14][16]
Experimental Protocols
Synthesis of Novel this compound Salts (Metathesis Reaction)
This protocol describes a general method for synthesizing lipophilic this compound salts as reported by Rane et al. (2021).[2]
Materials:
-
This compound hydrochloride
-
Sodium salt of the desired counterion (e.g., sodium docusate, sodium caprate)
-
Solvent (e.g., methanol for caprate, laurate, oleate, cholate salts; a biphasic mixture of dichloromethane and water for docusate salt)[2]
Procedure:
-
Equimolar amounts of this compound hydrochloride and the sodium salt of the counterion are dissolved in the appropriate solvent system.
-
The reaction mixture is stirred for a specified period to allow for the metathesis reaction to occur.
-
The precipitated sodium chloride (a byproduct of the reaction) is removed by filtration.
-
The solvent is evaporated from the filtrate to yield the novel this compound salt.
-
The synthesized salt is then characterized using techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and nuclear magnetic resonance (NMR) spectroscopy to confirm its formation and purity.[2]
In Vivo Bioavailability Study
The following outlines a typical experimental design for a comparative bioavailability study in healthy volunteers, as described in the study by Neto et al. (2016).[17]
Study Design: Randomized, single-dose, two-period, two-sequence, crossover study under fasting conditions.[17]
Methodology:
-
Subject Recruitment: A cohort of healthy volunteers is recruited.
-
Randomization: Subjects are randomly assigned to one of two treatment sequences (e.g., receive the test formulation in the first period and the reference formulation in the second, or vice versa).
-
Dosing: After an overnight fast, subjects receive a single oral dose of the assigned this compound formulation.
-
Blood Sampling: Blood samples are collected at predefined time points before and after drug administration (e.g., at 0, 0.5, 1, 2, 4, 8, 12, 24, and 36 hours).[17]
-
Washout Period: A washout period of at least one week separates the two treatment periods to ensure complete elimination of the drug from the body.
-
Crossover: Subjects receive the alternate formulation in the second period, and blood sampling is repeated.
-
Bioanalysis: Plasma concentrations of this compound are quantified using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[18]
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters, including the area under the concentration-time curve (AUC) and the maximum plasma concentration (Cmax), are calculated for each subject for both formulations.[17]
-
Statistical Analysis: Statistical tests are performed on the log-transformed AUC and Cmax values to determine if the two formulations are bioequivalent.[17]
Conclusion
While this compound hydrochloride remains the gold standard in clinical use, ongoing research into novel this compound salts demonstrates the potential for creating formulations with improved physicochemical properties and tailored therapeutic applications. The synthesis of lipophilic salts, for instance, may enhance this compound's utility in oncology. For the treatment of type 2 diabetes, the development of extended- and delayed-release formulations of this compound hydrochloride has already provided tangible benefits in improving patient adherence and reducing gastrointestinal side effects, with comparable glycemic control to the immediate-release formulation. Future research will likely continue to explore new salt forms and formulations to further optimize the therapeutic profile of this essential medication.
References
- 1. buzzrx.com [buzzrx.com]
- 2. Synthesis and Characterization of Lipophilic Salts of this compound to Improve Its Repurposing for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-NSAIDs Molecular Salts: A Path towards Enhanced Oral Bioavailability and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. New this compound–Citric Acid Pharmaceutical Molecular Salt: Improving this compound Physicochemical Properties | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and characterization of a novel multicomponent salt of bexarotene with this compound and application in ameliorating psoriasis with T2DM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound extended‐release versus immediate‐release: An international, randomized, double‐blind, head‐to‐head trial in pharmacotherapy‐naïve patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comparison between this compound Immediate-release and Extended-release: A Review [healthsciencesbulletin.com]
- 11. Effects of this compound extended release compared to immediate release formula on glycemic control and glycemic variability in patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and Side Effect Profile of Different Formulations of this compound: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of AMP-activated protein kinase in mechanism of this compound action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. The mechanisms of action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 17. repositorio.ufc.br [repositorio.ufc.br]
- 18. In vivo pharmacodynamic and pharmacokinetic effects of this compound mediated by the gut microbiota in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Metformin's Synergistic Power: A Comparative Guide to its Combination with Chemotherapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of metformin when combined with common chemotherapy drugs. The data presented is compiled from various preclinical studies, offering insights into the potential of this compound as an adjuvant in cancer therapy.
This compound, a first-line medication for type 2 diabetes, has garnered significant attention for its anticancer properties. A growing body of evidence suggests that this compound can enhance the efficacy of conventional chemotherapy agents, potentially leading to improved treatment outcomes and reduced drug resistance. This guide summarizes the quantitative data on the synergistic effects of this compound with doxorubicin, paclitaxel, and cisplatin across different cancer types, details the experimental protocols used to evaluate these effects, and illustrates the key signaling pathways and experimental workflows.
Quantitative Analysis of Synergism
The synergy between this compound and chemotherapy drugs is often quantified using the Combination Index (CI), where a CI value of less than 1 indicates a synergistic effect. The following table summarizes key findings from in vitro and in vivo studies.
| Chemotherapy Drug | Cancer Type | Cell Line(s) | Key Synergistic Outcomes | Reference(s) |
| Doxorubicin | Ovarian Cancer | OVCAR3, SKOV3 | Strong synergistic antiproliferative effects (CI < 0.7 in OVCAR3). The combination led to a total apoptotic rate of 62.5 ± 4.2% in OVCAR3 cells. | [1] |
| Breast Cancer (Doxorubicin-resistant) | MCF7/ADR | This compound co-incubation significantly enhanced doxorubicin's cytotoxicity. Fa-CI plot showed synergistic anti-proliferation at high this compound:Doxorubicin ratios. | [2][3] | |
| Breast and Prostate Cancer (in vivo) | - | Combination of this compound (200 μg/mL) and doxorubicin (4 mg/kg) synergistically prevented the proliferation of breast and prostate cancer cells in xenograft mouse models. | [4] | |
| Paclitaxel | Endometrial Cancer | ECC-1, Ishikawa | A significant synergistic anti-proliferative effect was observed with a Combination Index <1. Paclitaxel's IC50 was 1-5nM for Ishikawa and 5-10nM for ECC-1 cells. | [5][6] |
| Liver, Breast, Colon Cancer | HepG2, MCF-7, HCT116 | The combination of this compound and paclitaxel resulted in a lower IC50 compared to paclitaxel monotherapy. | [7] | |
| Cisplatin | Esophageal Squamous Cell Carcinoma | ECA109 | This compound synergistically enhances cisplatin-induced cytotoxicity under glucose-deprivation conditions. | [8][9] |
| Esophageal Squamous Cell Carcinoma (in vivo) | - | The combination of this compound and cisplatin resulted in more effective inhibition of tumor growth in nude mice than either agent alone. | [10] |
Key Signaling Pathway: this compound and Chemotherapy Synergy
The synergistic effect of this compound with chemotherapy is often mediated through the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (mTOR) signaling pathway. This pathway is crucial for cell growth, proliferation, and survival.
Caption: this compound activates AMPK, which in turn inhibits the mTOR pathway, leading to decreased cell proliferation and increased apoptosis, thus sensitizing cancer cells to chemotherapy-induced DNA damage.
Experimental Workflow for Evaluating Synergy
The following diagram outlines a typical workflow for assessing the synergistic effects of this compound and chemotherapy drugs in a research setting.
Caption: A general experimental workflow for assessing drug synergy, starting with in vitro cell-based assays and progressing to in vivo animal models for further validation.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
96-well plates
-
Cancer cell lines
-
Culture medium
-
This compound and chemotherapy drug stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[11]
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[12]
-
Treat the cells with various concentrations of this compound, the chemotherapy drug, and their combination for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
Calculate cell viability as a percentage of the untreated control. The synergistic effect can be determined by calculating the Combination Index (CI) using software like CompuSyn.
-
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Induce apoptosis in cells by treating them with this compound, the chemotherapy drug, or the combination for the desired time.
-
Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.[13]
-
Resuspend the cells in 1X binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[14]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[14]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Add 400 µL of 1X binding buffer to each tube.[15]
-
Analyze the cells by flow cytometry within one hour.
-
The cell populations are identified as follows:
-
Protein Analysis (Western Blot for AMPK/mTOR Pathway)
This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the analysis of signaling pathway activation.
-
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors[16]
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes[16]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[17]
-
Primary antibodies (e.g., anti-phospho-AMPK, anti-AMPK, anti-phospho-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection kit
-
-
Procedure:
-
Lyse the treated and untreated cells using RIPA buffer and determine the protein concentration using a BCA assay.[16]
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.[16][17]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[16]
-
Incubate the membrane with primary antibodies overnight at 4°C.[16]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[18]
-
Detect the protein bands using an ECL kit and an imaging system.[18]
-
Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH) to compare the protein levels between different samples.
-
References
- 1. mdpi.com [mdpi.com]
- 2. This compound synergistically suppress tumor growth with doxorubicin and reverse drug resistance by inhibiting the expression and function of P-glycoprotein in MCF7/ADR cells and xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic anticancer effects of doxorubicin and this compound combination therapy: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound potentiates the effects of paclitaxel in endometrial cancer cells through inhibition of cell proliferation and modulation of the mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound potentiates the effects of paclitaxel in endometrial cancer cells through inhibition of cell proliferation and modulation of the mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Synergistically Enhances Cisplatin-Induced Cytotoxicity in Esophageal Squamous Cancer Cells under Glucose-Deprivation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Synergistically Enhances Cisplatin-Induced Cytotoxicity in Esophageal Squamous Cancer Cells under Glucose-Deprivation Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Mechanical Loading Modulates AMPK and mTOR Signaling in Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reduced AMPK-ACC and mTOR signaling in muscle from older men, and effect of resistance exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
Replicating Metformin's Anti-Aging Effects: A Comparative Guide for Researchers
An objective analysis of metformin's performance against alternative interventions, supported by experimental data and detailed protocols.
This compound, a first-line therapy for type 2 diabetes, has garnered significant attention for its potential to target the fundamental processes of aging.[1][2][3] Its ability to modulate key nutrient-sensing pathways, such as the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) pathways, has positioned it as a leading candidate in geroscience research.[1][4] This guide provides a comparative analysis of this compound's anti-aging effects with other promising interventions, offering researchers the quantitative data and detailed methodologies necessary to replicate and build upon these key findings.
Quantitative Comparison of Lifespan Extension
The following tables summarize the effects of this compound and its alternatives on lifespan in various model organisms. These studies highlight the variability in efficacy based on dose, sex, and genetic background.
Table 1: Effects of this compound on Lifespan in Model Organisms
| Organism | Strain | Dose | Median Lifespan Increase (Mean) | Key Findings & Reference |
| C. elegans | Wild-type N2 | 50 mM | 36% | Altered microbial folate and methionine metabolism.[5] |
| C. elegans | Wild-type N2 | 10, 25, 50 mM | Lifespan extension observed at all concentrations.[6] | |
| Mus musculus | Male C57BL/6 | 0.1% w/w in diet | ~5.59% increase in median lifespan | Mimicked some benefits of caloric restriction.[7] |
| Mus musculus | Male C57BL/6 | 1% w/w in diet | Toxic, did not extend lifespan | High doses can be detrimental.[7] |
Table 2: Effects of Alternative Anti-Aging Interventions on Lifespan
| Intervention | Organism | Strain | Dose | Median Lifespan Increase | Key Findings & Reference |
| Rapamycin | Drosophila melanogaster | Mated female | 50 µM | 81% | Increased mitophagy and decreased midgut hypertrophy.[8] |
| Drosophila melanogaster | OreR (low nutrient diet) | 200 µM | Decreased by 16.5-28% | Detrimental under low-nutrient conditions.[4] | |
| Mus musculus | Genetically heterogeneous | Not specified | Extended lifespan in both sexes. | [4] | |
| Resveratrol | Mus musculus | C57BL/6 (high-calorie diet) | Not specified | Increased survival | Did not extend lifespan in mice on a standard diet.[2] |
| Various | Yeast, nematodes, flies, mice | Varied | Inconsistent effects | Lifespan extension observed in ~60% of studies, but highly variable.[9] | |
| Acarbose | Mus musculus | UM-HET3 | 1000 ppm in diet | 22% (Male), 5% (Female) | Reduced age-related lesions in the heart and kidney.[10] |
| Spermidine | Mus musculus | Dietary supplementation | Significant increase | Cardioprotective effects through autophagy induction.[11] | |
| Nicotinamide Riboside (NR) | Homo sapiens | Older adults with mild cognitive impairment | 1 g/day | Not a lifespan study | Well-tolerated and boosted NAD+ levels.[12] |
Core Mechanistic Pathways: this compound and AMPK/mTOR
This compound's primary anti-aging mechanism is attributed to its activation of AMPK and subsequent inhibition of mTORC1 signaling.[1][13] This pathway is a central regulator of cellular metabolism, growth, and autophagy.
Experimental Protocols
Detailed methodologies are crucial for the replication of key findings. Below are protocols for essential assays used to investigate this compound's effects.
Western Blotting for AMPK and mTOR Signaling
This protocol is used to determine the phosphorylation status of key proteins in the AMPK and mTOR pathways, indicating their activation state.
1. Cell Lysis and Protein Quantification:
- Treat cells with this compound or control vehicle for the desired time and dose.
- Wash cells with ice-cold phosphate-buffered saline (PBS).
- Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge lysates to pellet cell debris and collect the supernatant.
- Determine protein concentration using a BCA protein assay.
2. SDS-PAGE and Protein Transfer:
- Denature protein lysates by boiling in Laemmli sample buffer.
- Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis (SDS-PAGE).
- Transfer separated proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-mTOR (Ser2448), total mTOR, phospho-p70S6K (Thr389), and total p70S6K overnight at 4°C.[1]
- Wash the membrane three times with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
- Quantify band intensities using densitometry software.
- Normalize the intensity of phosphorylated proteins to their respective total protein levels.
Measurement of Mitochondrial Respiration
This assay assesses the impact of this compound on mitochondrial function by measuring the oxygen consumption rate (OCR).
1. Cell Preparation:
- Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
- Treat cells with this compound at the desired concentration and duration.
2. Seahorse XF Assay:
- Replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a CO2-free incubator.
- Load the sensor cartridge with modulators of mitochondrial respiration (e.g., oligomycin, FCCP, rotenone/antimycin A).
- Calibrate the Seahorse XF Analyzer.
- Measure the OCR of the cells at baseline and after the sequential injection of the mitochondrial modulators.
3. Data Analysis:
- Calculate key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.[14]
- Normalize OCR data to cell number or protein concentration.
Cellular Senescence Assay (Senescence-Associated β-Galactosidase Staining)
This assay identifies senescent cells, which accumulate with age and contribute to age-related pathologies.
1. Cell Culture and Treatment:
- Culture cells to the desired confluence and treat with this compound or a known senescence inducer (e.g., doxorubicin) as a positive control.
- Wash cells with PBS.
2. Staining:
- Fix cells with a formaldehyde/glutaraldehyde solution.
- Wash cells with PBS.
- Incubate cells with the Senescence-Associated β-Galactosidase (SA-β-gal) staining solution at 37°C in a dry incubator (no CO2) for 12-16 hours. The staining solution contains X-gal, which is cleaved by β-galactosidase in senescent cells, producing a blue color.
3. Imaging and Quantification:
- Observe cells under a microscope and capture images.
- Quantify the percentage of blue, SA-β-gal-positive cells relative to the total number of cells.
Experimental Workflow for Investigating Anti-Aging Effects
The following diagram illustrates a typical workflow for investigating the anti-aging properties of a compound like this compound.
Conclusion
This compound remains a cornerstone in anti-aging research due to its well-documented effects on fundamental aging pathways and its favorable safety profile. However, the landscape of geroscience is rapidly evolving, with several promising alternatives demonstrating significant lifespan and healthspan benefits in preclinical models. This guide provides a foundational framework for researchers to critically evaluate and compare these interventions. The provided data and protocols should facilitate the replication of these pivotal findings and encourage further investigation into the mechanisms of aging and the development of novel geroprotective therapies. The ongoing Targeting Aging with this compound (TAME) trial will be instrumental in translating these preclinical findings to human applications.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. Resveratrol delays age-related deterioration and mimics transcriptional aspects of dietary restriction without extending lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Activates AMP-activated Protein Kinase by Promoting Formation of the αβγ Heterotrimeric Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapamycin reduces Drosophila longevity under low nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Retards Aging in C. elegans by Altering Microbial Folate and Methionine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The combination of this compound and high glucose increased longevity of Caenorhabditis elegans a DAF-16/FOXO-independent manner: cancer/diabetic model via C. elegans [frontiersin.org]
- 7. This compound improves healthspan and lifespan in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Resveratrol and Lifespan in Model Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ahajournals.org [ahajournals.org]
- 12. A randomized placebo-controlled trial of nicotinamide riboside in older adults with mild cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound: An Inhibitor of mTORC1 Signaling [jscimedcentral.com]
- 14. This compound Improves Mitochondrial Respiratory Activity through Activation of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research and the Environment: A Comprehensive Guide to Metformin Disposal
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of Metformin, a widely used pharmaceutical compound. Adherence to these protocols is critical to ensure compliance with regulations and to minimize the environmental footprint of research activities.
This compound, while not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), requires careful disposal to prevent its release into aquatic ecosystems.[1][2] Studies have shown that this compound is frequently detected in wastewater and surface water, and it is resistant to biodegradation.[3][4]
Disposal Procedures for this compound in a Laboratory Setting
The following protocol outlines the recommended steps for the disposal of pure this compound (API) and solutions containing this compound in a research environment. This procedure is designed to comply with general laboratory safety standards and environmental regulations.
Step 1: Waste Identification and Segregation
-
Non-Hazardous Pharmaceutical Waste: Unused or expired pure this compound and solutions should be classified as non-hazardous pharmaceutical waste.[1][2]
-
Segregation: This waste must be segregated from other chemical waste streams, particularly hazardous waste, to ensure proper disposal and avoid unnecessary costs.[5] Use a designated, clearly labeled waste container for non-hazardous pharmaceutical waste.[5]
Step 2: Containerization and Labeling
-
Primary Container: Collect this compound waste in a securely sealed, leak-proof container compatible with the waste's physical state (solid or liquid).
-
Labeling: The container must be labeled "Non-Hazardous Pharmaceutical Waste" and should clearly identify the contents, including "this compound" and its approximate concentration if in solution. The accumulation start date should also be recorded on the label.[6]
Step 3: On-Site Neutralization (for aqueous solutions, where feasible)
For laboratories equipped with the necessary facilities and trained personnel, chemical degradation of this compound in aqueous solutions can be considered to reduce its environmental impact. Advanced Oxidation Processes (AOPs) have been shown to be effective in degrading this compound.[7][8]
-
Experimental Protocol for UV/H₂O₂ Degradation:
-
Place the aqueous this compound solution in a UV-transparent reaction vessel.
-
Add hydrogen peroxide (H₂O₂). The optimal concentration may vary, but studies have shown effectiveness in the range of 0.5 to 1.5 mM.[8]
-
Expose the solution to UV irradiation (e.g., 254 nm) for a specified duration. Degradation of approximately 20% has been observed after 60 minutes of reaction time.[8]
-
Monitor the degradation process using an appropriate analytical method, such as HPLC-UV.
-
Dispose of the treated solution as non-hazardous aqueous waste, in accordance with local regulations.
-
Step 4: Off-Site Disposal
-
Engage a Licensed Waste Management Vendor: All non-hazardous pharmaceutical waste, including this compound, should be disposed of through a licensed and reputable waste management contractor specializing in chemical or pharmaceutical waste.[5][9]
-
Incineration: The preferred method of disposal for non-hazardous pharmaceuticals is incineration to ensure complete destruction.[1][5]
-
Documentation: Maintain a manifest or a certificate of destruction from the waste vendor for your records. This documentation is crucial for regulatory compliance.[9]
Important Considerations:
-
Do Not Sewer: Never dispose of this compound, in solid or liquid form, down the drain.[2] This practice contributes directly to the contamination of waterways.
-
Avoid Landfilling: Landfilling of pharmaceutical waste should be avoided as it can lead to the leaching of active compounds into the soil and groundwater.[2]
-
Consult Your Institution's EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local and state regulations, which may be more stringent than federal guidelines.[9]
Quantitative Data on this compound Degradation and Ecotoxicity
The following tables summarize key quantitative data related to the chemical degradation of this compound and its environmental impact.
Table 1: Chemical Degradation of this compound Under Various Conditions
| Degradation Condition | Reagent/Method | Degradation Rate | Time | Reference |
| Alkaline Hydrolysis | 0.1 M NaOH | 60.92% | 240 min | [10] |
| Acidic Hydrolysis | 3N HCl | 12.79% | 90 min | |
| Oxidative Degradation | 3% H₂O₂ | 7.95% | Not Specified | [10] |
| Oxidative Degradation | 30% w/v H₂O₂ | 12.65% | 15 min | |
| Photolytic Degradation | UV Light | 14.36% | 6 hrs | |
| Advanced Oxidation | UV/H₂O₂ | ~20% | 60 min | [8] |
| Advanced Oxidation | UV/Persulfate | ~30% | 60 min | [8] |
Table 2: Ecotoxicity Data for this compound
| Organism | Endpoint | Concentration | Reference |
| Green algae (Pseudokirchneriella subcapitata) | 72h NOEC (growth rate) | ≥ 100 mg/L | [11] |
| Green algae (Pseudokirchneriella subcapitata) | 72h EC₅₀ (growth rate) | > 100 mg/L | [11] |
| Fish (general) | LOEC | 1.5 mg/L - 76.8 mg/L | [12] |
NOEC: No Observed Effect Concentration; EC₅₀: Half maximal effective concentration; LOEC: Lowest Observed Effect Concentration.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
References
- 1. usbioclean.com [usbioclean.com]
- 2. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 3. Environmental transformation and toxicological impacts of this compound hydrochloride - American Chemical Society [acs.digitellinc.com]
- 4. A global perspective on the use, occurrence, fate and effects of anti-diabetic drug this compound in natural and engineered ecosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. easyrxcycle.com [easyrxcycle.com]
- 6. sites.rowan.edu [sites.rowan.edu]
- 7. This compound Degradation by Advanced Oxidation Processes: Performance, Limitations, and Environmental Concerns [mdpi.com]
- 8. sciepublish.com [sciepublish.com]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 10. Determination of Chemical Stability of Two Oral Antidiabetics, this compound and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. astrazeneca.com [astrazeneca.com]
- 12. This compound as an Emerging Pollutant in the Aquatic Environment: Occurrence, Analysis, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling Metformin
For Immediate Implementation: This document outlines essential safety protocols and logistical procedures for the handling and disposal of Metformin in a laboratory setting. Adherence to these guidelines is critical for ensuring the safety of all personnel and maintaining regulatory compliance.
Essential Personal Protective Equipment (PPE)
When handling this compound powder or solutions, all personnel are required to use the following personal protective equipment to minimize exposure risk.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles.[1] A face shield should be worn if there is a potential for splashing.[1] | Protects against accidental splashes, dust, and aerosols that can cause serious eye irritation.[2] |
| Hand Protection | Chemically impermeable gloves (e.g., nitrile rubber).[3] It is recommended to wear two pairs of gloves.[4][5] | Prevents skin contact, which can cause irritation.[6] Double-gloving provides an additional layer of protection. |
| Body Protection | A protective disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[5] | Minimizes the risk of contaminating personal clothing and skin with this compound powder or solutions. |
| Respiratory Protection | A NIOSH-certified N95 or N100 respirator should be used when there is a risk of generating airborne powder or aerosols.[4][7][8] | Protects the respiratory tract from inhalation of this compound dust, which may cause irritation.[6] |
Operational Plan: From Handling to Disposal
This section provides a step-by-step guide for the safe handling and disposal of this compound.
Handling Procedures
-
Preparation : Before handling this compound, ensure that the designated work area is clean and uncluttered. A safety shower and eyewash station should be readily accessible.
-
Personal Protective Equipment (PPE) : Don all required PPE as specified in the table above.
-
Weighing and Solution Preparation : Conduct all weighing of this compound powder and preparation of solutions within a certified chemical fume hood to minimize inhalation exposure.[9]
-
Avoid Dust and Aerosol Formation : Handle this compound carefully to avoid the generation of dust and aerosols.[9]
-
Personal Hygiene : Wash hands thoroughly after handling this compound, even if gloves were worn.[2] Do not eat, drink, or smoke in areas where this compound is handled.[1][2]
Spill Response
-
Evacuate and Secure : In the event of a spill, evacuate non-essential personnel from the area.[2]
-
Ventilate : Ensure the area is well-ventilated.[9]
-
Containment : For liquid spills, absorb the material with a non-combustible absorbent material like sand or earth. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[1]
-
Cleanup : Place the spilled material and any contaminated absorbent into a sealed, labeled container for disposal.[7]
-
Decontamination : Clean the spill area thoroughly with a suitable detergent and water.
Disposal Plan
While this compound is not typically classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), proper disposal is crucial to prevent environmental contamination.[2][10][11]
-
Waste Collection : Collect all this compound waste, including unused product, contaminated labware, and spill cleanup materials, in a clearly labeled, sealed container.
-
Disposal Method : The recommended method for the disposal of pharmaceutical waste is incineration in an approved facility.[1][6][9] This ensures the complete destruction of the active pharmaceutical ingredient.
-
Contact Environmental Health and Safety (EHS) : Coordinate with your institution's EHS department for the final disposal of the collected waste. They will ensure compliance with all local, state, and federal regulations.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Hazardous Pharmaceuticals Defined | Medical Waste Pros [medicalwastepros.com]
- 3. medbox.org [medbox.org]
- 4. Download [lf-public.deq.utah.gov:443]
- 5. orf.od.nih.gov [orf.od.nih.gov]
- 6. Pharmaceutical Waste [matthewsenvironmentalsolutions.com]
- 7. chem.metu.edu.tr [chem.metu.edu.tr]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. Pharmaceutical Incinerators For Waste Disposal | Inciner8 [inciner8.com]
- 10. bioservusa.com [bioservusa.com]
- 11. dep.wv.gov [dep.wv.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
